molecular formula C35H50N6O14S B1193324 PC-Biotin-PEG4-NHS carbonate

PC-Biotin-PEG4-NHS carbonate

Cat. No.: B1193324
M. Wt: 810.9 g/mol
InChI Key: APFWBUQXFFFWPE-WMEVZKCTSA-N
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Description

PC-Biotin-PEG4-NHS carbonate is a unique amine reactive, photocleavable biotin reagent that is useful for introducing a biotin moiety to amine-containing biomolecules. The NHS carbonate portion of this compound reacts specifically with primary amine groups on the target molecule(s) to form a carbamate linkage. Captured biomolecules can be efficiently photoreleased using an inexpensive, near-UV, low intensity lamp (e.g. 365 nm lamp at 1-5 mW/cm2).

Properties

Molecular Formula

C35H50N6O14S

Molecular Weight

810.9 g/mol

IUPAC Name

1-[5-[[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]methyl]-2-nitrophenyl]ethyl (2,5-dioxopyrrolidin-1-yl) carbonate

InChI

InChI=1S/C35H50N6O14S/c1-23(54-35(47)55-40-31(44)8-9-32(40)45)25-20-24(6-7-27(25)41(48)49)21-37-30(43)10-12-50-14-16-52-18-19-53-17-15-51-13-11-36-29(42)5-3-2-4-28-33-26(22-56-28)38-34(46)39-33/h6-7,20,23,26,28,33H,2-5,8-19,21-22H2,1H3,(H,36,42)(H,37,43)(H2,38,39,46)/t23?,26-,28-,33-/m0/s1

InChI Key

APFWBUQXFFFWPE-WMEVZKCTSA-N

Appearance

Solid powder

Purity

>97% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PC-Biotin-PEG4-NHS carbonate

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to PC-Biotin-PEG4-NHS Carbonate: A Photocleavable Biotinylation Reagent for Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of PC-Biotin-PEG4-NHS Carbonate, a versatile tool in modern molecular biology, proteomics, and drug delivery. This guide details its chemical properties, mechanism of action, and applications, and provides structured experimental protocols for its use.

Core Concepts: Understanding this compound

This compound is a heterobifunctional linker designed for the reversible biotinylation of biomolecules.[1] It integrates four key functional elements:

  • A Biotin (B1667282) Moiety: This provides a high-affinity binding site for streptavidin and avidin, enabling robust capture, immobilization, and detection of labeled molecules.[1]

  • A Photocleavable (PC) Linker: This nitrobenzyl-based linker can be cleaved upon exposure to near-UV light, allowing for the controlled release of the biotinylated molecule.[2][3][4][5]

  • A Polyethylene Glycol (PEG4) Spacer: The four-unit PEG spacer enhances the solubility and hydrophilicity of the reagent and the resulting conjugate, while also minimizing steric hindrance.[1]

  • An N-Hydroxysuccinimide (NHS) Carbonate: This amine-reactive group facilitates the covalent attachment of the linker to primary and secondary amines on target biomolecules, such as the lysine (B10760008) residues of proteins, to form a stable carbamate (B1207046) linkage.[1][2]

Physicochemical and Technical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource(s)
Chemical Formula C35H50N6O14S[1][2]
Molecular Weight ~810.9 g/mol [2][6]
Purity >95%[6]
Appearance White to off-white solid or powder[7]
Solubility Soluble in DMSO, DMF, DCM[2][8]
Storage Conditions Store at -20°C, desiccated and protected from light.[1][2]
Photocleavage Wavelength Near-UV light (e.g., 365 nm)[2][9]

Mechanism of Action and Reaction Scheme

The utility of this compound lies in its two primary chemical reactions: the initial labeling of a target molecule and the subsequent photocleavage to release the biotin tag.

Amine-Reactive Labeling

The NHS carbonate group reacts with primary amines on a target biomolecule in a pH-dependent manner, typically between pH 8.3 and 8.5.[10] This reaction forms a stable carbamate bond, covalently linking the PC-Biotin-PEG4 moiety to the target.

G PC_Biotin_PEG4_NHS PC-Biotin-PEG4-NHS Carbonate Labeled_Molecule Biotinylated Target Molecule (Stable Carbamate Linkage) PC_Biotin_PEG4_NHS->Labeled_Molecule pH 8.3-8.5 Target_Molecule Target Molecule with Primary Amine (e.g., Protein-NH2) Target_Molecule->Labeled_Molecule NHS N-Hydroxysuccinimide (Byproduct) Labeled_Molecule->NHS releases

Figure 1. Reaction scheme for the labeling of a primary amine with this compound.

Photocleavage

Upon irradiation with near-UV light (e.g., 365 nm), the photocleavable linker is excited and undergoes a rearrangement that results in the cleavage of the bond between the linker and the biotinylated molecule. This allows for the gentle and reagent-free release of the captured biomolecule.[2][9]

G Labeled_Molecule Biotinylated Target Molecule UV_Light Near-UV Light (e.g., 365 nm) Labeled_Molecule->UV_Light Released_Molecule Released Target Molecule UV_Light->Released_Molecule Cleavage Cleaved_Biotin Cleaved Biotin-Linker Fragment Released_Molecule->Cleaved_Biotin releases

Figure 2. Schematic of the photocleavage process, releasing the target molecule.

Experimental Protocols

The following protocols provide a general framework for the use of this compound. Optimization may be required for specific applications.

Protocol for Protein Biotinylation

This protocol is adapted from general NHS ester labeling procedures.[10][11][12]

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Reaction buffer: 0.1 M sodium bicarbonate or sodium borate, pH 8.3-8.5

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis cassette for purification

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein of interest in the reaction buffer at a concentration of 1-5 mg/mL.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching (Optional): Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

  • Storage: Store the biotinylated protein at 4°C for short-term use or at -20°C for long-term storage.

Protocol for Affinity Capture and Photocleavage

Materials:

  • Biotinylated protein from the previous protocol

  • Streptavidin-conjugated magnetic beads or agarose (B213101) resin

  • Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Elution Buffer (e.g., PBS)

  • UV lamp (e.g., 365 nm)

Procedure:

  • Bead Preparation: Wash the streptavidin beads with the binding/wash buffer according to the manufacturer's instructions.

  • Affinity Capture: Incubate the biotinylated protein with the prepared streptavidin beads for 30-60 minutes at room temperature with gentle mixing.

  • Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with the binding/wash buffer to remove non-specifically bound proteins.

  • Photocleavage: Resuspend the beads in a minimal volume of elution buffer in a UV-transparent tube. Irradiate the sample with a 365 nm UV lamp for 5-30 minutes. The optimal irradiation time should be determined empirically.

  • Elution: Pellet the beads and collect the supernatant containing the released protein.

  • Analysis: Analyze the eluted protein by SDS-PAGE, Western blot, or other downstream applications.

Experimental Workflow and Applications

This compound is a powerful reagent for a variety of applications where controlled capture and release of biomolecules are desired.

G cluster_0 Labeling cluster_1 Capture & Wash cluster_2 Release & Analysis Target Target Molecule (e.g., Protein) Labeling Labeling with This compound Target->Labeling Biotinylated_Target Biotinylated Target Labeling->Biotinylated_Target Capture Affinity Capture Biotinylated_Target->Capture Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Capture Wash Wash to Remove Non-specific Binders Capture->Wash Photocleavage Photocleavage (365 nm UV Light) Wash->Photocleavage Released_Target Released Target Photocleavage->Released_Target Downstream_Analysis Downstream Analysis (e.g., Western Blot, Mass Spec) Released_Target->Downstream_Analysis

References

An In-depth Technical Guide to PC-Biotin-PEG4-NHS Carbonate: Mechanism and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action and applications of PC-Biotin-PEG4-NHS carbonate, a versatile heterobifunctional linker. We will delve into its chemical properties, reaction kinetics, and provide detailed protocols for its use in key biochemical assays.

Core Concepts: Understanding the Multifunctionality of this compound

This compound is a powerful tool in bioconjugation and proteomics, enabling the labeling, capture, and controlled release of biomolecules. Its functionality stems from the unique properties of its four key components: a photocleavable (PC) linker, a biotin (B1667282) moiety, a polyethylene (B3416737) glycol (PEG4) spacer, and an N-hydroxysuccinimide (NHS) carbonate ester.

  • N-hydroxysuccinimide (NHS) Carbonate Ester: This amine-reactive group facilitates the covalent attachment of the linker to proteins and other biomolecules. It reacts specifically with primary amines (e.g., the ε-amine of lysine (B10760008) residues and the N-terminus of polypeptides) to form a stable carbamate (B1207046) bond.[1][2]

  • Polyethylene Glycol (PEG4) Spacer: The four-unit PEG spacer is a hydrophilic chain that enhances the water solubility of the reagent and the resulting conjugate.[1] This property is particularly advantageous in preventing the aggregation of labeled proteins in solution. Furthermore, the spacer arm provides flexibility and reduces steric hindrance, allowing for efficient binding of the biotin moiety to streptavidin or avidin (B1170675).

  • Biotin: This vitamin exhibits an exceptionally high and specific affinity for streptavidin and avidin (with a dissociation constant, Kd, in the range of 10⁻¹⁴ to 10⁻¹⁵ M).[3] This strong, non-covalent interaction is fundamental to many affinity-based purification and detection assays.

  • Photocleavable (PC) Linker: The linker contains a nitrobenzyl moiety that can be cleaved upon exposure to UV light, typically in the 300-365 nm range.[4][5][6] This feature allows for the controlled release of the biotinylated molecule from its streptavidin/avidin anchor, enabling subsequent analysis of the target biomolecule without the interference of the biotin tag.

Mechanism of Action: A Two-Step Process

The utility of this compound lies in a sequential two-step mechanism: conjugation followed by photocleavage.

Step 1: Amine-Reactive Conjugation

The primary reaction involves the nucleophilic attack of a primary amine on the NHS carbonate ester. This results in the formation of a stable carbamate linkage and the release of N-hydroxysuccinimide. The reaction is most efficient at a pH range of 7.2 to 8.5, where the primary amines are deprotonated and thus more nucleophilic.[4] It is crucial to use amine-free buffers, such as phosphate-buffered saline (PBS) or bicarbonate buffer, to avoid competing reactions.

Step 2: Photocleavage and Release

Upon exposure to UV light (e.g., 365 nm), the nitrobenzyl linker undergoes a photochemical rearrangement. This process leads to the cleavage of the bond connecting the biotin-PEG4 moiety to the target molecule. The efficiency of this cleavage can be high, with reports of over 80-90% release in as little as 5 to 25 minutes of UV exposure with a low-intensity lamp (1-5 mW/cm²).[2]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the performance of this compound and its components.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight810.9 g/mol [7][8]
Chemical FormulaC₃₅H₅₀N₆O₁₄S[1][2]
Purity>95%[7]
SolubilityDMSO, DMF, DCM[2]
Storage-20°C, protected from light and moisture[1]

Table 2: NHS Ester Reaction Kinetics and Stability

ConditionParameterValueReference
pH Optimal Reaction pH7.2 - 8.5[4]
Half-life at pH 7.0Several hours
Half-life at pH 8.6~10 minutes
Half-life at pH 9.0Minutes
Temperature Reaction TemperatureRoom Temperature (20-25°C) or 4°C[9]
Incubation Time30 minutes (RT) or 2 hours (4°C)[9]
Reactivity Primary TargetPrimary Amines (Lysine, N-terminus)[1][2]
Secondary Targets (less reactive)Serine, Threonine, Tyrosine[3]

Table 3: Photocleavage Parameters

ParameterConditionEfficiencyReference
UV Wavelength 300 - 365 nmHigh[4][5][6]
UV Power 1 - 5 mW/cm²>90% in 5-25 min[2]
Cleavage Time < 5 minutesQuantitative[4]
Cleavage Efficiency 340 nm UV irradiation~80% on a solid support[10]
Quantum Yield 1-(2-nitrophenyl)ethyl phosphate (B84403) esters0.49 - 0.63[10]

Table 4: Biotin-Streptavidin Interaction

ParameterValueReference
Dissociation Constant (Kd) 10⁻¹⁴ - 10⁻¹⁵ M[3]
Binding Essentially irreversible under non-denaturing conditions[11]

Experimental Protocols

This section provides detailed methodologies for key applications of this compound.

General Protocol for Protein Biotinylation

This protocol is a general guideline for the biotinylation of proteins in solution. The optimal molar ratio of the biotinylation reagent to the protein should be determined empirically for each specific application.

Materials:

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Protein of interest

  • Amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.2-8.0, or 0.1 M bicarbonate buffer, pH 8.3)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M glycine)

  • Desalting column or dialysis cassette for buffer exchange

Procedure:

  • Prepare Protein Solution: Dissolve the protein of interest in the amine-free buffer at a concentration of 1-10 mg/mL.

  • Prepare Biotinylation Reagent Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.

  • Biotinylation Reaction: Add the desired molar excess of the biotinylation reagent stock solution to the protein solution. A 20-fold molar excess is a common starting point.

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature or 2 hours on ice with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, non-reacted biotinylation reagent and byproducts by buffer exchange using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

  • Storage: Store the biotinylated protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Protocol for Cell Surface Protein Labeling

This protocol describes the biotinylation of proteins on the surface of living cells.

Materials:

  • This compound

  • Anhydrous DMSO

  • Cells in suspension or adherent in culture plates

  • Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0

  • Quenching buffer (e.g., PBS containing 100 mM glycine (B1666218) or Tris)

Procedure:

  • Cell Preparation: Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium. Resuspend the cells in ice-cold PBS (pH 8.0) at a concentration of approximately 1 x 10⁷ cells/mL.

  • Prepare Biotinylation Reagent: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction: Add the biotinylation reagent to the cell suspension to a final concentration of 0.5-1 mM.

  • Incubation: Incubate the cells on ice for 30 minutes with gentle agitation.

  • Quenching: Quench the reaction by adding the quenching buffer and incubate for 10-15 minutes on ice.

  • Washing: Wash the cells three times with ice-cold PBS to remove excess reagent and byproducts.

  • Cell Lysis: The labeled cells are now ready for lysis and subsequent affinity purification of the biotinylated proteins.

Protocol for Affinity Purification of Biotinylated Proteins

This protocol details the capture of biotinylated proteins using streptavidin-agarose beads.

Materials:

  • Biotinylated protein sample (e.g., cell lysate from 4.2)

  • Streptavidin-agarose beads (or magnetic beads)

  • Lysis buffer (application-specific, ensure it is compatible with streptavidin binding)

  • Wash buffer (e.g., lysis buffer with or without detergents)

  • Elution buffer (for non-photocleavable elution, e.g., SDS-PAGE sample buffer)

  • UV lamp (365 nm)

Procedure:

  • Bead Preparation: Wash the streptavidin-agarose beads three times with lysis buffer to equilibrate them.

  • Binding: Add the biotinylated protein sample to the equilibrated beads. Incubate for 1-2 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively with wash buffer (at least 3-5 times) to remove non-specifically bound proteins.

  • Photocleavable Elution: a. Resuspend the beads in a minimal volume of a suitable buffer (e.g., PBS). b. Transfer the bead slurry to a UV-transparent container (e.g., quartz cuvette or a thin-walled microcentrifuge tube). c. Expose the bead slurry to a 365 nm UV lamp for 5-30 minutes on ice. The optimal exposure time should be determined empirically. d. Pellet the beads by centrifugation and collect the supernatant containing the released proteins.

  • Analysis: The eluted proteins are now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.

Protocol for On-Bead Digestion for Mass Spectrometry

This protocol is for the preparation of captured proteins for proteomic analysis by mass spectrometry.

Materials:

  • Protein-bound streptavidin beads from protocol 4.3

  • Reduction buffer (e.g., 10 mM DTT in 50 mM ammonium (B1175870) bicarbonate)

  • Alkylation buffer (e.g., 55 mM iodoacetamide (B48618) in 50 mM ammonium bicarbonate)

  • Trypsin (sequencing grade)

  • Digestion buffer (e.g., 50 mM ammonium bicarbonate)

  • Formic acid

Procedure:

  • Reduction and Alkylation: a. Resuspend the beads in reduction buffer and incubate at 56°C for 30 minutes. b. Cool to room temperature and add alkylation buffer. Incubate in the dark for 20 minutes.

  • Washing: Wash the beads twice with digestion buffer.

  • Digestion: a. Resuspend the beads in digestion buffer. b. Add trypsin (e.g., 1:50 to 1:100 enzyme-to-protein ratio). c. Incubate overnight at 37°C with gentle shaking.

  • Peptide Elution (if not photocleaved prior to digestion): a. If the biotin linker has not been cleaved, the non-biotinylated peptides can be collected from the supernatant. b. To release the biotinylated peptides, perform the photocleavage step as described in 4.3.4.

  • Sample Preparation for MS: Acidify the collected peptide solution with formic acid to a final concentration of 0.1-1%. Desalt the peptides using a C18 StageTip or equivalent before analysis by LC-MS/MS.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key workflows and a relevant signaling pathway where this compound can be applied.

Experimental Workflow: Cell Surface Proteomics

G cluster_0 Cell Labeling cluster_1 Protein Extraction and Capture cluster_2 Elution and Analysis a Live Cells b Wash with PBS (pH 8.0) a->b c Incubate with This compound b->c d Quench Reaction c->d e Cell Lysis d->e f Incubate Lysate with Streptavidin Beads e->f g Wash Beads f->g h UV Photocleavage (365 nm) g->h g->h i Collect Eluted Proteins h->i j SDS-PAGE / Western Blot i->j k On-Bead Digestion -> LC-MS/MS i->k

Caption: Workflow for cell surface protein labeling and analysis.

Signaling Pathway: EGFR Signaling Cascade

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 P Sos Sos Grb2->Sos Ras Ras Sos->Ras GTP Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors P Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation

Caption: Simplified EGFR signaling pathway leading to cell proliferation.

Logical Relationship: The Triad of Functionality

Caption: Core functionalities of the this compound reagent.

Conclusion

This compound is a highly versatile and valuable reagent for researchers in cell biology, proteomics, and drug development. Its unique combination of an amine-reactive group for covalent labeling, a high-affinity biotin tag for efficient capture, and a photocleavable linker for controlled release provides a powerful workflow for the isolation and analysis of specific proteins and their interaction partners. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for the successful implementation of this technology in a variety of experimental contexts.

References

An In-depth Technical Guide to PC-Biotin-PEG4-NHS Carbonate: Properties, Protocols, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of PC-Biotin-PEG4-NHS carbonate, a versatile heterobifunctional linker used in advanced life sciences research and drug development. We will delve into its core properties, provide detailed experimental protocols for its use, and explore its applications, particularly in the realm of targeted protein degradation.

Core Properties of this compound

This compound is a molecule engineered with three key functional components: a photocleavable (PC) biotin (B1667282) group, a tetraethylene glycol (PEG4) spacer, and an N-hydroxysuccinimide (NHS) carbonate ester. This unique combination of features makes it an invaluable tool for a range of applications, from protein labeling and purification to the construction of sophisticated drug delivery systems.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C35H50N6O14S[3]
Molecular Weight 810.9 g/mol [3]
CAS Number 2055198-03-1[3]
Solubility Soluble in DMSO, DMF, DCM. A similar compound, Biotin-PEG4-NHS Ester, is soluble in water at 10 mg/mL.[3][4]
Storage Conditions Store at -20°C, protected from moisture and light.[1]
Purity Typically ≥95%[1]

Key Features and Their Significance:

  • Photocleavable Biotin: The biotin moiety allows for strong and specific binding to avidin (B1170675) and streptavidin, enabling efficient capture and purification of labeled biomolecules. The photocleavable linker, typically a 2-nitrobenzyl group, allows for the release of the captured molecule under mild conditions using UV light (typically around 340-365 nm), preserving the integrity of the released molecule.[5][6] The quantum yield for the photocleavage of 1-(2-nitrophenyl)ethyl phosphate (B84403) esters, a similar 2-nitrobenzyl linker, has been reported to be in the range of 0.49–0.63.[6]

  • PEG4 Spacer: The hydrophilic tetraethylene glycol spacer enhances the water solubility of the molecule and the resulting conjugates. This is particularly beneficial for preventing the aggregation of labeled proteins in solution.[4] The flexible nature of the PEG spacer also minimizes steric hindrance, allowing for efficient binding of the biotin group to avidin or streptavidin.[4]

  • NHS Carbonate Ester: The N-hydroxysuccinimide ester is a highly reactive group that specifically targets primary amines (such as the side chain of lysine (B10760008) residues and the N-terminus of proteins) to form stable carbamate (B1207046) bonds.[1] This allows for straightforward and efficient labeling of a wide range of biomolecules.

Experimental Protocols

This protocol outlines the general steps for labeling a protein with this compound.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution: Dissolve the protein of interest in an amine-free buffer at a concentration of 1-10 mg/mL.

  • Prepare the Biotinylation Reagent Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Biotinylation Reaction: Add a 10- to 20-fold molar excess of the biotinylation reagent stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for an additional 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted biotinylation reagent and byproducts by dialysis against an appropriate buffer or by using a desalting column.

Workflow for Protein Biotinylation:

Caption: Workflow for protein biotinylation using this compound.

This protocol describes the release of a biotinylated molecule captured on a streptavidin-coated solid support.

Materials:

  • Biotinylated molecule bound to streptavidin-coated beads, plates, or other surfaces

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Elution buffer (e.g., PBS or other buffer suitable for the downstream application)

  • UV lamp with an emission wavelength of 340-365 nm

Procedure:

  • Wash the Solid Support: Wash the streptavidin-coated support with the bound biotinylated molecule thoroughly with wash buffer to remove any non-specifically bound components.

  • Resuspend in Elution Buffer: Resuspend the beads or add elution buffer to the well to create an aqueous environment for the released molecule.

  • UV Irradiation: Expose the sample to UV light (340-365 nm) for 5-30 minutes. The optimal irradiation time should be determined empirically. A low-intensity lamp (1-5 mW/cm²) is typically sufficient.

  • Collect the Eluate: For beads, centrifuge to pellet the beads and collect the supernatant containing the released molecule. For plates, simply collect the elution buffer from the wells.

  • Further Analysis: The released molecule is now free of biotin and can be used in downstream applications such as mass spectrometry or functional assays.

Workflow for Photocleavage:

Caption: General workflow for the photocleavage of a captured biotinylated molecule.

Applications in Drug Development: PROTACs

A significant application of this compound is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

This compound can be used as a linker to synthesize PROTACs. The NHS ester end reacts with a "warhead" molecule that binds to the protein of interest, while the biotin end can be used for purification or as a modular handle for attaching an E3 ligase ligand. Alternatively, the NHS ester can directly react with an E3 ligase ligand containing a primary amine.

General Synthesis Strategy:

  • Warhead Functionalization: A small molecule inhibitor ("warhead") of the target protein with a free primary amine is reacted with this compound.

  • Purification: The resulting biotinylated warhead is purified, often using streptavidin affinity chromatography.

  • E3 Ligase Ligand Conjugation: The biotinylated warhead is then conjugated to a ligand for an E3 ligase (e.g., a VHL or CRBN ligand). This can be achieved through various chemical strategies, depending on the functional groups available on the E3 ligase ligand.

  • Final Purification: The final PROTAC molecule is purified to remove any unreacted components.

Logical Flow of PROTAC Synthesis:

PROTAC_Synthesis A Warhead with Primary Amine C React A and B to form Biotinylated Warhead A->C B PC-Biotin-PEG4-NHS Carbonate B->C D Purify Biotinylated Warhead C->D F Conjugate D and E to form PROTAC D->F E E3 Ligase Ligand E->F G Final PROTAC Purification F->G

Caption: Logical flow for the synthesis of a PROTAC using a heterobifunctional linker.

As an example, a PROTAC can be designed to target Bruton's tyrosine kinase (BTK), a protein implicated in certain cancers. The PROTAC would consist of a BTK inhibitor linked to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

Signaling Pathway of BTK Degradation:

BTK_Degradation cluster_0 Cellular Environment PROTAC PROTAC (BTK inhibitor-Linker-VHL ligand) BTK BTK (Target Protein) PROTAC->BTK Binds VHL VHL E3 Ligase Complex PROTAC->VHL Recruits Proteasome 26S Proteasome BTK->Proteasome Enters for Degradation VHL->BTK Ubiquitinates Ub Ubiquitin Ub->VHL Degraded_BTK Degraded BTK (Amino Acids) Proteasome->Degraded_BTK Produces

Caption: PROTAC-mediated degradation of BTK via recruitment of the VHL E3 ligase.

Comparative Analysis of Linkers in Drug Development

The choice of linker is critical in designing effective bioconjugates. This compound offers distinct advantages over other types of linkers.

Table 2: Comparison of Different Linker Chemistries

Linker TypeCleavage MechanismAdvantagesDisadvantages
Photocleavable (e.g., 2-Nitrobenzyl) UV light (340-365 nm)High degree of spatial and temporal control over release; mild cleavage conditions.Limited tissue penetration of light for in vivo applications; potential for phototoxicity.
Disulfide Reduction in the intracellular environment (high glutathione (B108866) concentration)Good stability in plasma; selective release in the reducing intracellular environment.Can be less stable than some non-cleavable linkers; release kinetics can be variable.[7][8]
Enzyme-cleavable (e.g., Val-Cit) Cleavage by specific enzymes (e.g., cathepsins) that are overexpressed in tumor cells.High stability in plasma; specific release at the target site.Efficacy is dependent on the expression level of the target enzyme.[9]
Non-cleavable Proteolytic degradation of the antibody-drug conjugate in the lysosome.High stability in plasma, leading to a longer half-life and potentially lower off-target toxicity.The released drug is attached to the linker and an amino acid, which may affect its activity; generally lacks a bystander effect.

Logical Relationship of Linker Choice and Application:

Linker_Choice Application Desired Application InVitro In Vitro/Ex Vivo (e.g., Proteomics) Application->InVitro High Control Needed InVivo In Vivo (Drug Delivery) Application->InVivo Systemic Delivery Photocleavable Photocleavable Linker InVitro->Photocleavable Ideal for precise release Disulfide Disulfide Linker InVivo->Disulfide Enzyme Enzyme-cleavable Linker InVivo->Enzyme NonCleavable Non-cleavable Linker InVivo->NonCleavable

Caption: Decision tree for selecting a linker based on the intended application.

Conclusion

This compound is a powerful and versatile tool for researchers and drug development professionals. Its unique combination of a photocleavable biotin, a hydrophilic PEG spacer, and an amine-reactive NHS ester enables a wide range of applications, from the straightforward biotinylation of proteins for purification and detection to the sophisticated design of PROTACs for targeted protein degradation. Understanding the properties and protocols associated with this reagent is key to leveraging its full potential in advancing scientific discovery and developing next-generation therapeutics.

References

PC-Biotin-PEG4-NHS carbonate solubility and stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to PC-Biotin-PEG4-NHS Carbonate: Solubility and Stability

For researchers, scientists, and drug development professionals, the effective use of biotinylation reagents is crucial for the success of a wide range of applications, from affinity purification to targeted drug delivery. This compound is a versatile reagent that combines a photocleavable (PC) linker, a biotin (B1667282) moiety for strong binding to streptavidin, a hydrophilic PEG4 spacer, and an N-hydroxysuccinimide (NHS) carbonate for reaction with primary amines.[1][2][3] This guide provides a comprehensive overview of the solubility and stability of this reagent, along with detailed experimental protocols and logical diagrams to ensure its optimal use in your research.

Core Properties of this compound

This reagent is a heterobifunctional linker designed for the controlled biotinylation of biomolecules.[2] The NHS carbonate group reacts with primary amines on proteins and other molecules to form a stable carbamate (B1207046) linkage.[1][4] The key feature of this molecule is the photocleavable linker, which allows for the release of the biotinylated molecule from streptavidin under mild conditions using near-UV light (300-365 nm), thus preserving the integrity of the target molecule.[1][4][5][6][7] The PEG4 spacer enhances the water solubility of the reagent and the resulting conjugate, and reduces steric hindrance.[2][8][9]

Solubility Data

The solubility of this compound is a critical factor for its effective use in labeling reactions. The presence of the PEG4 spacer generally improves its hydrophilicity compared to biotinylation reagents with only hydrocarbon spacers.[9][10]

Table 1: Solubility of this compound and Related Compounds

Solvent/Buffer SystemCompoundSolubilityComments
Dimethyl sulfoxide (B87167) (DMSO)This compoundSoluble[1][11]Recommended for preparing concentrated stock solutions.[12][13] Use anhydrous grade to minimize hydrolysis.
Dimethylformamide (DMF)This compoundSoluble[1]An alternative to DMSO for stock solutions. Use anhydrous grade.
Dichloromethane (DCM)This compoundSoluble[1]Primarily for organic synthesis applications.
WaterBiotin-PEG4-NHS Ester10 mg/mL[10]The PEG4 spacer significantly enhances water solubility.
1:1 DMSO:PBS (pH 7.2)Biotin-NHS~0.5 mg/mL[13]Demonstrates the limited aqueous solubility of non-pegylated NHS esters.

Stability and Storage

The stability of this compound is primarily dictated by the susceptibility of the NHS ester to hydrolysis. Proper storage and handling are essential to maintain its reactivity.

Table 2: Stability and Recommended Storage Conditions

ConditionRecommendationRationale
Solid Form Storage Store at -20°C, protected from light and moisture.[1][2][14]Minimizes degradation from hydrolysis and photodecomposition. The NHS ester is moisture-sensitive.[12]
Stock Solutions (in Anhydrous DMSO/DMF) Store at -20°C or -80°C in small aliquots.[12][15] May be stable for several months if moisture is strictly excluded.Anhydrous organic solvents prevent hydrolysis of the NHS ester. Aliquoting avoids repeated freeze-thaw cycles.
Aqueous Solutions Prepare fresh immediately before use. Do not store.[12][15]The NHS ester hydrolyzes rapidly in aqueous solutions, especially at neutral to alkaline pH.[16]
pH of Reaction Optimal reaction with primary amines occurs at pH 7-9.[8][10]Balances amine reactivity with the rate of NHS ester hydrolysis, which increases with higher pH.[17]
Light Exposure Avoid prolonged exposure to light.The photocleavable linker is sensitive to UV light.

Experimental Protocols

The following are detailed protocols for the use and characterization of this compound.

Protocol 1: Protein Biotinylation

This protocol describes a general procedure for labeling a protein with this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Desalting column for buffer exchange and removal of excess biotinylation reagent

Procedure:

  • Prepare the Protein Sample: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into a suitable buffer like PBS.[18][19]

  • Prepare the Biotinylation Reagent Stock Solution: Immediately before use, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation.[12] Prepare a 10 mM stock solution in anhydrous DMSO or DMF.

  • Biotinylation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.[19]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[12][19]

  • Removal of Excess Reagent: Remove non-reacted this compound using a desalting column or dialysis.[12][15]

  • Storage: Store the biotinylated protein under conditions optimal for the non-biotinylated protein, typically at 4°C for short-term or -20°C/-80°C for long-term storage.

Protocol 2: Photocleavage of the Biotin Linker

This protocol describes the release of the biotinylated molecule from streptavidin.

Materials:

  • Biotinylated molecule bound to streptavidin beads

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Near-UV lamp (365 nm, 1-5 mW/cm²)

Procedure:

  • Immobilization and Washing: Incubate the biotinylated sample with streptavidin beads to allow for binding. Wash the beads thoroughly with wash buffer to remove any non-specifically bound molecules.

  • Photocleavage: Resuspend the beads in a suitable buffer. Irradiate the sample with a near-UV lamp at 365 nm.[1] Optimal cleavage is typically achieved within 5-25 minutes.[4][6]

  • Elution: Pellet the streptavidin beads by centrifugation. The supernatant will contain the released molecule, now free of the biotin moiety.

Visualizations

Reaction Mechanism and Experimental Workflows

G

G start Start: Protein in Amine-Free Buffer prep_reagent Prepare 10 mM Reagent Stock in Anhydrous DMSO start->prep_reagent react Add Molar Excess of Reagent to Protein Solution prep_reagent->react incubate Incubate: RT for 30-60 min or 4°C for 2 hours react->incubate purify Purify via Desalting Column or Dialysis incubate->purify end End: Purified Biotinylated Protein purify->end

G cluster_0 Affinity Purification cluster_1 Photocleavage and Elution Biotin_Protein Biotinylated Protein Strep_Beads Streptavidin Beads Bound_Complex Immobilized Complex Wash Wash to Remove Non-specific Binders UV_Light Irradiate with ~365 nm UV Light Elution Released Protein Beads_Biotin Beads with Biotin Fragment

G Reagent This compound (Active) Hydrolysis Hydrolysis (Inactive Product) Reagent->Hydrolysis Degradation Pathway Moisture Moisture/Water Moisture->Hydrolysis promotes High_pH High pH (Alkaline) High_pH->Hydrolysis accelerates High_Temp Elevated Temperature High_Temp->Hydrolysis accelerates

References

The Core Principles and Applications of Photocleavable Biotin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The exceptional affinity between biotin (B1667282) and streptavidin (or avidin) is a cornerstone of many biotechnological applications, from affinity purification to immunoassays. However, the quasi-irreversible nature of this interaction poses a significant challenge when gentle and efficient recovery of the biotinylated molecule is required. Photocleavable (PC) biotin offers an elegant solution to this problem by incorporating a light-sensitive linker between the biotin moiety and the molecule of interest. This allows for the specific and rapid release of the target molecule under mild conditions, simply by exposure to UV light. This guide provides a comprehensive overview of the working principles of photocleavable biotin, its quantitative performance, detailed experimental protocols, and its applications in research and drug development.

The Mechanism of Photocleavage

The most common photocleavable linker used in commercially available PC biotin reagents is based on a 2-nitrobenzyl group.[1][2] This linker is stable under typical biochemical conditions but undergoes rapid cleavage upon irradiation with near-UV light (300-365 nm).[3][4][5] The process is a photochemical rearrangement and cleavage reaction. The 2-nitrobenzyl group absorbs a photon, leading to an intramolecular oxidation-reduction reaction. This results in the cleavage of the bond connecting the linker to the biomolecule, releasing the molecule of interest with a small chemical modification at the cleavage site, while the biotin and the remnants of the linker remain attached to the streptavidin support.[1]

Quantitative Performance of Photocleavable Biotin

The efficiency and speed of the photocleavage reaction are critical for its practical applications. The following tables summarize the key quantitative parameters gathered from various studies.

ParameterValueWavelength (nm)Light Source/ConditionsReference
Cleavage Efficiency >99%Not SpecifiedNot Specified[6]
>90%3651-5 mW/cm² low intensity lamp[7]
Quantitative300-350Black Ray XX-15 UV lamp (1.1 mW intensity at ~31 cm)[3][5]
~80% (immobilized on glass)340Not Specified[8]
Cleavage Time < 5 minutesNot SpecifiedNot Specified[6]
< 4 minutes300-350Not Specified[3][5][9]
5-25 minutes3651-5 mW/cm² low intensity lamp[7]
~1.6 minutes (characteristic time)Not SpecifiedNot Specified[10]
Optimal Wavelength Range 300-350 nm--[3][4][5]
~340 nm--[1][2]
365 nm--[3][5]

Experimental Protocols

Protocol 1: Affinity Purification of a Photocleavable Biotinylated Oligonucleotide

This protocol describes the general steps for capturing and releasing a 5'-photocleavable biotin-labeled oligonucleotide.

Materials:

  • Crude 5'-PC-Biotin-oligonucleotide

  • Streptavidin-agarose beads

  • Binding/Washing Buffer (e.g., 0.5 M NaCl, 20 mM Tris-HCl, pH 7.5)

  • Photocleavage Buffer (e.g., 10 mM Tris-HCl, pH 7.5)

  • UV lamp (e.g., Black Ray XX-15, 365 nm)[3][5]

  • Microcentrifuge tubes

  • Spin columns (optional)

Methodology:

  • Binding:

    • Resuspend the streptavidin-agarose beads in Binding/Washing Buffer.

    • Add the crude 5'-PC-Biotin-oligonucleotide solution to the beads.

    • Incubate at room temperature with gentle agitation for 30 minutes to 1 hour to allow for the binding of the biotinylated oligonucleotide to the streptavidin.[11]

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant containing unbound oligonucleotides.

    • Wash the beads three times with Binding/Washing Buffer to remove non-specifically bound molecules. After each wash, pellet the beads and discard the supernatant.[11]

  • Photocleavage:

    • Resuspend the washed beads in Photocleavage Buffer.

    • Transfer the bead slurry to a suitable container (e.g., a microcentrifuge tube with the cap open or a petri dish).

    • Irradiate the beads with a UV lamp (300-350 nm) at a distance of approximately 15 cm for 4-10 minutes.[3][5][8] Agitate the slurry intermittently to ensure even exposure.

  • Elution:

    • Pellet the beads by centrifugation.

    • Carefully collect the supernatant, which now contains the purified, 5'-phosphorylated oligonucleotide.[3][5]

    • The biotin moiety and the cleaved linker remain bound to the streptavidin beads.

Protocol 2: Elution of Proteins from Streptavidin Beads for Mass Spectrometry

This protocol outlines a general procedure for the release of proteins captured via a photocleavable biotin linker for subsequent analysis by mass spectrometry.

Materials:

  • Protein sample labeled with a photocleavable biotin reagent (e.g., PC Biotin-NHS Ester)

  • Streptavidin-coated magnetic beads

  • Lysis Buffer (e.g., RIPA buffer)

  • Wash Buffer 1 (e.g., High salt buffer: 1 M KCl)

  • Wash Buffer 2 (e.g., 0.1 M Sodium Carbonate)

  • Wash Buffer 3 (e.g., 2 M Urea in 10 mM Tris-HCl, pH 8.0)

  • Final Wash Buffer (e.g., 10 mM Tris-HCl, pH 8.0)

  • Photocleavage Buffer (e.g., 50 mM Ammonium Bicarbonate)

  • UV lamp (365 nm)

  • Magnetic rack

Methodology:

  • Protein Capture:

    • Incubate the protein lysate containing the PC-biotinylated proteins with pre-washed streptavidin-coated magnetic beads overnight at 4°C with gentle rotation.

  • Washing:

    • Place the tube on a magnetic rack to capture the beads and discard the supernatant.

    • Perform a series of stringent washes to remove non-specifically bound proteins:

      • Wash twice with Lysis Buffer (without SDS).

      • Wash once with Wash Buffer 1.

      • Wash once with Wash Buffer 2.

      • Wash once with Wash Buffer 3.

      • Wash three times with Final Wash Buffer.

  • Photocleavage and Elution:

    • Resuspend the beads in Photocleavage Buffer.

    • Irradiate the bead suspension with a 365 nm UV lamp for 10-30 minutes with agitation.

    • Place the tube on the magnetic rack and collect the supernatant containing the released proteins.

  • Sample Preparation for Mass Spectrometry:

    • The eluted protein sample is now ready for downstream processing, such as reduction, alkylation, and tryptic digestion, prior to LC-MS/MS analysis. The absence of the biotin moiety on the released peptides is advantageous for mass spectrometry analysis.[2]

Visualizing Workflows with Photocleavable Biotin

G cluster_0 Binding cluster_1 Washing cluster_2 Photocleavage & Elution Target Target Molecule (Protein, DNA, etc.) PC_Biotin Photocleavable Biotin Reagent Biotinylated_Target Biotinylated Target Molecule Streptavidin_Beads Streptavidin-coated Beads Immobilized_Complex Immobilized Target-Biotin-Streptavidin Complex Washed_Complex Washed Immobilized Complex Wash_Buffer Wash Buffer Released_Target Released Target Molecule UV_Light UV Light (300-365 nm) Bead_Complex Biotin-Streptavidin Complex on Beads

G cluster_0 In Vivo Labeling cluster_1 Cell Lysis & Capture cluster_2 Photocleavage & Analysis Bait_Protein Bait Protein fused to Ligase (e.g., TurboID) PC_Biotin_Substrate Photocleavable Biotin Substrate Proximal_Proteins Proximal Proteins Biotinylated_Proteins PC-Biotinylated Proximal Proteins Cell_Lysis Cell Lysis Streptavidin_Beads Streptavidin Beads Captured_Proteins Captured Biotinylated Proteins Released_Proteins Released Proximal Proteins UV_Light UV Light MS_Analysis Mass Spectrometry (LC-MS/MS) Identified_Proteins Identified Proximal Proteins

Applications in Drug Development and Research

The unique properties of photocleavable biotin make it a valuable tool in various stages of research and drug development:

  • Target Identification and Validation: Proximity labeling techniques, such as BioID, combined with photocleavable biotin, can identify protein-protein interactions in a cellular context.[12][13] This helps in elucidating signaling pathways and identifying potential drug targets.

  • Affinity Chromatography and Protein Purification: Photocleavable biotin allows for the gentle elution of purified proteins, preserving their native conformation and biological activity, which is crucial for downstream functional assays and structural studies.[14][15]

  • Isolation of Nucleic Acid-Protein Complexes: It is used to isolate specific DNA-protein or RNA-protein complexes for studying gene regulation and other cellular processes.[3][5]

  • "Caged" Molecules: Photocleavable biotin can be used to "cage" biologically active molecules like siRNA or antisense oligonucleotides.[3][5] The activity of these molecules is suppressed until their release is triggered by light, allowing for precise spatial and temporal control of their function.

  • Mass Spectrometry Analysis: The ability to release tagged molecules without the biotin moiety is highly advantageous for mass spectrometry, as it simplifies the resulting spectra and improves the identification of peptides and post-translational modifications.[2]

Conclusion

Photocleavable biotin represents a significant advancement in biotin-streptavidin technology, overcoming the limitations imposed by the strong biotin-streptavidin bond. Its ability to enable the traceless and gentle release of target biomolecules underpins its broad utility in modern molecular biology, proteomics, and drug discovery. The continued development of novel photocleavable linkers and their integration into innovative workflows will undoubtedly expand the toolkit available to researchers for unraveling complex biological systems.

References

The PEG4 Spacer in Biotinylation: A Technical Guide to Enhanced Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in life sciences research and drug development. The high-affinity interaction between biotin and streptavidin (or avidin) enables a wide array of applications, including protein purification, detection, and immobilization. The choice of the linker arm that connects biotin to the target molecule is a critical determinant of the success and reliability of these applications. Among the various linker technologies, the discrete polyethylene (B3416737) glycol (PEG) spacer, particularly the PEG4 spacer consisting of four ethylene (B1197577) glycol units, has emerged as a superior choice for enhancing the performance of biotinylated molecules.

This technical guide provides an in-depth exploration of the advantages conferred by the PEG4 spacer in biotinylation. We will delve into the core physicochemical properties of the PEG4 linker, present comparative data, provide detailed experimental protocols for its use, and illustrate key concepts with diagrams to empower researchers in optimizing their biotinylation strategies.

Core Advantages of the PEG4 Spacer

The discrete PEG4 spacer offers a unique combination of properties that address common challenges in bioconjugation, such as poor solubility, steric hindrance, and non-specific binding. These advantages stem from its defined length, hydrophilicity, and flexibility.

Enhanced Hydrophilicity and Solubility

Many biomolecules, particularly proteins and peptides with hydrophobic regions, have limited solubility in aqueous buffers. Traditional biotinylation reagents with hydrocarbon spacer arms can exacerbate this issue, leading to aggregation and precipitation of the biotinylated product.[1][2] The PEG4 spacer, with its repeating ethylene glycol units, is inherently hydrophilic.[3][4] This property is transferred to the biotinylated molecule, increasing its water solubility and reducing the propensity for aggregation.[1][2][5] This is particularly crucial for maintaining the stability and functionality of antibodies and other proteins in solution.[2]

Reduction of Steric Hindrance

The biotin-binding pockets of streptavidin and avidin (B1170675) are located deep within the protein structure.[1] A short or rigid spacer arm can sterically hinder the biotin moiety from efficiently accessing these binding sites, leading to reduced binding affinity and detection sensitivity. The extended and flexible nature of the PEG4 spacer arm, with a length of approximately 29 Å, provides the necessary spatial separation between the biotin and the labeled molecule.[1][5] This flexibility allows the biotin to orient itself optimally for binding within the deep pocket of streptavidin, ensuring a strong and stable interaction.[1][4]

Minimized Non-Specific Binding

Non-specific binding of biotinylated molecules to surfaces or other proteins is a common source of background noise in assays such as ELISA and Western blotting. The hydrophilic and neutral nature of the PEG spacer creates a hydration shell around the biotinylated molecule.[6] This hydration layer acts as a shield, minimizing hydrophobic and ionic interactions that lead to non-specific adsorption, thereby improving the signal-to-noise ratio in various applications.[7] Studies have shown that PEG-modified surfaces can significantly reduce non-specific protein binding.[6]

Increased Stability and Reduced Immunogenicity

The PEG component of the linker can protect the conjugated biomolecule from enzymatic degradation, enhancing its stability in biological fluids.[8] Furthermore, the "shielding" effect of the PEG hydration shell can mask immunogenic epitopes on the target molecule, reducing the risk of an immune response in in vivo applications.[8]

Data Presentation: Comparative Properties of Biotinylation Spacers

While direct side-by-side quantitative data for PEG4 versus other linkers across all parameters is dispersed throughout the literature, the following tables summarize the expected performance based on available data and established principles.

FeaturePEG4 SpacerLong-Chain Alkyl Spacer (e.g., LC-Biotin)Advantage of PEG4
Solubility High aqueous solubility[5]Lower aqueous solubility (hydrophobic)Improves the solubility of the entire bioconjugate, preventing aggregation.[2]
Flexibility HighModerateAllows for better access of biotin to the binding pocket of streptavidin.[4]
Non-Specific Binding LowHigherThe hydrophilic nature minimizes unwanted interactions with surfaces and other proteins.[6][7]
Immunogenicity ReducedCan be immunogenicThe PEG moiety can mask epitopes, lowering the immune response.[8]
ParameterBiotin with PEG SpacerBiotin with Alkyl SpacerReference
Binding Affinity (Kd) Lower (Stronger)Higher (Weaker)[9]
Non-Specific Protein Adsorption Significantly ReducedHigher[10]

Note: The binding affinity data is adapted from a study on aptamer-amphiphiles, illustrating the trend of improved binding affinity with PEG spacers compared to alkyl spacers. The principle is applicable to biotin-streptavidin interactions.

Experimental Protocols

Protocol 1: General Protein Biotinylation using NHS-PEG4-Biotin

This protocol describes the biotinylation of a protein (e.g., an antibody) using an amine-reactive N-hydroxysuccinimide (NHS) ester of PEG4-biotin.

Materials:

  • Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • NHS-PEG4-Biotin

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette for buffer exchange

Procedure:

  • Prepare Protein Solution: Ensure the protein is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into the Reaction Buffer.

  • Prepare NHS-PEG4-Biotin Stock Solution: Immediately before use, dissolve the NHS-PEG4-Biotin in DMSO or DMF to a concentration of 10-20 mg/mL.

  • Biotinylation Reaction: Add a 10- to 50-fold molar excess of the NHS-PEG4-Biotin stock solution to the protein solution. The optimal molar ratio should be determined empirically based on the protein concentration and desired degree of labeling. For a 2 mg/mL IgG solution, a 20-fold molar excess is a good starting point.[11]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[1]

  • Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted biotin and byproducts using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).[1]

  • Quantification of Biotinylation (HABA Assay): Determine the degree of biotin incorporation using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay as described in Protocol 2.

Protocol 2: Quantification of Biotinylation using the HABA Assay

The HABA assay is a colorimetric method to estimate the number of biotin molecules per protein molecule.

Materials:

  • HABA/Avidin solution

  • Biotinylated protein sample (purified from excess free biotin)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

  • Cuvettes or microplate

Procedure:

  • Prepare HABA/Avidin Solution: Prepare the HABA/Avidin reagent according to the manufacturer's instructions.

  • Measure Baseline Absorbance: Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette and measure the absorbance at 500 nm (A500 HABA/Avidin).[3]

  • Add Biotinylated Sample: Add 100 µL of the biotinylated protein sample to the cuvette, mix well, and wait for the reading to stabilize (approximately 15 seconds).[3]

  • Measure Final Absorbance: Measure the absorbance at 500 nm (A500 HABA/Avidin/Biotin Sample).[3]

  • Calculation: The number of moles of biotin per mole of protein can be calculated using the change in absorbance and the known extinction coefficient of the HABA-avidin complex.

Protocol 3: Cell Surface Protein Biotinylation and Western Blot Analysis

This protocol outlines the specific labeling of proteins on the surface of living cells.

Materials:

  • Adherent or suspension cells

  • Ice-cold PBS, pH 8.0

  • NHS-PEG4-Biotin

  • Quenching Buffer: 50 mM Glycine in ice-cold PBS

  • Lysis Buffer (e.g., RIPA buffer)

  • Streptavidin-agarose beads

  • SDS-PAGE gels, transfer apparatus, and Western blot reagents

  • Primary antibody against the protein of interest

  • HRP-conjugated secondary antibody

Procedure:

  • Cell Preparation: Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media components.[11]

  • Biotinylation: Resuspend or cover the cells with ice-cold PBS (pH 8.0) containing 1-2 mM NHS-PEG4-Biotin. Incubate for 30 minutes at 4°C with gentle agitation to prevent internalization of the reagent.[11]

  • Quenching: Remove the biotinylation solution and wash the cells once with Quenching Buffer. Then, incubate the cells in Quenching Buffer for 10 minutes at 4°C to quench any unreacted biotinylation reagent.[12]

  • Cell Lysis: Wash the cells twice with ice-cold PBS and then lyse the cells using an appropriate lysis buffer.

  • Pulldown of Biotinylated Proteins: Incubate the cell lysate with streptavidin-agarose beads to capture the biotinylated proteins.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the protein of interest, followed by an HRP-conjugated secondary antibody for detection.

Mandatory Visualizations

Advantages_of_PEG4_Spacer PEG4_Spacer PEG4 Spacer in Biotinylation Properties Core Properties PEG4_Spacer->Properties Advantages Key Advantages PEG4_Spacer->Advantages Hydrophilicity Hydrophilicity Properties->Hydrophilicity Flexibility Flexibility & Length (~29 Å) Properties->Flexibility Discreteness Discrete Length Properties->Discreteness Solubility Increased Solubility & Reduced Aggregation Hydrophilicity->Solubility Non_Specific_Binding Minimized Non-Specific Binding Hydrophilicity->Non_Specific_Binding Stability Enhanced Stability & Reduced Immunogenicity Hydrophilicity->Stability Steric_Hindrance Reduced Steric Hindrance Flexibility->Steric_Hindrance Discreteness->Advantages Ensures Homogeneity

Caption: Logical relationships of PEG4 spacer properties and their advantages.

Biotinylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep 1. Prepare Protein in Amine-Free Buffer Reagent_Prep 2. Dissolve NHS-PEG4-Biotin in DMSO/DMF Biotinylation 3. Mix Protein and NHS-PEG4-Biotin Reagent_Prep->Biotinylation Incubation 4. Incubate (RT or 4°C) Biotinylation->Incubation Quenching 5. Quench Reaction (Optional) Incubation->Quenching Purification 6. Purify via Desalting or Dialysis Quenching->Purification Analysis 7. Quantify Biotinylation (HABA Assay) Purification->Analysis

Caption: General experimental workflow for protein biotinylation.

EGFR_Signaling_Pulldown EGF EGF Ligand EGFR EGFR (Cell Surface) EGF->EGFR Biotin_EGFR Biotinylated EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Lysis Cell Lysis Biotinylation Cell Surface Biotinylation (NHS-PEG4-Biotin) Biotinylation->EGFR Labels primary amines on extracellular domain Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Dimerization->Signaling Pulldown Streptavidin Pulldown Lysis->Pulldown Captures biotinylated protein complexes Analysis Western Blot for Interacting Proteins Pulldown->Analysis Identifies co-precipitated proteins

Caption: EGFR signaling pulldown using biotinylation.

Conclusion

The use of a PEG4 spacer in biotinylation offers significant and tangible benefits for researchers across various disciplines. Its inherent hydrophilicity, flexibility, and defined length collectively contribute to increased solubility, reduced steric hindrance, minimized non-specific binding, and enhanced stability of biotinylated molecules. These advantages translate to more robust and reliable results in a multitude of applications, from sensitive immunoassays to complex in vivo studies. By understanding and leveraging the properties of the PEG4 spacer, scientists and drug development professionals can significantly improve the quality and outcomes of their research.

References

A Technical Guide to PC-Biotin-PEG4-NHS Carbonate in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Novel Tool for Proteomic Analysis

PC-Biotin-PEG4-NHS Carbonate is a state-of-the-art reagent designed for the selective biotinylation of proteins and other biomolecules. Its unique structure incorporates three key features that make it an invaluable tool for a range of applications in proteomics, particularly in the study of cell surface proteins and protein-protein interactions.[1][2][3] This reagent is an amine-reactive, photocleavable biotinylation compound, offering precise control over the labeling and recovery of target proteins.[1][2]

The core structure consists of:

  • N-Hydroxysuccinimide (NHS) Carbonate: This functional group reacts efficiently with primary amines (e.g., the side chain of lysine (B10760008) residues) on proteins to form stable carbamate (B1207046) bonds.[1][2]

  • Polyethylene Glycol (PEG4) Spacer: A hydrophilic tetra-polyethylene glycol spacer enhances the solubility of the reagent and the labeled proteins, reducing aggregation and steric hindrance.[4] This spacer arm facilitates the accessibility of the biotin (B1667282) moiety for efficient capture.

  • Photocleavable (PC) Biotin: A biotin group allows for the high-affinity capture of labeled proteins using streptavidin- or avidin-coated resins. The key innovation is the photocleavable linker, which enables the release of captured proteins under mild conditions using UV light, preserving protein integrity and facilitating downstream analysis by mass spectrometry.[2][5]

This guide will provide an in-depth overview of the applications of this compound in proteomics, complete with experimental protocols, data presentation, and workflow visualizations.

Core Applications in Proteomics

The unique properties of this compound make it particularly well-suited for the following proteomics applications:

  • Cell Surface Proteome Profiling: The reagent's membrane impermeability allows for the specific labeling of extracellularly exposed proteins on live cells. This is crucial for identifying biomarkers, studying receptor signaling, and understanding cellular responses to external stimuli.

  • Quantitative Proteomics: In conjunction with mass spectrometry-based quantification techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Label-Free Quantification (LFQ), this reagent can be used to compare the abundance of cell surface proteins across different experimental conditions.

  • Protein-Protein Interaction Studies: By labeling cell surface proteins, researchers can perform immunoprecipitation experiments to isolate protein complexes and identify interaction partners. The photocleavable linker allows for the efficient release of these complexes for analysis.

  • Receptor Internalization and Trafficking: The ability to label proteins at a specific time point and then track their internalization makes this reagent valuable for studying the dynamics of receptor-mediated endocytosis and recycling.

Experimental Protocols

While specific protocols should be optimized for individual experimental systems, the following provides a detailed methodology for a typical quantitative cell surface proteomics workflow using this compound.

Cell Surface Protein Biotinylation
  • Cell Preparation: Culture cells to the desired confluency (typically 80-90%). For suspension cells, harvest by centrifugation and wash twice with ice-cold Phosphate-Buffered Saline (PBS), pH 8.0. For adherent cells, wash the monolayer twice with ice-cold PBS, pH 8.0.

  • Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a 10-20 mM stock solution.

  • Biotinylation Reaction: Dilute the stock solution in ice-cold PBS, pH 8.0, to a final concentration of 0.5-1 mM. Add the biotinylation solution to the cells and incubate for 30 minutes at 4°C with gentle agitation to prevent internalization of the labeled proteins.

  • Quenching: To stop the reaction, add a quenching buffer (e.g., PBS containing 100 mM glycine (B1666218) or Tris) and incubate for 10-15 minutes at 4°C.

  • Cell Lysis: Wash the cells three times with ice-cold PBS to remove excess biotinylation reagent and quenching buffer. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

Enrichment of Biotinylated Proteins
  • Streptavidin Affinity Capture: Incubate the cell lysate with streptavidin-conjugated magnetic beads or agarose (B213101) resin for 1-2 hours at 4°C on a rotator. The amount of beads should be optimized based on the protein concentration.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers of increasing stringency (e.g., lysis buffer, high-salt buffer, and a final wash with a low-salt buffer) is recommended.

Photocleavage and Elution
  • Resuspension: After the final wash, resuspend the beads in a suitable buffer for photocleavage (e.g., 50 mM ammonium (B1175870) bicarbonate).

  • UV Irradiation: Transfer the bead suspension to a UV-transparent plate or tube. Expose the beads to UV light at 365 nm for 15-30 minutes on ice. The optimal time for photocleavage should be determined empirically.

  • Elution: Centrifuge the beads and collect the supernatant containing the released proteins.

Sample Preparation for Mass Spectrometry
  • Reduction and Alkylation: Reduce the disulfide bonds in the eluted proteins with dithiothreitol (B142953) (DTT) and alkylate the resulting free thiols with iodoacetamide (B48618) (IAA).

  • In-solution Digestion: Digest the proteins into peptides using a protease such as trypsin.

  • Peptide Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column to remove any contaminants that might interfere with mass spectrometry analysis.

LC-MS/MS Analysis and Data Processing
  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Analyze the cleaned peptide samples by LC-MS/MS.

  • Data Analysis: Use appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins from the mass spectrometry data. For quantitative studies, perform statistical analysis to identify proteins with significant changes in abundance between different conditions.

Data Presentation

The quantitative data obtained from a proteomics experiment using this compound can be summarized in tables for clear comparison. Below are examples of how such data might be presented.

Table 1: Identification of Cell Surface Proteins in Different Cell Lines

Protein AccessionGene NameCell Line A (Peptide Counts)Cell Line B (Peptide Counts)Cellular Localization
P00533EGFR4518Plasma Membrane
P06730ITGB13235Plasma Membrane
P04626ERBB25112Plasma Membrane
P16284CD442829Plasma Membrane
Q02388SLC2A11522Plasma Membrane

Table 2: Quantitative Comparison of Cell Surface Proteins Upon Drug Treatment

Protein AccessionGene NameFold Change (Treated/Control)p-valueFunction
P00533EGFR-2.50.001Receptor Tyrosine Kinase
P02768ALB1.10.85Not Significant
P35221CD363.20.005Scavenger Receptor
P08575TFRC-1.80.02Transferrin Receptor
P04049ANXA11.00.91Not Significant

Visualizing Workflows and Pathways

Diagrams created using the DOT language can effectively illustrate the experimental workflows and biological pathways being investigated.

experimental_workflow cluster_labeling Cell Surface Labeling cluster_enrichment Enrichment cluster_elution Photocleavage & Elution cluster_ms_analysis Mass Spectrometry Analysis cells Live Cells biotinylation Biotinylation with PC-Biotin-PEG4-NHS cells->biotinylation quench Quenching biotinylation->quench lysis Cell Lysis quench->lysis lysate Cell Lysate lysis->lysate streptavidin Streptavidin Bead Incubation lysate->streptavidin wash Washing streptavidin->wash beads Beads with Bound Proteins wash->beads uv UV Irradiation (365 nm) beads->uv elution Elution uv->elution digestion Protein Digestion elution->digestion lcms LC-MS/MS digestion->lcms data Data Analysis lcms->data

Caption: Experimental workflow for cell surface proteomics.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription EGF EGF EGF->EGFR

Caption: Simplified EGFR signaling pathway.

Conclusion

This compound represents a significant advancement in the field of chemical proteomics. Its combination of amine reactivity, a hydrophilic spacer, and a photocleavable biotin moiety provides researchers with a powerful tool for the specific and controlled labeling and isolation of proteins from complex biological samples. The ability to gently elute captured proteins preserves their integrity and enhances the quality of downstream analyses, particularly in quantitative mass spectrometry. This makes it an ideal reagent for researchers and drug development professionals seeking to unravel the complexities of the cell surface proteome and its role in health and disease.

References

A Technical Guide to PC-Biotin-PEG4-NHS Carbonate for Cell Surface Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of PC-Biotin-PEG4-NHS carbonate, a versatile reagent for the selective labeling and isolation of cell surface proteins. This document outlines the core principles of its application, detailed experimental protocols, and comparative data to assist researchers in leveraging this technology for applications in proteomics, drug discovery, and molecular and cell biology.

Introduction to this compound

This compound is a heterobifunctional linker designed for the targeted biotinylation of proteins and other biomolecules.[1] It incorporates three key functional components:

  • A Photocleavable (PC) Linker: This feature allows for the gentle and specific release of captured biomolecules using UV light, preserving their integrity for downstream analysis.[2]

  • A Biotin (B1667282) Moiety: This provides a high-affinity binding handle for streptavidin- or avidin-based purification and detection methods.[3]

  • An N-Hydroxysuccinimide (NHS) Carbonate: This amine-reactive group efficiently forms stable carbamate (B1207046) bonds with primary amines (e.g., the side chain of lysine (B10760008) residues and the N-terminus) on proteins.[1]

The integrated PEG4 (polyethylene glycol) spacer enhances the reagent's solubility in aqueous buffers and provides steric separation between the biotin molecule and the labeled protein, which can improve binding to streptavidin.[4]

Mechanism of Action

The utility of this compound in cell surface protein labeling is a two-stage process involving an initial covalent labeling of accessible proteins, followed by affinity capture and subsequent photorelease.

Amine-Reactive Labeling

The NHS carbonate moiety of the reagent reacts with primary amines on the extracellular domains of membrane proteins. This reaction proceeds via nucleophilic attack of the deprotonated amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable carbamate linkage and the release of N-hydroxysuccinimide. This reaction is most efficient at a slightly alkaline pH (7.2-8.5).[4]

Affinity Purification

Following the labeling of cell surface proteins, the cells are lysed, and the biotinylated proteins are selectively captured from the complex mixture of cellular proteins using streptavidin-conjugated beads or resin. The extremely high affinity of the biotin-streptavidin interaction ensures efficient and specific enrichment of the labeled proteins.

Photocleavage and Elution

The captured biotinylated proteins can be released from the streptavidin support by exposing the complex to near-UV light (typically 300-350 nm).[5] The photocleavable linker within the reagent is cleaved, releasing the protein of interest with a small residual tag, while the biotin moiety remains bound to the streptavidin support. This gentle elution method avoids the harsh denaturing conditions often required to disrupt the biotin-streptavidin interaction, thus preserving the native structure and function of the eluted proteins.[2]

Quantitative Data and Performance Comparison

While direct, head-to-head quantitative comparisons of this compound with other biotinylation reagents in a single study are limited, data from studies evaluating similar classes of reagents provide valuable insights into their performance.

Table 1: Comparison of Different Classes of Biotinylation Reagents

FeaturePhotocleavable Biotin (PC-Biotin)Disulfide-Cleavable Biotin (SS-Biotin)Non-Cleavable Biotin (NHS-Biotin)
Cleavage Condition UV light (e.g., 300-350 nm)[5]Reducing agents (e.g., DTT, TCEP)Harsh denaturing conditions (e.g., boiling in SDS)[3]
Cleavage Mildness Very mild, non-chemicalMild, but can affect protein disulfide bondsHarsh, denatures proteins
Protein Recovery High, preserves protein integrityHigh, but may alter protein structureVariable, often incomplete
Downstream Compatibility Mass spectrometry, functional assaysMass spectrometry (requires alkylation)Western blotting, ELISA (denatured)
Potential for Artifacts MinimalPotential for disulfide exchangeStrong binding can lead to co-purification of contaminants

Table 2: Labeling Efficiency of Amine-Reactive Biotinylation Reagents

ReagentTargetLabeling EfficiencyReference
Biotin-SS-NHSHeLa Peptides~88% of peptides biotinylated[4]
Biotin-NHSHeLa Peptides~76% of peptides biotinylated[4]

Note: The data presented is based on studies of similar biotinylation reagents and may not be fully representative of the performance of this compound.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in cell surface protein labeling. Optimization may be required for specific cell types and experimental goals.

Cell Surface Protein Biotinylation
  • Cell Preparation: Culture cells to the desired confluency. For adherent cells, perform labeling directly in the culture dish. For suspension cells, harvest and wash the cells.

  • Washing: Gently wash the cells three times with ice-cold, amine-free buffer (e.g., PBS, pH 8.0) to remove any primary amines from the culture medium.

  • Reagent Preparation: Immediately before use, dissolve this compound in an anhydrous solvent such as DMSO or DMF, and then dilute to the final working concentration in ice-cold PBS (pH 8.0). A final concentration of 0.25-1 mg/mL is a good starting point.

  • Labeling Reaction: Incubate the cells with the biotinylation reagent solution for 30 minutes at 4°C with gentle agitation. Performing the reaction on ice minimizes the internalization of the labeling reagent.

  • Quenching: To stop the labeling reaction, add a quenching buffer containing a primary amine (e.g., 100 mM glycine (B1666218) or Tris in PBS) and incubate for 15 minutes at 4°C.

  • Final Washes: Wash the cells three times with ice-cold PBS to remove excess biotinylation reagent and quenching buffer.

Protein Extraction and Affinity Purification
  • Cell Lysis: Lyse the biotinylated cells using a suitable lysis buffer containing protease inhibitors. The choice of lysis buffer will depend on the downstream application.

  • Clarification: Centrifuge the cell lysate to pellet cellular debris and collect the supernatant containing the solubilized proteins.

  • Affinity Capture: Add streptavidin-agarose or magnetic beads to the cell lysate and incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of biotinylated proteins.

  • Washing: Wash the beads extensively with lysis buffer and then with PBS to remove non-specifically bound proteins.

Photocleavage and Elution of Labeled Proteins
  • Bead Resuspension: Resuspend the washed beads in a suitable buffer (e.g., PBS).

  • UV Irradiation: Transfer the bead suspension to a UV-transparent container and irradiate with a near-UV lamp (300-350 nm) for 5-30 minutes on ice. The optimal irradiation time should be determined empirically.[5]

  • Elution: Centrifuge the bead suspension to pellet the beads and collect the supernatant containing the photoreleased proteins.

  • Downstream Analysis: The eluted proteins are now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.

Mandatory Visualizations

Chemical Reaction of this compound with a Primary Amine

G cluster_reaction Carbamate Bond Formation reagent This compound product PC-Biotin-PEG4-Protein reagent->product + protein Protein-NH2 (Cell Surface) protein->product + nhs NHS product->nhs Releases

Caption: Reaction of this compound with a primary amine on a cell surface protein.

Experimental Workflow for Cell Surface Protein Labeling and Isolation

G start Live Cells labeling Labeling with This compound start->labeling lysis Cell Lysis labeling->lysis purification Affinity Purification (Streptavidin Beads) lysis->purification photocleavage Photocleavage (UV Light, 300-350 nm) purification->photocleavage analysis Downstream Analysis (MS, WB, etc.) photocleavage->analysis

Caption: Workflow for the isolation of cell surface proteins using this compound.

Logical Relationship of Reagent Components

G reagent This compound Photocleavable Linker Biotin PEG4 Spacer NHS Carbonate function_pc UV-mediated Release reagent:pc->function_pc enables function_biotin Affinity Purification reagent:biotin->function_biotin enables function_peg Solubility & Spacing reagent:peg->function_peg provides function_nhs Amine Labeling reagent:nhs->function_nhs enables

Caption: Functional components of this compound and their roles.

References

An In-Depth Technical Guide to Utilizing PC-Biotin-PEG4-NHS Carbonate in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of PC-Biotin-PEG4-NHS carbonate, a heterobifunctional linker designed for the development of sophisticated drug delivery systems. We will delve into its core components, mechanism of action, and applications, supported by quantitative data from analogous systems and detailed experimental protocols.

Introduction to this compound

This compound is a versatile chemical tool that integrates four key functionalities into a single molecule: a photocleavable (PC) linker, a biotin (B1667282) moiety for targeted recognition, a polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) carbonate for conjugation.[1][2][3] This unique combination enables the creation of drug delivery systems with high specificity and spatiotemporally controlled release of therapeutic payloads.[4][5]

The primary application of this linker is in the development of targeted therapies, particularly for cancer, where it can be used to conjugate cytotoxic drugs to targeting moieties like antibodies or to formulate nanoparticles that recognize cancer cells overexpressing biotin receptors.[3][6][7] The photocleavable linker adds a layer of external control, allowing for drug release to be triggered by light at a specific time and location, thereby minimizing off-target toxicity.[4][8]

Core Components and Mechanism of Action

The functionality of this compound arises from its four distinct components:

  • NHS (N-hydroxysuccinimide) Carbonate: This is an amine-reactive group that readily forms a stable carbamate (B1207046) bond with primary and secondary amines on proteins, antibodies, or other amine-containing molecules.[1][9] This reaction is the cornerstone of conjugating the linker to the desired drug carrier or payload.

  • PEG4 (Polyethylene Glycol) Spacer: The four-unit PEG spacer is a hydrophilic and flexible chain. Its inclusion in the linker design enhances the water solubility of the resulting conjugate, reduces aggregation, and provides steric hindrance that can minimize non-specific interactions and potentially prolong circulation time in vivo.[6][10][11]

  • PC (Photocleavable) Linker: This component contains a photolabile group, typically a nitrobenzyl derivative, which can be cleaved upon exposure to UV light (commonly around 365 nm).[2][9][12] This light-triggered cleavage allows for the precise release of the conjugated molecule from the biotin moiety. More than 90% of conjugated molecules can be released in as little as 5-25 minutes with a low-intensity UV lamp.[9]

  • Biotin (Vitamin B7): Biotin exhibits an exceptionally high affinity for avidin (B1170675) and streptavidin. This strong and specific interaction can be exploited in several ways: for pre-targeting strategies, for affinity purification of the drug conjugate, or for targeting drug delivery to cells that overexpress the sodium-dependent multivitamin transporter (SMVT), a receptor for biotin.[1][3][13]

The overall mechanism involves first conjugating the NHS carbonate end of the linker to a drug or drug carrier. The resulting biotinylated conjugate can then be introduced to the biological system. The biotin moiety facilitates targeting to specific cells, and once the conjugate has reached its target, a focused application of UV light cleaves the photocleavable linker, releasing the therapeutic agent in close proximity to the diseased cells.

Applications in Drug Delivery Systems

The unique features of this compound make it suitable for a range of advanced drug delivery applications:

  • Targeted Drug Delivery: Many cancer cells, including those in ovarian, breast, and lung cancers, overexpress biotin receptors to meet their high metabolic demands.[1] This overexpression can be exploited by using the biotin moiety on the linker as a targeting ligand to deliver conjugated drugs specifically to these cells, a process known as biotin receptor-mediated endocytosis.[1][13]

  • Spatiotemporally Controlled Release: The photocleavable linker provides external control over drug release.[4][5] This is particularly advantageous for highly potent drugs, as it allows for their delivery in an inactive, conjugated form, with activation (release) only occurring at the target site upon light irradiation. This minimizes systemic toxicity and improves the therapeutic window.[14][15]

  • Development of Antibody-Drug Conjugates (ADCs): The NHS carbonate group can be used to attach the linker to antibodies, creating ADCs. While the biotin component may not be the primary targeting moiety in this case (the antibody is), it can be used for purification or as a secondary targeting agent. The photocleavable linker offers an alternative to traditional cleavable linkers (e.g., pH-sensitive or enzyme-sensitive) for payload release.[16][17]

  • Functionalization of Nanoparticles: The linker can be used to surface-functionalize nanoparticles, such as liposomes or polymeric micelles.[18][19] This imparts both targeting (biotin) and controlled-release (photocleavability) properties to the nanoparticle system. The PEG spacer helps to stabilize the nanoparticles in circulation.[6]

Data Presentation

While specific quantitative data for drug delivery systems using this compound is limited in peer-reviewed literature, the following tables summarize its physicochemical properties and representative data from analogous systems to illustrate its potential.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Weight 810.9 g/mol [2][16]
Chemical Formula C35H50N6O14S[2]
Solubility Soluble in DMSO, DMF[9]
Purity Typically >95%[2]
Storage Conditions -20°C, protected from light and moisture[9]

Table 2: Representative Quantitative Data from Analogous Drug Delivery Systems

ParameterSystem DescriptionResultSignificanceSource(s)
Drug Release Kinetics Doxorubicin-loaded photosensitive nanoparticles45% of doxorubicin (B1662922) released after 30 seconds of UV irradiationDemonstrates the potential for rapid, on-demand drug release with light stimulation.[20]
In Vitro Cytotoxicity Affibody-MMAE conjugate with a 4kDa PEG linker (HP4KM) vs. no PEG linker (HM)IC50 on HER2-positive cells: HP4KM = 4.5-fold higher than HMShows that while PEGylation can slightly decrease in vitro potency, it can improve in vivo performance.[4][10]
In Vivo Efficacy Affibody-MMAE conjugate with a 10kDa PEG linker (HP10KM) vs. no PEG linker (HM) in a mouse xenograft modelHP10KM showed superior tumor growth inhibition at the same dosage compared to HM.Highlights the benefit of PEGylation in improving pharmacokinetics and overall therapeutic efficacy.[4][10]
Cellular Uptake Biotinylated chitosan (B1678972) nanoparticles vs. non-biotinylated nanoparticles in HepG2 cellsUptake of biotinylated nanoparticles was significantly higher.Confirms the effectiveness of biotin as a targeting ligand for cells overexpressing biotin receptors.[19]

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound or similar linkers. These are intended as a guide and may require optimization for specific applications.

Protocol for Conjugation of this compound to a Protein (e.g., Antibody)
  • Preparation of the Protein:

    • Dialyze the antibody (typically 1-10 mg/mL) against a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.2-8.0. The buffer must be free of primary amines (e.g., Tris or glycine).

    • Adjust the protein concentration to 2-5 mg/mL in the reaction buffer.

  • Preparation of the Linker Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the linker in a water-miscible organic solvent like anhydrous DMSO or DMF to a concentration of 10-20 mM. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the dissolved linker to the protein solution. The optimal ratio should be determined empirically.

    • Gently mix the reaction solution and incubate for 30-60 minutes at room temperature or 2 hours on ice, protected from light.

  • Quenching and Purification:

    • Quench the reaction by adding a small amount of a primary amine-containing buffer, such as 1 M Tris-HCl, to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

    • Remove the unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against PBS.

  • Characterization:

    • Determine the degree of labeling (DOL), i.e., the number of linker molecules per protein, using methods such as UV-Vis spectroscopy (if the linker or drug has a distinct absorbance) or mass spectrometry.

Protocol for In Vitro Light-Triggered Drug Release
  • Sample Preparation:

    • Prepare a solution of the drug-conjugated nanoparticles or antibody-drug conjugate in a suitable buffer (e.g., PBS) at a known concentration.

  • UV Irradiation:

    • Place the sample in a quartz cuvette or a UV-transparent plate.

    • Irradiate the sample with a UV lamp at 365 nm. The intensity and duration of irradiation will need to be optimized to achieve the desired level of cleavage. A typical setup might involve a 1-5 mW/cm² lamp for 5-30 minutes.[9]

  • Quantification of Released Drug:

    • At various time points during and after irradiation, take aliquots of the sample.

    • Separate the released drug from the conjugate. For nanoparticles, this can be done by centrifugation or filtration. For ADCs, analytical techniques like HPLC can be used.

    • Quantify the amount of released drug in the supernatant or filtrate using a suitable analytical method, such as UV-Vis spectroscopy or fluorescence spectroscopy, based on the properties of the drug.

  • Data Analysis:

    • Plot the cumulative percentage of drug released as a function of irradiation time to determine the release kinetics.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and in vitro testing of a targeted, light-releasable drug delivery system using this compound.

G cluster_synthesis Synthesis and Conjugation cluster_invitro In Vitro Evaluation A Drug/Carrier (with -NH2 group) C Conjugation (pH 7.2-8.0) A->C B PC-Biotin-PEG4-NHS B->C D Purification (e.g., SEC) C->D E Biotinylated Drug Conjugate D->E F Incubate with Biotin Receptor+ Cancer Cells E->F Introduce to cell culture G Targeted Binding & Endocytosis F->G H UV Irradiation (365 nm) G->H I Photocleavage & Drug Release H->I J Measure Cytotoxicity (e.g., IC50) I->J

Caption: Experimental workflow for drug delivery system development.

Signaling Pathway for Biotin Receptor-Mediated Endocytosis

This diagram illustrates the proposed pathway for the internalization of a biotin-conjugated drug delivery system into a cancer cell that overexpresses the sodium-dependent multivitamin transporter (SMVT).

G cluster_cell Cancer Cell cluster_membrane Plasma Membrane Receptor Biotin Receptor (SMVT) Vesicle Endocytic Vesicle (Caveosome/Endosome) Receptor->Vesicle Internalization (Caveolae/Dynamin Dependent) Lysosome Lysosome Vesicle->Lysosome Trafficking Release Drug Release Vesicle->Release Target Intracellular Target (e.g., DNA, Tubulin) Release->Target Drug Biotin-Conjugated Drug Delivery System Drug->Receptor Binding

Caption: Biotin receptor-mediated endocytosis pathway.

Conclusion

This compound is a powerful and versatile tool for researchers in the field of drug delivery. Its multi-functional nature allows for the rational design of targeted drug delivery systems with precise, externally controlled release mechanisms. By leveraging the specific affinity of biotin for its receptor and the ability to trigger drug release with light, this linker offers a promising strategy to enhance the efficacy and reduce the toxicity of potent therapeutic agents. While further studies are needed to fully characterize its performance in various drug delivery platforms, the principles outlined in this guide provide a solid foundation for its application in developing the next generation of targeted therapies.

References

An In-depth Technical Guide to PC-Biotin-PEG4-NHS Carbonate as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to co-opt the cell's natural protein disposal system—the Ubiquitin-Proteasome System (UPS)—to selectively eliminate disease-causing proteins.[1] A PROTAC molecule is comprised of three key components: a ligand that binds to a target Protein of Interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the poly-ubiquitination of the target protein and its subsequent degradation by the proteasome.[3]

The linker is a critical determinant of a PROTAC's efficacy.[4] It is not merely a spacer but plays a crucial role in influencing the formation and stability of the ternary complex, as well as modulating the physicochemical properties of the entire molecule, such as solubility and cell permeability.[1][2] This guide focuses on a specific, multi-functional linker, PC-Biotin-PEG4-NHS carbonate, and its strategic application in the design of advanced PROTACs.

Core Components and Functionality of this compound

This compound is a sophisticated, PEG-based heterobifunctional linker designed for advanced bioconjugation and PROTAC synthesis.[5][6][7] Its structure incorporates several key functional moieties, each conferring unique advantages to the resulting PROTAC.

  • N-Hydroxysuccinimide (NHS) Carbonate: This is a highly reactive group that efficiently couples with primary and secondary amines on a target molecule, such as a POI ligand, to form a stable carbamate (B1207046) linkage.[7][8] NHS ester chemistry is one of the most common and reliable methods for bioconjugation due to its high selectivity for amines and stability in aqueous environments.[9]

  • Polyethylene Glycol (PEG4) Spacer: The tetraethylene glycol (PEG4) spacer is a flexible, hydrophilic chain.[1][4] The inclusion of a PEG linker is a well-established strategy to improve the aqueous solubility and reduce aggregation of PROTAC molecules.[1][10] Its flexibility is crucial for allowing the two ends of the PROTAC to adopt an optimal orientation for the formation of a stable and productive ternary complex.[2]

  • Photocleavable (PC) Group: This functionality allows for the light-triggered cleavage of the linker.[7][11] In a PROTAC context, this enables spatiotemporal control over the molecule's activity or can be used in experimental settings to release bound complexes for analysis.[7][11] This feature is particularly valuable for developing advanced chemical biology tools and conditionally active therapeutics.[11][12]

  • Biotin (B1667282) Moiety: Biotin exhibits an exceptionally strong and specific non-covalent interaction with avidin (B1170675) and streptavidin proteins.[13][14] Incorporating a biotin tag into the PROTAC linker provides a powerful handle for a variety of applications, including affinity purification, detection, and immobilization of the PROTAC or its associated protein complexes.[13][15]

The logical relationship between these components in a fully assembled PROTAC is illustrated below.

G cluster_PROTAC PROTAC Molecule POI_Ligand Protein of Interest (POI) Ligand Linker NHS Carbonate PEG4 Spacer Photocleavable Group Biotin POI_Ligand->Linker:f0 E3_Ligand E3 Ligase Ligand Linker:f3->E3_Ligand caption Logical structure of a PROTAC using the multifunctional linker.

Logical structure of a PROTAC using the multifunctional linker.

PROTAC Mechanism of Action & Signaling Pathway

The fundamental action of a PROTAC is to induce proximity between a target protein and an E3 ligase. This hijacked interaction initiates the ubiquitination cascade, ultimately leading to the target's destruction.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) POI_PROTAC_E3 POI-PROTAC-E3 Complex POI->POI_PROTAC_E3 Binds E3 E3 Ubiquitin Ligase E3->POI_PROTAC_E3 Binds PROTAC PROTAC PROTAC->POI_PROTAC_E3 Mediates PolyUb_POI Poly-ubiquitinated POI POI_PROTAC_E3->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->POI_PROTAC_E3 Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded caption PROTAC-mediated protein degradation pathway.

PROTAC-mediated protein degradation pathway.

Quantitative Data and Physicochemical Properties

While specific degradation data (DC50, Dmax) for PROTACs using the exact this compound linker is proprietary and found within specific drug discovery programs, we can summarize the known properties of its components to understand its expected performance.

ComponentPropertyValue/CharacteristicSignificance in PROTAC Design
PEG4 Spacer Length~29 Å[10]Influences the geometry and stability of the ternary complex. This length is often a starting point in linker optimization.[2]
SolubilityHighImparts water solubility to the final PROTAC molecule, reducing aggregation and improving pharmacokinetic properties.[1][10]
FlexibilityHighAllows the PROTAC to adopt multiple conformations, facilitating optimal engagement of both the POI and E3 ligase.[2]
NHS Carbonate ReactivityHigh with primary aminesEnables efficient and stable conjugation to POI ligands containing an available amine group.[9][16]
Reaction pHOptimal at pH 7.2-8.5[16]Compatible with standard bioconjugation conditions for proteins and peptides.[17]
Biotin Binding Affinity (Kd)~10⁻¹⁵ M to StreptavidinProvides an exceptionally strong handle for purification, detection, and various bioassays.[14]
Photocleavable Group Cleavage WavelengthNear-UV (e.g., 365 nm)[8]Allows for precise, reagent-free release of the PROTAC or its cargo under specific light conditions.[8][12]

Experimental Protocols

General Protocol for PROTAC Synthesis via NHS Carbonate Conjugation

This protocol describes a general method for conjugating an amine-containing POI ligand to the this compound linker.

  • Reagent Preparation :

    • Dissolve the amine-containing POI ligand in a non-nucleophilic buffer (e.g., 0.1 M sodium bicarbonate or HEPES) at a pH of 8.3-8.5.[17]

    • Immediately before use, dissolve the this compound linker in an anhydrous organic solvent such as DMSO or DMF.[9][18] The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.[16]

  • Conjugation Reaction :

    • Add a 5-10 molar excess of the dissolved linker solution to the POI ligand solution.[9] The final concentration of organic solvent should typically be below 10%.[16]

    • Agitate the mixture and incubate at room temperature for 1-4 hours or overnight at 4°C.[16][17]

  • Purification :

    • Following the incubation, the resulting PROTAC conjugate can be purified from excess linker and reaction byproducts.

    • Standard purification methods include size-exclusion chromatography (e.g., gel filtration) or reverse-phase HPLC.[9]

  • Characterization :

    • Confirm the identity and purity of the final PROTAC conjugate using analytical techniques such as LC-MS and NMR.

Protocol for Western Blot Analysis of PROTAC-Induced Protein Degradation

Western blotting is a standard method to quantify the degradation of a target protein following PROTAC treatment.[19] This allows for the determination of key efficacy parameters like DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[19][20]

  • Cell Culture and Treatment :

    • Plate cells at an appropriate density to ensure they are in a logarithmic growth phase (e.g., 70-80% confluency) at the time of harvest.[21]

    • Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[19]

  • Cell Lysis :

    • After treatment, wash the cells twice with ice-cold PBS.[19]

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[19][21]

    • Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[21]

  • Protein Quantification and Sample Preparation :

    • Determine the protein concentration of the supernatant from each sample using a BCA or Bradford assay.[21]

    • Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.[19]

  • SDS-PAGE and Immunoblotting :

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[21]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19]

    • Block the membrane for 1 hour at room temperature (e.g., with 5% non-fat milk in TBST).[19]

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin).[21]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection and Analysis :

    • Apply a chemiluminescent substrate and capture the signal using an imaging system.[19]

    • Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal.[19]

    • Calculate the percentage of protein degradation relative to the vehicle-treated control and plot the dose-response curve to determine DC50 and Dmax values.[19]

WB_Workflow A 1. Cell Seeding & Adherence B 2. PROTAC Treatment (Dose Response & Time Course) A->B C 3. Cell Lysis & Lysate Collection B->C D 4. Protein Quantification (BCA) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (Blotting) E->F G 7. Immunodetection (Primary & Secondary Antibodies) F->G H 8. Signal Detection (Chemiluminescence) G->H I 9. Data Analysis (Densitometry, DC50/Dmax Calculation) H->I caption Typical experimental workflow for Western blot analysis.

Typical experimental workflow for Western blot analysis.

Conclusion

This compound represents a highly versatile and powerful tool for the construction of sophisticated PROTACs. Its modular design, incorporating a reactive handle for conjugation (NHS carbonate), a solubilizing and flexible spacer (PEG4), a conditional cleavage site (photocleavable group), and a high-affinity purification tag (biotin), provides researchers with extensive control over the synthesis, properties, and application of their protein degraders. By leveraging the unique attributes of this linker, scientists can accelerate the development of novel therapeutics and advanced chemical probes to explore complex biological systems.

References

An In-depth Technical Guide to the Amine-Reactive Chemistry of NHS Carbonate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxysuccinimide (NHS) carbonate esters are a class of amine-reactive reagents used for the covalent modification of biomolecules. As an alternative to the more commonly known NHS esters, NHS carbonates provide a method for introducing a stable urethane (B1682113) linkage, which can be advantageous in various bioconjugation and drug development applications. This guide provides a comprehensive overview of the synthesis, reaction mechanism, stability, and experimental protocols related to NHS carbonate esters, with a comparative analysis to traditional NHS esters.

Synthesis of NHS Carbonate Esters

NHS carbonate esters are typically synthesized from their corresponding alcohols, in contrast to NHS esters which are derived from carboxylic acids. The primary methods for this conversion involve activation of the hydroxyl group.

A prevalent method for synthesizing NHS carbonates is through the use of N,N'-disuccinimidyl carbonate (DSC).[1][2] In this reaction, an alcohol is reacted with DSC, often in the presence of a base like triethylamine, in an aprotic solvent such as acetonitrile.[2] This reaction proceeds through a mixed succinimide (B58015) carbonate intermediate to yield the final NHS carbonate ester.[2] This method is advantageous as it provides a general approach for converting any hydroxyl-containing ligand into an amine-reactive reagent.[1]

Another established method involves the phosgenation of an alcohol to create a chloroformate intermediate. This intermediate is then reacted with an aqueous solution of N-hydroxysuccinimide in the presence of a base, such as an alkali metal bicarbonate, to form the NHS carbonate.

Reaction Mechanism with Primary Amines

NHS carbonate esters react with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, to form a stable urethane bond.[3] The reaction proceeds via a nucleophilic acyl substitution mechanism. The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the carbonate. This leads to the formation of a tetrahedral intermediate, which then collapses, releasing N-hydroxysuccinimide (NHS) as a leaving group and forming the stable urethane linkage.

The reaction of NHS carbonates with amines is highly pH-dependent. The optimal pH range for this reaction is typically between 8.0 and 9.0.[4][5][6] At lower pH values, the primary amines are protonated (-NH3+), rendering them non-nucleophilic and significantly slowing down the reaction rate.[5] Conversely, at higher pH, the competing hydrolysis reaction of the NHS carbonate ester becomes more pronounced.[3]

Reaction_Mechanism reagents NHS Carbonate Ester + Primary Amine (R-NH2) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products Urethane Linkage + NHS intermediate->products NHS Departure Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Labeling Reaction cluster_purification 3. Quenching & Purification protein_prep Prepare Protein in Amine-Free Buffer (pH 8.0-8.5) mix Add NHS Carbonate to Protein Solution protein_prep->mix nhs_prep Dissolve NHS Carbonate in DMSO/DMF nhs_prep->mix incubate Incubate at RT (1-4h) or 4°C (overnight) mix->incubate quench Quench with Tris or Glycine (Optional) incubate->quench purify Purify by Desalting Column or Dialysis quench->purify

References

Technical Guide: Photocleavage of PC-Biotin-PEG4-NHS Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the photocleavage of PC-Biotin-PEG4-NHS carbonate, a versatile linker used in bioconjugation, drug delivery, and proteomics. This document outlines the optimal conditions for photocleavage, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

Core Concepts

This compound is a heterobifunctional linker composed of three key components:

  • N-Hydroxysuccinimide (NHS) carbonate: Reacts efficiently with primary amines on biomolecules to form stable carbamate (B1207046) linkages.

  • Photocleavable (PC) Linker: A 2-nitrobenzyl group that can be selectively cleaved upon exposure to near-UV light.

  • Biotin (B1667282): A high-affinity ligand for streptavidin and avidin, enabling efficient capture and purification of biotinylated molecules.

The PEG4 (polyethylene glycol) spacer enhances solubility and reduces steric hindrance, improving the accessibility of the biotin moiety for binding.

Quantitative Data for Photocleavage

The efficiency of photocleavage is dependent on the wavelength of UV light, the power density of the light source, and the duration of exposure. The following table summarizes the key quantitative parameters for the photocleavage of PC-Biotin linkers.

ParameterRecommended Range/ValueNotes
Wavelength 300-365 nmOptimal cleavage is typically observed in this near-UV range. Wavelengths below 300 nm may cause damage to biomolecules like DNA.[1][2][3][4]
Peak Wavelength ~340-365 nmMany protocols specify a peak wavelength around 365 nm for efficient cleavage.[2][5][6][7]
Power Density 1-5 mW/cm²A low-intensity UV lamp is sufficient for efficient cleavage.[5][7]
Cleavage Time < 4-25 minutesComplete cleavage is often achieved within 5 minutes, with some protocols suggesting up to 25 minutes for >90% release.[2][3][4][7]

Experimental Protocols

I. Conjugation of this compound to a Primary Amine-Containing Molecule

This protocol describes the general steps for labeling a protein or other amine-containing molecule with this compound.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide, or amino-modified oligonucleotide)

  • Amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column

Procedure:

  • Prepare the Amine-Containing Molecule: Dissolve the molecule to be labeled in an amine-free buffer at a suitable concentration.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO.

  • Conjugation Reaction: Add the dissolved this compound to the solution of the amine-containing molecule. The molar ratio of the NHS ester to the amine will need to be optimized but a starting point of a 10- to 20-fold molar excess of the NHS ester is recommended.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Remove the excess, unreacted this compound and byproducts using a desalting column or dialysis.

II. Capture and Release of Biotinylated Molecules

This protocol outlines the capture of the biotinylated molecule using streptavidin-coated beads and subsequent release via photocleavage.

Materials:

  • Biotinylated molecule from Protocol I

  • Streptavidin-coated magnetic beads or agarose (B213101) resin

  • Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Elution Buffer (e.g., PBS or other suitable buffer)

  • Near-UV lamp (365 nm)

Procedure:

  • Bead Preparation: Wash the streptavidin-coated beads with the Binding/Wash Buffer according to the manufacturer's instructions.

  • Binding: Add the biotinylated molecule to the washed streptavidin beads and incubate for 30-60 minutes at room temperature with gentle mixing to allow for binding.

  • Washing: Pellet the beads using a magnetic stand or centrifugation and discard the supernatant. Wash the beads 3-5 times with the Binding/Wash Buffer to remove any non-specifically bound molecules.

  • Photocleavage: Resuspend the beads in the Elution Buffer. Expose the bead suspension to a 365 nm UV lamp at a distance of approximately 15 cm for 5-25 minutes.[2] Gentle mixing during exposure can improve cleavage efficiency.

  • Elution: Pellet the beads and collect the supernatant containing the released, non-biotinylated molecule. The released molecule will now have a 5'-phosphate group if it was an oligonucleotide.[1][2][3]

Visualizations

Experimental Workflow

G Experimental Workflow for PC-Biotin Conjugation, Capture, and Release cluster_conjugation Conjugation cluster_capture Capture & Wash cluster_release Photocleavage & Release A Amine-Containing Molecule C Conjugation Reaction (pH 7.2-8.0) A->C B PC-Biotin-PEG4-NHS Carbonate B->C D Purification (Desalting/Dialysis) C->D E Biotinylated Molecule D->E Proceed to Capture G Binding E->G F Streptavidin Beads F->G H Wash Steps G->H I UV Exposure (300-365 nm) H->I Proceed to Cleavage J Released Molecule I->J K Streptavidin Beads with Biotin I->K

Caption: Workflow for PC-Biotin conjugation, capture, and release.

Photocleavage Signaling Pathway

G Mechanism of Photocleavage cluster_before Before UV Exposure cluster_after After UV Exposure Before Biomolecule-Linker-Biotin Conjugate After1 Released Biomolecule Before->After1 UV Light (300-365 nm) After2 Biotin-Linker Remnant

Caption: Photocleavage of the PC-Biotin linker by UV light.

References

Methodological & Application

Application Notes and Protocols: PC-Biotin-PEG4-NHS Carbonate Labeling of Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the biotinylation of cell surface proteins using PC-Biotin-PEG4-NHS carbonate. This reagent enables the covalent attachment of a photocleavable biotin (B1667282) tag to primary amines on extracellular domains of proteins. The incorporated PEG4 spacer enhances water solubility and minimizes steric hindrance. The key feature of this reagent is the nitrobenzyl linker, which can be cleaved by exposure to UV light, allowing for the gentle release of biotinylated molecules from streptavidin, making it a powerful tool for applications in proteomics, drug discovery, and molecular and cell biology.[1][2][3][4][5]

Principle of the Method

This compound is a unique amine-reactive, photocleavable biotinylation reagent.[5] The N-Hydroxysuccinimide (NHS) carbonate group reacts specifically with primary amines (e.g., the side chain of lysine (B10760008) residues and the N-terminus of polypeptides) on cell surface proteins to form a stable carbamate (B1207046) linkage.[5][6] Due to its charge and hydrophilic nature, the reagent has poor membrane permeability, restricting the labeling to the cell surface.[7][8][9][10][11] Subsequent exposure to UV light (e.g., 365 nm) cleaves the linker, releasing the biotinylated molecule.[2][4][5][6]

Quantitative Data Summary

The following tables provide recommended starting concentrations and conditions for cell surface biotinylation. Optimization may be required for specific cell types and experimental goals.

Table 1: Reagent Preparation and Concentrations

ParameterRecommended ValueNotes
This compound Stock Solution 10-20 mM in anhydrous DMSO or DMFPrepare fresh immediately before use. The NHS ester is moisture-sensitive and will hydrolyze.[7][8]
Final Labeling Concentration 0.5 - 2 mMTitrate to determine the optimal concentration for your cell type and application.
Cell Density 1 x 10⁶ to 25 x 10⁶ cells/mLHigher cell densities are more efficient as less reagent is required.[7][10]
Quenching Solution 50-100 mM Glycine or Tris in PBSPrimary amine-containing buffers are essential to stop the reaction.[10][12]

Table 2: Incubation and Cleavage Parameters

ParameterRecommended ConditionNotes
Labeling Incubation Time 30 minutesCan be performed at room temperature or 4°C. Incubation at 4°C can reduce internalization of the reagent.[7][12]
Labeling Incubation Temperature Room Temperature or 4°C4°C is often preferred to minimize endocytosis of labeled proteins.[12]
Photocleavage Wavelength ~365 nmUse a low-intensity near-UV lamp.[5][6]
Photocleavage Time 5-25 minutesOptimize time to ensure efficient cleavage (>90%) while minimizing potential photodamage to the sample.[6]
Photocleavage Power 1-5 mW/cm²A low-power UV source is sufficient and recommended.[5][6]

Experimental Protocols

This protocol is designed for labeling cell surface proteins on either adherent or suspension cells.

Materials and Reagents
  • This compound

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS), pH 8.0, ice-cold

  • Quenching Buffer (e.g., 100 mM Glycine in PBS), ice-cold

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-agarose beads or magnetic beads

  • UV lamp (365 nm)

Workflow Diagram

G cluster_prep Cell & Reagent Preparation cluster_labeling Biotinylation cluster_downstream Downstream Processing cluster_cleavage Photocleavage cell_prep 1. Harvest and Wash Cells reagent_prep 2. Prepare Fresh this compound Solution cell_prep->reagent_prep labeling 3. Incubate Cells with Biotin Reagent reagent_prep->labeling quench 4. Quench Reaction labeling->quench lysis 5. Lyse Cells quench->lysis capture 6. Capture Biotinylated Proteins with Streptavidin lysis->capture wash 7. Wash Streptavidin Beads capture->wash uv 8. Expose Beads to UV Light (365 nm) wash->uv elution 9. Collect Eluted Proteins uv->elution

Caption: Experimental workflow for this compound cell labeling and photocleavage.

Step-by-Step Protocol

A. Reagent Preparation

  • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[7]

  • Immediately before use, prepare a 10-20 mM stock solution by dissolving the reagent in anhydrous DMSO or DMF.[7][13] Vortex briefly to ensure it is fully dissolved. Do not store the reconstituted reagent.[7][8]

B. Cell Preparation

  • For adherent cells, wash the monolayer 2-3 times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media.[7][12][14][15]

  • For suspension cells, pellet the cells by centrifugation and wash 2-3 times by resuspending in ice-cold PBS (pH 8.0).[7]

  • Resuspend the final cell pellet in ice-cold PBS (pH 8.0) to a concentration of 1-25 x 10⁶ cells/mL.[7]

C. Cell Surface Biotinylation

  • Add the freshly prepared this compound stock solution to the cell suspension to achieve the desired final concentration (e.g., 1 mM).

  • Incubate for 30 minutes at room temperature or on ice (4°C) with gentle agitation.[7][12][14] Performing the incubation at 4°C can help to reduce the internalization of the biotin label.[7][12]

D. Quenching the Reaction

  • To stop the labeling reaction, add Quenching Buffer (e.g., PBS with 100 mM glycine) and incubate for 10 minutes on ice.[10][12]

  • Wash the cells three times with ice-cold PBS to remove unreacted biotin reagent and quenching buffer.[10]

E. Cell Lysis and Protein Capture

  • Lyse the biotinylated cells using a suitable lysis buffer containing protease inhibitors.

  • Clarify the lysate by centrifugation to pellet cell debris.

  • Incubate the supernatant with streptavidin-agarose or magnetic beads to capture the biotinylated proteins.

F. Photocleavage and Elution

  • Wash the streptavidin beads thoroughly with lysis buffer to remove non-specifically bound proteins.

  • Resuspend the beads in a suitable buffer (e.g., PBS).

  • Expose the bead suspension to a 365 nm UV light source at 1-5 mW/cm² for 5-25 minutes to cleave the biotin tag.[5][6]

  • Pellet the streptavidin beads by centrifugation.

  • Collect the supernatant, which now contains the released, tag-free proteins for downstream analysis.

Signaling Pathway and Reaction Mechanism

The following diagram illustrates the chemical reaction of this compound with a primary amine on a cell surface protein and the subsequent photocleavage.

G cluster_reaction Labeling Reaction cluster_cleavage Photocleavage reagent This compound labeled_protein Biotinylated Protein (Carbamate Linkage) reagent->labeled_protein protein Cell Surface Protein (with Primary Amine -NH2) protein->labeled_protein nhs NHS byproduct labeled_protein->nhs releases labeled_protein_cleavage Biotinylated Protein uv UV Light (365 nm) uv->labeled_protein_cleavage cleaved_protein Released Protein biotin_fragment Biotin Fragment labeled_protein_cleavage->cleaved_protein labeled_protein_cleavage->biotin_fragment

References

Application Notes and Protocols for PC-Biotin-PEG4-NHS Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

PC-Biotin-PEG4-NHS Carbonate is a heterobifunctional linker designed for the biotinylation of proteins and other biomolecules containing primary amines. This reagent features three key components:

  • N-Hydroxysuccinimide (NHS) Carbonate: An amine-reactive group that forms a stable carbamate (B1207046) bond with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein).

  • Photocleavable (PC) Linker: An ortho-nitrobenzyl-based linker that can be cleaved upon exposure to near-UV light (300-365 nm), allowing for the controlled release of the biotinylated molecule.

  • Biotin (B1667282): A high-affinity ligand for streptavidin and avidin, enabling strong and specific binding for detection, purification, and immobilization applications.

  • Polyethylene Glycol (PEG4) Spacer: A hydrophilic spacer that enhances the solubility of the reagent and the resulting conjugate, reduces steric hindrance, and minimizes aggregation.[1]

These features make this compound a versatile tool for a range of applications where the reversible immobilization or capture and release of biomolecules is desired.

II. Principle of Reaction and Photocleavage

The utility of this compound is based on a two-stage process: biotinylation and photocleavage.

1. Biotinylation Reaction: The NHS carbonate group reacts with primary amines on the target biomolecule in a nucleophilic acyl substitution reaction. This reaction is most efficient at a slightly alkaline pH (7.2-8.5) and results in the formation of a stable carbamate linkage.

2. Photocleavage: The ortho-nitrobenzyl linker absorbs light in the near-UV range (300-365 nm). This absorption initiates a photochemical reaction that leads to the cleavage of the linker and the release of the biotinylated molecule. This process is rapid and efficient, often achieving over 90% cleavage within minutes of light exposure.[2]

III. Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for the use of this compound.

Parameter Recommended Range/Value Notes
Molecular Weight 810.87 g/mol
Purity ≥95%Varies by supplier.
Solubility Soluble in DMSO and DMFPrepare fresh solutions before use.
Storage -20°C, desiccated and protected from lightAvoid repeated freeze-thaw cycles of solutions.
Parameter Recommended Range/Value Notes
Reaction Buffer Amine-free buffer (e.g., PBS, HEPES, bicarbonate)Avoid buffers containing Tris or glycine.
Reaction pH 7.2 - 8.5Optimal for reactivity with primary amines.
Molar Excess of Reagent 10-50 fold (protein dependent)Higher excess for dilute protein solutions.[3][4]
Reaction Time 30-60 minutes at room temperature or 2 hours at 4°CLonger incubation at lower temperatures can be gentler on the protein.[3]
Quenching Reagent 20-50 mM Tris or GlycineTo stop the reaction.
Parameter Recommended Range/Value Notes
Cleavage Wavelength 300 - 365 nmNear-UV light.
Light Source Low-pressure mercury lamp, UV LED
Cleavage Time 5 - 15 minutesDependent on light intensity and distance from the sample.
Cleavage Efficiency >90%Typically high under optimal conditions.

IV. Experimental Protocols

A. Protocol for Protein Biotinylation

This protocol provides a general guideline for the biotinylation of a protein using this compound. Optimization may be required for specific proteins.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO or DMF

  • Quenching buffer (1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare Protein Sample:

    • Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.

    • If the protein solution contains primary amines (e.g., Tris buffer), perform a buffer exchange into an appropriate amine-free buffer.

  • Prepare this compound Stock Solution:

    • Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10 mM.

  • Biotinylation Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution. A 20-fold molar excess is a good starting point.[3]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice with gentle mixing.

  • Quench Reaction:

    • Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction.

    • Incubate for an additional 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound by dialysis against an appropriate buffer or by using a desalting column.

  • Quantification of Biotinylation (Optional):

    • Determine the degree of biotinylation using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[5][6][7][8]

B. Protocol for Affinity Purification and Photocleavage

This protocol describes the capture of a biotinylated protein using streptavidin-coated beads and its subsequent release via photocleavage.

Materials:

  • Biotinylated protein

  • Streptavidin-coated magnetic beads or agarose (B213101) resin

  • Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Elution Buffer (e.g., PBS)

  • UV lamp (365 nm)

Procedure:

  • Bead Preparation:

    • Wash the streptavidin beads with Binding/Wash Buffer according to the manufacturer's instructions.

  • Binding of Biotinylated Protein:

    • Incubate the biotinylated protein with the washed streptavidin beads for 30-60 minutes at room temperature with gentle rotation.

  • Washing:

    • Wash the beads 3-5 times with Binding/Wash Buffer to remove non-specifically bound proteins.

  • Photocleavage:

    • Resuspend the beads in Elution Buffer.

    • Expose the bead suspension to a 365 nm UV lamp for 5-15 minutes. The optimal time and distance from the lamp should be determined empirically.

    • During irradiation, intermittent gentle mixing can improve cleavage efficiency.

  • Elution:

    • Separate the beads from the supernatant (eluate) using a magnetic stand or centrifugation.

    • The eluate contains the released, non-biotinylated protein.

V. Visualizations

G Reaction of this compound with a Primary Amine cluster_reactants Reactants cluster_products Products Reagent This compound Conjugate Protein-NH-CO-PC-Biotin-PEG4 Reagent->Conjugate + NHS NHS Reagent->NHS - Protein Protein-NH2 Protein->Conjugate

Caption: Reaction of this compound with a primary amine.

G Photocleavage of the PC-Linker cluster_before Before Cleavage cluster_after After Cleavage Conjugate Protein-Linker-Biotin Protein Released Protein Conjugate->Protein UV Light (365 nm) Biotin Cleaved Biotin Moiety Conjugate->Biotin

Caption: Photocleavage of the PC-Linker.

G Affinity Purification and Release Workflow start Start biotinylation Biotinylate Protein start->biotinylation purify_biotinylated Purify Biotinylated Protein biotinylation->purify_biotinylated bind_to_streptavidin Bind to Streptavidin Beads purify_biotinylated->bind_to_streptavidin wash_beads Wash Beads bind_to_streptavidin->wash_beads photocleavage Photocleavage (UV Light) wash_beads->photocleavage elute_protein Elute Released Protein photocleavage->elute_protein end End elute_protein->end

Caption: Affinity Purification and Release Workflow.

VI. Applications

  • Affinity Purification: The strong interaction between biotin and streptavidin allows for the efficient capture of biotinylated proteins. Subsequent photocleavage enables the gentle elution of the target protein without the need for harsh denaturing conditions.[9][10][11][12]

  • Protein-Protein Interaction Studies: this compound can be used to immobilize a "bait" protein to a solid support. After capturing interacting "prey" proteins, the entire complex can be released for analysis by techniques such as mass spectrometry.

  • Cell Surface Labeling and Sorting: The NHS carbonate can label cell surface proteins with primary amines. Photocleavage can then be used to release the cells from a streptavidin-coated surface.

  • Targeted Drug Delivery: Biotin can act as a targeting moiety for cells that overexpress the biotin receptor, such as many cancer cells.[13][14][15] A drug can be conjugated to the biomolecule, and the photocleavable linker can be used for controlled release of the drug at a specific site upon light activation.

VII. Troubleshooting

Problem Possible Cause Suggested Solution
Low Biotinylation Efficiency Inactive (hydrolyzed) NHS-carbonate reagent.Use fresh reagent. Allow reagent to warm to room temperature before opening to prevent condensation.
Presence of primary amines in the buffer.Perform buffer exchange into an amine-free buffer (e.g., PBS).
Insufficient molar excess of biotin reagent.Increase the molar ratio of the reagent to the protein.
Protein Precipitation High concentration of organic solvent from the reagent stock.Keep the volume of the added stock solution low (<10% of the total reaction volume).
Protein instability under reaction conditions.Perform the reaction at a lower temperature (4°C).
Low Cleavage Efficiency Insufficient light exposure.Increase the duration or intensity of UV exposure.
Incorrect wavelength.Ensure the light source emits at or near 365 nm.
Sample is too concentrated or opaque.Dilute the sample or decrease the path length of the light.

References

Application Note: A Practical Guide to Calculating Molar Excess for Biomolecule Labeling with PC-Biotin-PEG4-NHS Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Hydroxysuccinimide (NHS) esters are highly efficient amine-reactive reagents used extensively for the covalent labeling of proteins, antibodies, and other biomolecules.[1][2] The NHS ester functional group reacts specifically with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides, to form a stable amide bond under mild, aqueous conditions.[1][3] The reaction efficiency is pH-dependent, with an optimal range of pH 7.2 to 8.5.[1][4] It is critical to use amine-free buffers, as compounds like Tris or glycine (B1666218) will compete with the target molecule for reaction with the NHS ester, thereby reducing labeling efficiency.[5][6]

PC-Biotin-PEG4-NHS carbonate is a versatile labeling reagent featuring three key components:

  • Biotin (B1667282): A vitamin with an exceptionally high affinity for avidin (B1170675) and streptavidin, enabling robust detection and purification.[7][8]

  • PEG4 Spacer: A hydrophilic 4-unit polyethylene (B3416737) glycol spacer that enhances the water solubility of the labeled molecule, reduces the potential for aggregation, and minimizes steric hindrance.[8][9]

  • PC Linker: A photocleavable (PC) group that allows for the release of the biotinylated molecule upon exposure to UV light, providing temporal and spatial control in release and binding studies.[10][11]

Controlling the extent of labeling, or the Degree of Labeling (DOL), is crucial. An insufficient DOL may lead to a poor signal in downstream applications, whereas excessive labeling can cause protein precipitation or loss of biological activity.[2] The primary method for controlling the DOL is by carefully calculating and applying the appropriate molar excess of the biotinylation reagent relative to the biomolecule. This document provides a detailed protocol and guidelines for calculating the optimal molar excess of this compound for successful bioconjugation.

Chemical Reaction Pathway

The fundamental reaction involves the nucleophilic attack of a primary amine from the target biomolecule on the NHS carbonate of the PC-Biotin-PEG4-NHS reagent. This results in the formation of a stable carbamate (B1207046) linkage and the release of N-hydroxysuccinimide (NHS) as a byproduct.

Protein Protein-NH₂ (Primary Amine) Conjugate Protein-NH-CO-O-PEG4-Biotin-PC (Stable Conjugate) Protein->Conjugate + Reagent (pH 7.2-8.5) Reagent PC-Biotin-PEG4-NHS Byproduct NHS Conjugate->Byproduct

Caption: Reaction of PC-Biotin-PEG4-NHS with a primary amine.

Calculating Molar Excess

The molar excess is the ratio of moles of the biotinylation reagent to the moles of the target protein. The optimal ratio is empirical and depends on factors such as protein concentration and the number of available primary amines.

Calculation Formula

To determine the mass of this compound required for a specific molar excess, use the following formula:

Mass of NHS Reagent (mg) = (Molar Excess) x (Mass of Protein (mg) / MW of Protein (Da)) x MW of NHS Reagent (Da)

Example Calculation

Objective: Label 2 mg of a 150 kDa IgG antibody with a 20-fold molar excess of this compound.

  • Mass of Protein: 2 mg

  • MW of Protein (IgG): 150,000 Da

  • Desired Molar Excess: 20

  • MW of this compound: ~793.8 Da (Note: Always confirm the MW from the specific vendor's certificate of analysis)

Step 1: Calculate moles of Protein Moles of Protein = (2 mg / 150,000,000 mg/mol) = 1.33 x 10⁻⁸ mol

Step 2: Calculate moles of NHS Reagent Moles of NHS Reagent = 20 x (1.33 x 10⁻⁸ mol) = 2.66 x 10⁻⁷ mol

Step 3: Calculate mass of NHS Reagent Mass of NHS Reagent (mg) = (2.66 x 10⁻⁷ mol) x (793,800 mg/mol) = 0.211 mg

Alternatively, using the direct formula: Mass of NHS Reagent (mg) = 20 x (2 mg / 150,000 Da) x 793.8 Da = 0.211 mg

Recommended Molar Excess Ratios

The efficiency of the labeling reaction is highly dependent on the concentration of the protein. Dilute protein solutions require a greater molar excess to achieve a sufficient degree of labeling compared to concentrated solutions.[12][13] The following table provides recommended starting points for optimization.

Protein ConcentrationRecommended Molar Excess (Reagent:Protein)Rationale
> 5 mg/mL5- to 10-foldHigher protein concentration drives reaction kinetics, requiring less excess reagent.[2]
1-5 mg/mL10- to 20-foldA common concentration range for antibody labeling; this ratio typically yields a DOL of 4-8.[12][14]
< 1 mg/mL20- to 50-foldA higher excess is needed to compensate for slower reaction kinetics and the competing hydrolysis of the NHS ester.[2][15]

Experimental Protocol

This protocol provides a general methodology for labeling a target protein. Specific reaction times and molar excess may need to be optimized.

Required Materials
  • This compound

  • Target protein (in an amine-free buffer)

  • Reaction Buffer: 0.1 M sodium phosphate (B84403) or 0.1 M sodium bicarbonate, pH 7.2-8.5.[4][16] Avoid buffers containing primary amines (e.g., Tris, glycine).[5]

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[16][17]

  • Quenching Buffer (Optional): 1 M Tris-HCl, pH 7.5.

  • Purification: Gel filtration column (e.g., Sephadex G-25) or dialysis cassette.[15][18]

Experimental Workflow

G start Start prep_protein 1. Prepare Protein Solution (1-10 mg/mL in Reaction Buffer) start->prep_protein prep_reagent 2. Prepare NHS Reagent Stock (Dissolve in anhydrous DMSO/DMF) prep_protein->prep_reagent calculate 3. Calculate Required Volume (Based on desired molar excess) prep_reagent->calculate react 4. Initiate Reaction (Add reagent to protein, mix gently) calculate->react incubate 5. Incubate (30-60 min at RT or 2 hrs at 4°C) react->incubate quench 6. Quench Reaction (Optional) (Add Quenching Buffer) incubate->quench purify 7. Purify Conjugate (Gel Filtration or Dialysis) quench->purify analyze 8. Characterize Conjugate (Determine DOL, assess activity) purify->analyze end End analyze->end

Caption: Experimental workflow for protein biotinylation.

Step-by-Step Procedure
  • Prepare Protein: Ensure the protein is in an appropriate amine-free Reaction Buffer at a concentration of 1-10 mg/mL. If the protein buffer contains amines, perform a buffer exchange using dialysis or a desalting column.[5]

  • Prepare NHS Reagent: The NHS ester moiety is moisture-sensitive.[12] Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.[15] Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[12][17]

  • Initiate Reaction: Add the calculated volume of the NHS reagent stock solution to the protein solution while gently vortexing. The final volume of the organic solvent should ideally not exceed 10% of the total reaction volume.[14]

  • Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours at 4°C.[12][15] Incubation in the dark is recommended to protect any light-sensitive components.

  • Quench Reaction (Optional): To stop the labeling reaction, add a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM and incubate for an additional 15 minutes.[6] This will consume any unreacted NHS ester.

  • Purify Conjugate: Remove unreacted biotin reagent and reaction byproducts using a desalting column, spin column, or dialysis against a suitable storage buffer (e.g., PBS).[15][18]

  • Characterize and Store: Determine the Degree of Labeling (DOL) using a method such as the HABA assay. Assess the biological activity of the conjugate if necessary. Store the purified conjugate at -20°C or -80°C.

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Low Labeling Efficiency - Presence of primary amines in buffer: Buffers like Tris or glycine compete with the reaction.[5][6]- Incorrect pH: Reaction pH is too low (<7.2), protonating the primary amines.[4][16]- Hydrolyzed NHS Reagent: Reagent was exposed to moisture or dissolved in aqueous buffer for too long.[1][8]- Perform buffer exchange into an amine-free buffer (e.g., PBS, bicarbonate) at pH 7.2-8.5.[5]- Adjust the pH of the protein solution to 8.0-8.5.[7]- Prepare the NHS reagent stock solution in anhydrous DMSO/DMF immediately before use.[8]
Protein Precipitation - Excessive Labeling (DOL is too high): Over-modification can alter protein conformation and solubility.[2]- High concentration of organic solvent: Adding too much DMSO/DMF can denature the protein.- Reduce the molar excess of the biotin reagent in subsequent experiments.- Decrease the reaction time.- Ensure the final concentration of the organic solvent is below 10%.[14]
Loss of Biological Activity - Modification of critical lysine residues: Labeling may occur at sites essential for protein function (e.g., active site, binding interface).[2]- Decrease the molar excess to reduce the overall DOL.- Try a different conjugation chemistry that targets other functional groups (e.g., sulfhydryls on cysteine residues).

References

Application Notes and Protocols for PC-Biotin-PEG4-NHS Carbonate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and buffer conditions for the successful conjugation of PC-Biotin-PEG4-NHS Carbonate to primary amine-containing molecules, such as proteins, peptides, and antibodies.

Introduction

This compound is a versatile biotinylation reagent that enables the labeling of biomolecules with a photocleavable biotin (B1667282) moiety.[1][2][3][4] The core of this reagent's functionality lies in the N-hydroxysuccinimide (NHS) carbonate group, which reacts efficiently with primary amines (-NH₂) found on molecules like the side chains of lysine (B10760008) residues or the N-terminus of proteins.[5][6][7] This reaction forms a stable carbamate (B1207046) bond.[2][4] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance, while the photocleavable linker allows for the release of the conjugated molecule under near-UV light, providing temporal and spatial control in experimental setups.[2][3][4]

The success of the conjugation reaction is critically dependent on the buffer conditions, primarily pH, as it dictates the balance between the desired amine reaction and the competing hydrolysis of the NHS ester.[8][9]

The Chemistry: Amine Reaction vs. Hydrolysis

The primary reaction involves the nucleophilic attack of a deprotonated primary amine on the NHS carbonate, leading to the formation of a stable carbamate linkage and the release of N-hydroxysuccinimide (NHS).[5][7] However, the NHS ester is also susceptible to hydrolysis, where it reacts with water, rendering it inactive.[9][10] The rates of both reactions are highly pH-dependent.

  • Amine Reactivity: Primary amines are nucleophilic and reactive when they are in their deprotonated state (-NH₂). At acidic or neutral pH, they are predominantly protonated (-NH₃⁺) and thus unreactive.[9] As the pH increases, more of the amine groups become deprotonated and available for reaction.[9]

  • NHS Ester Hydrolysis: The rate of NHS ester hydrolysis increases significantly with increasing pH.[9][10] This competing reaction reduces the amount of active reagent available for conjugation.

Therefore, the optimal pH for the reaction is a compromise, typically between pH 7.2 and 8.5 , which maximizes the rate of the desired amine reaction while minimizing the rate of hydrolysis.[5][11]

Logical Relationship of Reaction Conditions

cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes pH pH Conjugation Desired Conjugation (Amide Bond Formation) pH->Conjugation Increases Amine Reactivity (Optimal: 7.2-8.5) Hydrolysis Competing Hydrolysis (Inactive Reagent) pH->Hydrolysis Increases Rate (Significant > pH 8.5) Temp Temperature Temp->Conjugation Affects Rate Temp->Hydrolysis Increases Rate Buffer Buffer Choice Buffer->Conjugation Amine-Free Buffers (e.g., PBS, Bicarbonate) Buffer->Hydrolysis Aqueous Environment

Caption: Interplay of reaction conditions on desired conjugation versus competing hydrolysis.

Data Presentation: Buffer Conditions and NHS Ester Stability

The choice of buffer and pH directly impacts the stability of the this compound and the efficiency of the conjugation reaction. The following tables summarize key quantitative data.

Table 1: Recommended Buffers for NHS Ester Reactions

Buffer TypeRecommended pH RangeConcentrationNotes
Phosphate Buffered Saline (PBS)7.2 - 7.50.1 M Phosphate, 0.15 M NaClWidely used and provides physiological ionic strength.[6][7]
Sodium Bicarbonate8.3 - 8.50.1 MOften considered optimal for NHS ester reactions.[8][11]
HEPES7.2 - 8.020 mM - 50 mMGood buffering capacity in the recommended pH range.[5][12]
Borate8.0 - 8.550 mMA suitable alternative to carbonate/bicarbonate buffers.[5][12]

Table 2: Buffers to Avoid During Conjugation

Buffer TypeReason for Incompatibility
Tris (e.g., TBS)Contains primary amines that compete with the target molecule for reaction with the NHS ester.[5][6][12]
GlycineContains a primary amine and will quench the reaction.[5][6]
Buffers with other primary amine-containing componentsAny buffer containing primary amines will lead to reduced conjugation efficiency and unwanted side products.[11][13]

Table 3: pH-Dependent Hydrolysis of NHS Esters

pHTemperatureHalf-life of NHS Ester
7.00°C4 - 5 hours[5][10]
8.0Room Temp~210 minutes[14]
8.5Room Temp~180 minutes[14]
8.64°C10 minutes[5][10]
9.0Room Temp~125 minutes[14]

Experimental Protocols

4.1. Reagent Preparation and Handling

  • This compound: This reagent is moisture-sensitive.[6] To prevent premature hydrolysis, equilibrate the vial to room temperature before opening.

  • Stock Solution: It is strongly recommended to dissolve the this compound in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) immediately before use.[6][8] Do not prepare aqueous stock solutions for storage as the NHS ester will readily hydrolyze.[6][7][15]

Experimental Workflow

A 1. Prepare Biomolecule (in amine-free buffer, pH 7.2-8.5) C 3. Conjugation Reaction (Add NHS reagent to biomolecule, incubate 30 min - 2 hrs) A->C B 2. Prepare NHS Reagent (Dissolve in anhydrous DMSO/DMF immediately before use) B->C D 4. Quench Reaction (Add Tris or Glycine to 50-100 mM final concentration) C->D E 5. Purify Conjugate (Desalting column or dialysis to remove excess reagents) D->E F 6. Analysis & Storage (Characterize and store conjugate) E->F

Caption: Step-by-step workflow for biomolecule conjugation.

4.2. Protocol for Protein Biotinylation

This protocol provides a general guideline for the biotinylation of a protein, such as an antibody. The optimal conditions may require empirical determination.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 (or other suitable amine-free buffer)

  • Anhydrous DMSO or DMF

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[9]

    • If the protein is in an incompatible buffer (e.g., Tris), exchange it into the Reaction Buffer using a desalting column or dialysis.

  • Prepare the NHS Ester Solution:

    • Immediately before use, dissolve the this compound in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).[8][15]

  • Perform the Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution.[9][13] The optimal ratio should be determined experimentally.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.[5][9] Gentle mixing is recommended.

  • Quench the Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[9][13]

    • Incubate for 15-30 minutes at room temperature.[9] This step ensures that any unreacted NHS ester is deactivated.

  • Purify the Conjugate:

    • Remove excess, unreacted this compound and reaction byproducts (e.g., NHS) using a desalting column (size-exclusion chromatography) or by dialysis against a suitable buffer (e.g., PBS).[9][13] This step is critical to prevent interference in downstream applications.

  • Storage:

    • Store the purified biotinylated protein under conditions that are optimal for the unmodified protein.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency pH of the reaction buffer is too low.Ensure the pH is within the optimal range of 7.2-8.5.[11]
Incompatible buffer containing primary amines was used.Exchange the protein into a recommended amine-free buffer like PBS or bicarbonate.[11]
Hydrolyzed/inactive NHS ester reagent.Prepare the NHS ester solution in anhydrous solvent immediately before use. Store the solid reagent in a desiccated environment.[6][11]
Low protein concentration.Increase the protein concentration to favor the reaction with the NHS ester over hydrolysis.[13]
Protein Aggregation/Precipitation High concentration of organic solvent from the NHS ester stock.Keep the final concentration of the organic solvent in the reaction mixture low (typically <10%).[5]
The protein is sensitive to the reaction conditions.Try performing the reaction at a lower temperature (4°C) or for a shorter duration.
High Background/Non-specific Binding Insufficient purification after conjugation.Ensure thorough removal of all unreacted and hydrolyzed biotinylation reagent using a desalting column or dialysis.[13]

Reaction Mechanism

Reagent This compound R-O-C(=O)-O-NHS Conjugate Biotinylated Protein Protein-NH-C(=O)-O-R Reagent->Conjugate + Protein Protein Protein-NH₂ Protein->Conjugate pH 7.2-8.5 NHS N-Hydroxysuccinimide Byproduct Conjugate->NHS +

Caption: Reaction of this compound with a primary amine on a protein.

References

Application Notes and Protocols for PC-Biotin-PEG4-NHS Carbonate in Affinity Purification Workflows

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Affinity purification is a powerful technique for isolating and identifying specific proteins and their interaction partners from complex biological mixtures. The high-affinity interaction between biotin (B1667282) and streptavidin is a cornerstone of many affinity purification strategies. PC-Biotin-PEG4-NHS Carbonate is an advanced biotinylation reagent designed to enhance these workflows. This molecule features an N-hydroxysuccinimide (NHS) ester for covalent labeling of primary amines on proteins, a polyethylene (B3416737) glycol (PEG4) spacer to improve solubility and reduce steric hindrance, and a photocleavable (PC) linker.[1][2] This photocleavable linker allows for the gentle and specific elution of captured biomolecules using UV light, overcoming the harsh elution conditions typically required to disrupt the strong biotin-streptavidin interaction.[3][4]

These application notes provide detailed protocols for using this compound in affinity purification workflows, with a specific focus on studying protein-protein interactions within the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Chemical Properties and Mechanism of Action

This compound is a versatile reagent with the following key features:

  • Amine-Reactive NHS Ester: The NHS ester group reacts efficiently with primary amines (-NH2) on lysine (B10760008) residues and the N-terminus of proteins to form stable carbamate (B1207046) bonds.[1][5]

  • PEG4 Spacer: The hydrophilic polyethylene glycol spacer enhances the water solubility of the labeled protein and extends the distance between the biotin and the protein, minimizing steric hindrance during binding to streptavidin.[2][6]

  • Photocleavable Linker: The integrated photocleavable linker can be broken by exposure to near-UV light (typically 350-365 nm), allowing for the release of the captured protein from the streptavidin support under mild conditions.[1][7] This is a significant advantage over traditional elution methods that often require denaturing agents.[3]

Molecular Weight: 810.87 g/mol [2]

Solubility: Soluble in organic solvents such as DMSO and DMF.[1]

Storage: Should be stored at -20°C and protected from moisture and light.[2]

Application: Investigating the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation.[8] Dysregulation of EGFR signaling is implicated in various cancers.[8][9] Affinity purification coupled with mass spectrometry (AP-MS) is a powerful method to identify proteins that interact with EGFR and to understand the downstream signaling events.[10][11]

By using a "bait" protein (e.g., an antibody against EGFR or EGFR itself) labeled with this compound, researchers can capture the EGFR and its interacting partners from cell lysates. The photocleavable nature of the linker then allows for the efficient release of the entire protein complex for subsequent analysis by mass spectrometry, providing a snapshot of the EGFR interactome under specific cellular conditions.

Experimental Protocols

Protocol 1: Biotinylation of "Bait" Protein (e.g., Anti-EGFR Antibody)

This protocol describes the labeling of a purified antibody with this compound.

Materials:

  • Purified "bait" protein (e.g., anti-EGFR antibody) at 1-10 mg/mL

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Amine-free reaction buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., Sephadex G-25) or dialysis cassette

Procedure:

  • Prepare Protein Solution: Ensure the "bait" protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Prepare Biotinylation Reagent: Immediately before use, dissolve this compound in DMSO to a concentration of 10 mM.

  • Biotinylation Reaction: Add a 20-fold molar excess of the 10 mM this compound solution to the protein solution. The final concentration of DMSO should be less than 10% of the total reaction volume to avoid protein precipitation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted biotinylation reagent using a desalting column or by dialyzing the sample against PBS overnight at 4°C.

  • Quantification of Biotinylation (Optional): The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

Protocol 2: Affinity Purification of EGFR and Interacting Proteins (Pull-Down Assay)

This protocol outlines the use of the biotinylated "bait" protein to capture the target protein and its interactors from a cell lysate.

Materials:

  • Biotinylated "bait" protein (from Protocol 1)

  • Cell lysate containing the target protein (e.g., EGFR)

  • Streptavidin-conjugated magnetic beads or agarose (B213101) resin

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Photocleavage buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

  • UV lamp (365 nm, 1-5 mW/cm²)

Procedure:

  • Prepare Cell Lysate: Lyse cells expressing the target protein using an appropriate lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Prepare Streptavidin Beads: Wash the streptavidin beads three times with wash buffer.

  • Immobilize Bait Protein: Incubate the biotinylated "bait" protein with the washed streptavidin beads for 1 hour at room temperature with gentle rotation to immobilize the bait.

  • Capture Target Complex: Add the cell lysate to the beads with the immobilized bait protein. Incubate for 2-4 hours at 4°C with gentle rotation to allow the bait to bind to the target protein and its interacting partners.

  • Washing: Pellet the beads and discard the supernatant. Wash the beads extensively (at least 3-5 times) with wash buffer to remove non-specifically bound proteins.

  • Photocleavable Elution:

    • Resuspend the washed beads in photocleavage buffer.

    • Expose the bead suspension to a 365 nm UV lamp at a close distance for 5-25 minutes.[12] The optimal exposure time should be determined empirically.

    • Pellet the beads and carefully collect the supernatant containing the eluted protein complex.

  • Sample Preparation for Mass Spectrometry: The eluted sample can be further processed for analysis by mass spectrometry (e.g., through in-solution trypsin digestion).

Data Presentation

Table 1: Properties of this compound

PropertyValueReference
Molecular Weight810.87 g/mol [2]
Reactive GroupN-hydroxysuccinimide (NHS) Ester[1]
Target Functional GroupPrimary Amines (-NH2)[1]
Spacer ArmPEG4[2]
Cleavage MechanismPhotocleavage (near-UV light)[1][7]
Recommended UV Wavelength350-365 nm[7][12]
SolubilityDMSO, DMF[1]
Storage Conditions-20°C, protected from light and moisture[2]

Table 2: Quantitative Parameters for Photocleavable Elution

ParameterValueReference
UV Lamp Intensity1-5 mW/cm²[12]
Recommended Exposure Time5-25 minutes[12]
Reported Elution Efficiency>90%[12]
Quantitative Cleavage Time (in some systems)< 4 minutes[7]

Visualizations

EGFR Signaling Pathway

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PLCg PLCγ EGFR->PLCg SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PIP2 PIP2 PLCg->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Affinity_Purification_Workflow start Start: Cell Lysate (EGFR + Interacting Proteins) capture Capture of EGFR Complex from Cell Lysate start->capture labeling Biotinylation of Bait Protein (e.g., anti-EGFR Ab) with PC-Biotin-PEG4-NHS immobilization Immobilization of Biotinylated Bait on Streptavidin Beads labeling->immobilization immobilization->capture wash Wash to Remove Non-specific Binders capture->wash elution Photocleavable Elution (365 nm UV light) wash->elution analysis Analysis of Eluted Proteins (e.g., Mass Spectrometry) elution->analysis

References

Application Note: Advanced Mass Spectrometry Sample Preparation Using PC-Biotin-PEG4-NHS Carbonate for Proteomic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PC-Biotin-PEG4-NHS carbonate is a state-of-the-art reagent designed for the specific biotinylation of proteins and other biomolecules for subsequent enrichment and analysis by mass spectrometry (MS).[1][2] This reagent incorporates three key features that make it exceptionally suited for advanced proteomic workflows such as cell surface protein profiling:

  • NHS Carbonate Ester: An amine-reactive group that efficiently and specifically labels primary amines (e.g., the ε-amino group of lysine (B10760008) residues and N-termini of proteins) to form stable carbamate (B1207046) linkages.[3][4] The reaction is most efficient in a pH range of 7.2-8.5.[5]

  • Photocleavable (PC) Linker: A spacer arm containing a UV-labile group. This allows for the gentle and specific release of captured biomolecules from streptavidin affinity resins using near-UV light (e.g., 365 nm), avoiding the harsh denaturing conditions required to break the strong biotin-streptavidin interaction.[3][6][7]

  • PEG4 Spacer: A hydrophilic polyethylene (B3416737) glycol spacer that enhances the solubility of the reagent and reduces steric hindrance, improving accessibility for both the labeling reaction and subsequent capture by streptavidin.[8]

The primary advantage of this reagent in mass spectrometry is the ability to release the captured proteins or peptides "tracelessly." After photocleavage, the biotin (B1667282) moiety remains bound to the streptavidin beads, which significantly improves the quality of the MS analysis by preventing signal suppression or complex fragmentation patterns caused by the biotin tag itself.[9][10]

Applications

The unique properties of this compound make it ideal for a variety of applications, most notably:

  • Cell Surface Proteome Profiling: Selective labeling of extracellular proteins on living cells to identify biomarkers, drug targets, and study cellular signaling.[11][12]

  • Protein-Protein Interaction Studies: Capturing protein complexes for identification of interaction partners.

  • Targeted Protein Enrichment: Isolating specific low-abundance proteins from complex biological lysates for detailed characterization.

Experimental Protocols

Protocol 1: Cell Surface Protein Biotinylation

This protocol describes the labeling of surface proteins on live cells in culture.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), amine-free (pH 7.4)

  • Quenching Buffer: 100 mM Glycine or 100 mM Tris-HCl in PBS

  • Cultured cells (adherent or in suspension)

Procedure:

  • Prepare Labeling Reagent: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Cell Preparation:

    • For adherent cells, grow to ~90% confluency. Wash cells three times with ice-cold PBS to remove any contaminating proteins from the culture medium.

    • For suspension cells, pellet the cells by centrifugation (300 x g, 4 min, 4°C), and wash three times by gently resuspending in ice-cold PBS and re-pelleting.

  • Biotinylation Reaction:

    • Dilute the 10 mM stock solution of this compound into ice-cold PBS to a final concentration of 0.25-0.5 mM.

    • Add the biotinylation solution to the cells. For a 10 cm dish, use 5 mL of solution. For suspension cells, resuspend the cell pellet in the solution.

    • Incubate for 30 minutes at 4°C with gentle agitation to label the cell surface proteins.

  • Quenching:

    • To stop the reaction, add Quenching Buffer to a final concentration of 10-20 mM (e.g., add 1 mL of 100 mM Glycine to 5 mL of labeling solution).

    • Incubate for 10 minutes at 4°C.

  • Final Washes: Wash the cells three times with ice-cold PBS to remove excess reagent and quenching buffer. Proceed immediately to cell lysis and protein extraction.

Protocol 2: Protein Enrichment and On-Bead Digestion

This protocol details the capture of biotinylated proteins and their subsequent digestion into peptides while immobilized on streptavidin beads.

Materials:

  • Streptavidin-conjugated magnetic beads

  • Lysis Buffer (RIPA or similar, detergent should be MS-compatible if possible) with protease inhibitors

  • Wash Buffer 1: 1% Triton X-100 in PBS

  • Wash Buffer 2: 500 mM NaCl in 50 mM HEPES, pH 7.5

  • Wash Buffer 3: 50 mM Ammonium Bicarbonate (AmBic), pH 8.0

  • Reduction Solution: 10 mM Dithiothreitol (DTT) in 50 mM AmBic

  • Alkylation Solution: 55 mM Iodoacetamide (IAA) in 50 mM AmBic

  • Trypsin/Lys-C Mix, MS-grade

Procedure:

  • Cell Lysis: Lyse the biotinylated cells using an appropriate volume of ice-cold Lysis Buffer. Scrape adherent cells and collect the lysate. Clarify the lysate by centrifugation (14,000 x g, 15 min, 4°C).

  • Streptavidin Bead Preparation: Resuspend the streptavidin magnetic beads and transfer the required volume to a new tube.[13] Wash the beads three times with Lysis Buffer using a magnetic rack for separation.

  • Protein Capture: Add the clarified protein lysate to the washed streptavidin beads. Incubate for 1-2 hours at 4°C with end-over-end rotation to allow for the capture of biotinylated proteins.[14]

  • Washing:

    • Pellet the beads using a magnetic rack and discard the supernatant.

    • Wash the beads sequentially: twice with Wash Buffer 1, twice with Wash Buffer 2, and three times with Wash Buffer 3. This extensive washing is critical to remove non-specifically bound proteins.

  • Reduction and Alkylation:

    • Resuspend the beads in 100 µL of Reduction Solution. Incubate at 56°C for 30 minutes.

    • Cool to room temperature. Add 100 µL of Alkylation Solution and incubate for 20 minutes in the dark.

  • On-Bead Digestion:

    • Wash the beads twice with 50 mM AmBic to remove DTT and IAA.

    • Resuspend the beads in 50 mM AmBic. Add Trypsin/Lys-C at a 1:50 enzyme-to-protein ratio (estimate protein amount if possible, otherwise use a standard amount).

    • Incubate overnight at 37°C with shaking.[15][16]

Protocol 3: Photocleavage and Sample Preparation for LC-MS/MS

This protocol describes the release of peptides from the streptavidin beads and final preparation for mass spectrometry analysis.

Materials:

  • Photocleavage Buffer: 20 mM HEPES, 100 mM NaCl, pH 7.4

  • UV Lamp (365 nm, 1-5 mW/cm²)

  • Formic Acid (FA)

  • C18 Desalting Spin Tips

Procedure:

  • Peptide Collection: After overnight digestion, centrifuge the beads and collect the supernatant, which contains non-biotinylated peptides from the digested proteins. This fraction can be analyzed separately if desired.

  • Bead Washing: Wash the beads three times with Wash Buffer 3 to remove all non-biotinylated peptides.

  • Photocleavage:

    • Resuspend the beads in 50-100 µL of Photocleavage Buffer.

    • Transfer the bead slurry to a UV-transparent plate or tube.

    • Irradiate the sample with a 365 nm UV lamp for 15-30 minutes at room temperature or on ice.[3][6] The optimal time may need to be determined empirically.

  • Peptide Recovery:

    • Pellet the beads using a magnetic rack and carefully collect the supernatant. This solution now contains the formerly biotinylated peptides, now free of the biotin tag.

  • Sample Acidification and Desalting:

    • Acidify the collected peptide solution by adding Formic Acid to a final concentration of 0.1-1% to stop any remaining tryptic activity and prepare for C18 cleanup.

    • Desalt the peptides using C18 spin tips according to the manufacturer's protocol.[17] Elute the peptides in a solution of 50-80% acetonitrile (B52724) with 0.1% formic acid.

  • Final Preparation: Dry the purified peptides in a vacuum centrifuge and resuspend in an appropriate buffer (e.g., 0.1% Formic Acid in water) for LC-MS/MS analysis.

Data Presentation

The following table represents example data from a cell surface proteomics experiment on a human cancer cell line using the described protocols. Data is typically presented with protein identifications and their relative abundance (e.g., based on peptide spectrum matches (PSMs) or label-free quantification intensity).

Protein Accession (UniProt)Gene NameProtein Name# PSMs# Unique PeptidesFunction
P02768ALBSerum albumin52Contaminant
P04626ERBB2Erb-b2 receptor tyrosine kinase 211218Cell Surface Receptor
P08575CD44CD44 antigen9815Cell Adhesion
P16422EGFREpidermal growth factor receptor8512Cell Surface Receptor
P06493ITGB1Integrin beta-17410Cell Adhesion
P05067APPAmyloid beta A4 protein619Cell Surface Protein
Q13591TFRCTransferrin receptor protein 1558Transporter

Table 1: Representative list of proteins identified after enrichment with this compound and LC-MS/MS analysis. The number of Peptide Spectrum Matches (PSMs) indicates relative abundance. Note the low level of the common contaminant, serum albumin, indicating successful enrichment of true cell surface proteins.

Visualizations

G cluster_workflow Experimental Workflow start Live Cells labeling 1. Biotinylation (PC-Biotin-PEG4-NHS) start->labeling PBS Washes lysis 2. Cell Lysis labeling->lysis Quenching enrichment 3. Streptavidin Affinity Capture lysis->enrichment Clarified Lysate digestion 4. On-Bead Tryptic Digestion enrichment->digestion Extensive Washes photocleavage 5. Photocleavage (365 nm UV Light) digestion->photocleavage Washed Beads analysis 6. LC-MS/MS Analysis photocleavage->analysis Released Peptides

Caption: Workflow for cell surface proteome analysis.

Caption: Reaction of NHS carbonate with a primary amine.

References

Application Notes and Protocols for Eluting Proteins from Streptavidin Beads using Photocleavage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the elution of biotinylated proteins from streptavidin-coated beads using photocleavage. This method offers a gentle and efficient alternative to harsh chemical or enzymatic elution techniques, preserving the integrity and functionality of the eluted proteins.

Introduction

The high-affinity interaction between biotin (B1667282) and streptavidin is a cornerstone of many protein purification and detection workflows. However, the strength of this bond often necessitates denaturing conditions for the elution of biotinylated proteins, which can compromise their structure and function. Photocleavable biotin linkers provide an elegant solution to this problem. These linkers contain a photosensitive moiety that, upon exposure to a specific wavelength of UV light, cleaves the linker and releases the captured protein in its native state. This technology is particularly valuable for applications requiring functional proteins, such as protein-protein interaction studies, enzyme assays, and structural biology.

This application note details the principles of photocleavage-based elution, provides a comprehensive protocol, and includes troubleshooting guidance for common issues.

Principle of Photocleavage-Based Elution

The workflow for photocleavage-based protein elution involves three key steps:

  • Biotinylation with a Photocleavable Linker: The protein of interest is first biotinylated using a reagent that contains a photocleavable (PC) linker between the biotin moiety and the reactive group that attaches to the protein.

  • Affinity Capture: The PC-biotinylated protein is then captured by streptavidin-coated beads.

  • Photocleavage and Elution: After washing the beads to remove non-specifically bound proteins, the beads are exposed to UV light at a specific wavelength. This cleaves the linker and releases the protein from the beads, while the biotin tag remains bound to the streptavidin.

G

Photocleavable Biotin Linkers

Several types of photocleavable linkers are commercially available, each with distinct chemical structures and cleavage properties. The most common are based on a 2-nitrobenzyl moiety. The choice of linker can influence the efficiency and kinetics of cleavage.

Photocleavable Linker Type Typical Cleavage Wavelength Key Features
2-Nitrobenzyl-based 300-365 nmMost common type; efficient cleavage.
Coumarin-based 400-450 nmCleavage with less damaging, longer wavelength light.

Experimental Protocols

Materials and Reagents
  • Streptavidin-coated magnetic beads

  • Photocleavable biotinylation reagent (e.g., NHS-PC-LC-Biotin)

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.2-8.0)

  • Binding/Wash Buffer: Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS) with 0.05% Tween-20 (pH 7.4).

  • Elution Buffer: A suitable buffer for the downstream application of the protein (e.g., PBS, HEPES).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • UV Lamp: A lamp with an appropriate wavelength for the chosen photocleavable linker (e.g., 365 nm). The intensity of the lamp will affect the cleavage time. A lamp with an intensity of 1-5 mW/cm² is a good starting point.

  • Magnetic separation rack

  • Reaction tubes

Biotinylation of the Target Protein

This protocol is a general guideline for biotinylating a protein with an amine-reactive photocleavable biotin reagent. The optimal molar ratio of biotin reagent to protein should be determined empirically.

  • Dissolve the protein of interest in a suitable amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.

  • Prepare a stock solution of the photocleavable biotinylation reagent in an organic solvent such as DMSO or DMF.

  • Add the biotinylation reagent to the protein solution at a molar ratio of 10:1 to 20:1 (biotin:protein).

  • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM.

  • Incubate for an additional 15 minutes at room temperature.

  • Remove excess, unreacted biotinylation reagent by dialysis or size exclusion chromatography.

Binding of Biotinylated Protein to Streptavidin Beads
  • Resuspend the streptavidin magnetic beads in their storage buffer by vortexing.

  • Transfer the desired amount of bead slurry to a clean tube.

  • Place the tube on a magnetic rack to pellet the beads and carefully remove the supernatant.

  • Wash the beads by resuspending them in Binding/Wash Buffer. Pellet the beads on the magnetic rack and discard the supernatant. Repeat this wash step twice.

  • After the final wash, resuspend the beads in Binding/Wash Buffer to the original volume.

  • Add the PC-biotinylated protein solution to the washed beads.

  • Incubate for 30-60 minutes at room temperature with gentle rotation to keep the beads suspended.

  • Pellet the beads on the magnetic rack and collect the supernatant. This "flow-through" can be saved for analysis to assess binding efficiency.

Washing the Beads
  • Resuspend the beads in Binding/Wash Buffer.

  • Pellet the beads on the magnetic rack and discard the supernatant.

  • Repeat the wash step at least three times to ensure complete removal of non-specifically bound proteins.

Photocleavage and Elution
  • After the final wash, resuspend the beads in a minimal volume of the desired Elution Buffer.

  • Place the tube containing the bead suspension under the UV lamp. The distance from the lamp to the sample should be minimized and kept consistent. For optimal light penetration, use a thin, UV-transparent reaction tube.

  • Irradiate the sample for a predetermined amount of time. The optimal irradiation time will depend on the photocleavable linker, the intensity of the UV lamp, and the geometry of the setup, and may range from 5 to 30 minutes.[1] It is recommended to perform a time-course experiment to determine the optimal exposure time for your specific setup.

  • After irradiation, pellet the beads on the magnetic rack.

  • Carefully collect the supernatant, which contains the eluted protein. This is the eluted fraction.

  • The eluted protein is now ready for downstream applications.

G

Quantitative Data Summary

The efficiency of photocleavage can be influenced by the type of linker, the wavelength of light, the intensity of the light source, and the duration of exposure. While specific quantitative data can vary between experimental setups, the following table summarizes typical ranges found in the literature.

Parameter Condition Typical Elution Efficiency Reference
UV Wavelength 300-365 nm>80%[2]
Irradiation Time 5-25 minutes>90%[1]
Light Intensity 1-5 mW/cm²>90%[1]

It is highly recommended to optimize these parameters for your specific protein and experimental setup to achieve the highest elution yield.

Troubleshooting

Problem Possible Cause Suggestion
Low Elution Yield Incomplete photocleavage.- Increase UV exposure time. - Decrease the distance between the UV lamp and the sample. - Ensure the reaction tube is UV-transparent. - Check the age and output of the UV lamp.
Protein precipitation on beads.- Use a higher concentration of a non-ionic detergent (e.g., 0.1% Tween-20) in the elution buffer.
Protein Degradation Damage from UV exposure or proteases.- Minimize UV exposure time by optimizing cleavage conditions. - Keep the sample on ice during UV irradiation. - Add protease inhibitors to the elution buffer.
Non-specific Protein Contamination Inadequate washing.- Increase the number of wash steps. - Increase the salt concentration (e.g., up to 500 mM NaCl) or detergent concentration in the wash buffer.
Inconsistent Results Variation in experimental setup.- Ensure consistent distance from the UV lamp and irradiation time for all samples. - Use a consistent volume of beads and protein for each experiment.

Conclusion

Photocleavage-based elution from streptavidin beads is a powerful technique for the gentle and efficient recovery of biotinylated proteins. By carefully selecting the appropriate photocleavable linker and optimizing the UV irradiation conditions, researchers can obtain functional, tag-free proteins for a wide range of downstream applications. This method overcomes the limitations of traditional elution techniques and opens up new possibilities for the study of protein structure and function.

References

Application Notes and Protocols for PC-Biotin-PEG4-NHS Carbonate in Protein-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PC-Biotin-PEG4-NHS Carbonate is a state-of-the-art reagent designed for the covalent labeling of proteins and other biomolecules, facilitating the identification and characterization of protein-protein interactions (PPIs). This heterobifunctional linker features three key components:

  • An N-hydroxysuccinimide (NHS) carbonate ester that reacts specifically with primary amines (e.g., lysine (B10760008) residues) on target proteins, forming a stable carbamate (B1207046) linkage.

  • A polyethylene glycol (PEG4) spacer that enhances the solubility of the reagent and the labeled protein, reduces steric hindrance, and minimizes aggregation.

  • A photocleavable (PC) biotin (B1667282) moiety that allows for the mild and efficient release of captured biomolecules from streptavidin affinity resins upon exposure to UV light.

The unique photocleavable linker addresses a significant challenge in traditional biotin-streptavidin affinity purification, which often requires harsh denaturing conditions for elution that can disrupt protein complexes or co-elute non-specific binders. The ability to release the captured proteins and their interacting partners under gentle conditions makes this compound an invaluable tool for proximity labeling and affinity purification-mass spectrometry (AP-MS) workflows aimed at discovering novel PPIs, including transient or weak interactions.

Principle of Proximity Labeling using this compound

Proximity labeling is a powerful technique to map the interactome of a protein of interest (the "bait") in its native cellular environment. The general workflow involves fusing the bait protein to an enzyme (e.g., a promiscuous biotin ligase like BioID or TurboID) that generates reactive biotin species. These reactive species then covalently label proteins in close proximity to the bait protein.

Alternatively, this compound can be used to label a purified "bait" protein in vitro before it is introduced into a cellular lysate or a reconstituted system to "pull-down" its interacting partners. The photocleavable nature of the biotin tag allows for the subsequent release and identification of these interacting proteins by mass spectrometry.

Key Applications

  • Identification of novel protein-protein interactions.

  • Validation of known protein-protein interactions.

  • Mapping the topology of protein complexes.

  • Studying the dynamics of protein interactions under different cellular conditions.

  • Elucidation of drug target engagement and binding sites.

Data Presentation

The following tables summarize typical quantitative parameters associated with the use of photocleavable biotin reagents in protein-protein interaction studies. Note that optimal conditions may vary depending on the specific proteins and experimental setup.

Table 1: Recommended Molar Excess of this compound for Protein Labeling

Protein ConcentrationRecommended Molar Excess of Biotin Reagent
1-2 mg/mL> 20-fold
2-10 mg/mL10-20-fold

Table 2: Photocleavage Conditions and Efficiency

UV Wavelength (nm)UV Lamp IntensityDistance from LampExposure Time (min)Typical Cleavage Efficiency
300-3651-5 mW/cm²15 cm5-25> 90%

Experimental Protocols

Protocol 1: Labeling of a Purified "Bait" Protein with this compound

This protocol describes the labeling of a purified protein containing accessible primary amines.

Materials:

  • Purified "bait" protein (1-10 mg/mL) in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5).

  • This compound.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).

  • Desalting column (e.g., Sephadex G-25) or dialysis equipment.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

Procedure:

  • Reagent Preparation: Allow the vial of this compound to equilibrate to room temperature before opening. Immediately before use, prepare a 10 mM stock solution in anhydrous DMF or DMSO.

  • Protein Preparation: Ensure the purified protein is in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines (e.g., Tris) will compete with the labeling reaction.

  • Biotinylation Reaction: Add the calculated amount of the 10 mM this compound stock solution to the protein solution to achieve the desired molar excess (see Table 1).

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Removal of Excess Biotin: Remove unreacted this compound using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

Protocol 2: Affinity Purification of Biotinylated Protein and Interacting Partners

This protocol describes the capture of the biotinylated "bait" protein and its interacting partners from a cell lysate using streptavidin-conjugated magnetic beads.

Materials:

  • Biotinylated "bait" protein (from Protocol 1).

  • Cell lysate containing potential interacting proteins.

  • Streptavidin-conjugated magnetic beads.

  • Binding/Wash Buffer (e.g., 1X PBS, pH 7.4, with optional 0.05% Tween-20).

  • Magnetic separation rack.

Procedure:

  • Bead Preparation: Resuspend the streptavidin magnetic beads by vortexing. Transfer the required volume of beads to a new tube.

  • Bead Equilibration: Place the tube on a magnetic rack to pellet the beads. Remove the storage buffer. Add Binding/Wash Buffer, resuspend the beads, and repeat the magnetic separation and buffer removal. Perform a total of three equilibration washes.

  • Binding of Biotinylated Bait: Add the biotinylated "bait" protein to the equilibrated beads and incubate for at least 30 minutes at room temperature with gentle end-over-end rotation.

  • Incubation with Lysate: After binding the bait, pellet the beads on the magnetic rack and remove the supernatant. Add the cell lysate containing potential interacting proteins and incubate for 1-2 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads on the magnetic rack and discard the supernatant. Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.

Protocol 3: Photocleavage and Elution of Captured Proteins

This protocol describes the release of the captured protein complexes from the streptavidin beads using UV light.

Materials:

  • Beads with bound protein complexes (from Protocol 2).

  • Photocleavage Buffer (e.g., PBS or other buffer compatible with downstream analysis).

  • UV lamp (300-365 nm).

Procedure:

  • Final Wash: Perform a final wash of the beads with Photocleavage Buffer to remove any residual detergent.

  • Resuspension: Resuspend the beads in a minimal volume of Photocleavage Buffer.

  • Photocleavage: Place the tube containing the bead suspension under a UV lamp (300-365 nm) at a distance of approximately 15 cm. Irradiate for 5-25 minutes.

  • Elution: After irradiation, place the tube on the magnetic rack to pellet the beads. The supernatant now contains the eluted proteins and their interacting partners, free of the biotin tag.

  • Downstream Analysis: The eluted proteins are now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry for identification.

Visualizations

Signaling Pathway Diagram

signaling_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Bait_Protein Bait Protein (e.g., Kinase) Receptor->Bait_Protein Signal Transduction Interactor_1 Interactor 1 (Substrate) Bait_Protein->Interactor_1 Interaction (Identified by PC-Biotin) Interactor_2 Interactor 2 (Adaptor) Bait_Protein->Interactor_2 Interaction (Identified by PC-Biotin) Downstream_Effector Downstream Effector Interactor_1->Downstream_Effector Interactor_2->Downstream_Effector Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor Nuclear Translocation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Ligand Ligand Ligand->Receptor Activation

Caption: A representative signaling pathway elucidated using PPI data.

Experimental Workflow Diagram

experimental_workflow Start Start Label_Bait 1. Label Bait Protein with This compound Start->Label_Bait Incubate_Lysate 2. Incubate Labeled Bait with Cell Lysate Label_Bait->Incubate_Lysate Affinity_Purification 3. Affinity Purification with Streptavidin Beads Incubate_Lysate->Affinity_Purification Wash_Beads 4. Wash to Remove Non-specific Binders Affinity_Purification->Wash_Beads Photocleavage 5. Photocleavage (UV Light) to Elute Complexes Wash_Beads->Photocleavage Analyze_Proteins 6. Identify Interacting Proteins by Mass Spectrometry Photocleavage->Analyze_Proteins End End Analyze_Proteins->End

Caption: Workflow for identifying protein-protein interactions.

Logical Relationship Diagram

logical_relationship cluster_reagent This compound cluster_function Function NHS_Ester NHS Ester Amine_Reaction Reacts with Primary Amines NHS_Ester->Amine_Reaction PEG4_Spacer PEG4 Spacer Solubility_Spacing Enhances Solubility & Reduces Steric Hindrance PEG4_Spacer->Solubility_Spacing PC_Linker Photocleavable Linker UV_Cleavage Cleavage with UV Light PC_Linker->UV_Cleavage Biotin Biotin Streptavidin_Binding High-Affinity Binding to Streptavidin Biotin->Streptavidin_Binding

Application Notes and Protocols: Surface Functionalization with PC-Biotin-PEG4-NHS Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PC-Biotin-PEG4-NHS carbonate is a heterobifunctional linker designed for the spatiotemporal control of biotin (B1667282) presentation on surfaces. This reagent features three key components: a photocleavable (PC) linker, a biotin moiety for high-affinity binding to streptavidin and its analogues, and an N-hydroxysuccinimide (NHS) carbonate ester for covalent attachment to primary amine groups on various substrates. The integrated polyethylene (B3416737) glycol (PEG4) spacer enhances solubility and minimizes steric hindrance, making it an ideal tool for a range of applications in cell biology, diagnostics, and drug delivery.[1][2][3]

The NHS carbonate group reacts efficiently with primary amines (-NH2) on surfaces such as aminosilanized glass, gold, or silicon nitride to form stable carbamate (B1207046) bonds.[2] The key feature of this linker is its photocleavable unit, which upon exposure to UV light (typically around 365 nm), cleaves the molecule, releasing the biotinylated species from the surface.[2][4] This allows for the dynamic control of surface bio-functionality, enabling applications like patterned cell adhesion, controlled release of captured biomolecules, and advanced biosensor development.[3]

Key Features and Applications

Key Features:

  • Photocleavable Moiety: Enables light-triggered release of biotinylated molecules.[1][4]

  • Biotin Group: Provides strong and specific binding to streptavidin and avidin (B1170675).[1]

  • NHS Carbonate Ester: Facilitates efficient covalent coupling to amine-functionalized surfaces.[1][2]

  • PEG4 Spacer: Increases hydrophilicity and reduces steric hindrance.[1]

Applications:

  • Photo-controlled Bioconjugation: Spatiotemporal control over the immobilization and release of biomolecules.[1]

  • Drug Delivery: Light-triggered release of therapeutic agents.[1][5]

  • Probe Development: Creation of cleavable probes for diagnostics and imaging.[1]

  • Cell Adhesion Studies: Dynamic control of cell attachment and detachment for cell sorting and tissue engineering.

  • Biosensor Development: Reversible immobilization of ligands for reusable sensor surfaces.

Quantitative Data

The following tables summarize quantitative data related to surface functionalization with biotin and the efficiency of photocleavage, compiled from various studies using similar linkers and techniques.

Table 1: Surface Density and Binding Capacity of Biotinylated Surfaces

Surface MaterialFunctionalization MethodBiotin Surface Density (molecules/cm²)Avidin Binding Capacity (pmol/cm²)Reference
Silicon NitrideWet-chemical functionalization with carboxylic acid terminated molecules(4.8 ± 1.4) x 10¹² (COOH groups/cm²)Not Reported[6]
QuartzBiotinylated G4-NH2 PAMAM dendrimer layerNot Reported2.02[7]
QuartzBiotinylated 3-APTMS layerNot Reported0.15[7]

Table 2: Photocleavage Efficiency of Photocleavable Linkers

Linker TypeSubstrateIllumination ConditionsCleavage EfficiencyReference
2-nitrobenzyl linkerStreptavidin-coated glass340 nm UV light~80%[4][8]
PC-biotinMicrofluidic chamber surfaceUV exposure (365 nm)Exponential decay with a characteristic time of 1.6 min[9]
Coumarin-based PC linkerActivated polymeric surfaces400-450 nm blue light~90% release of captured cells[3]

Experimental Protocols

These protocols provide a general framework for the surface functionalization with this compound. Optimization may be required for specific substrates and applications.

Protocol 1: Functionalization of Glass Surfaces

This protocol describes the aminosilanization of glass slides followed by coupling with this compound.

Materials:

  • Glass microscope slides

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene (B28343)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 8.5

  • Deionized (DI) water

  • Nitrogen or Argon gas

Procedure:

  • Glass Cleaning:

    • Immerse glass slides in Piranha solution for 1 hour at room temperature. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood).

    • Rinse extensively with DI water and dry under a stream of nitrogen or argon gas.

  • Aminosilanization:

    • Immerse the cleaned and dried slides in a 2% (v/v) solution of APTES in anhydrous toluene for 1 hour at room temperature.

    • Rinse the slides with toluene, followed by ethanol (B145695), and finally DI water.

    • Cure the slides in an oven at 110°C for 30 minutes.

  • Biotinylation:

    • Prepare a 1-10 mg/mL solution of this compound in anhydrous DMF or DMSO immediately before use.

    • Immerse the aminosilanized slides in the this compound solution for 2-4 hours at room temperature in a humidified chamber to prevent evaporation.

    • Rinse the slides with DMF or DMSO to remove unreacted linker, followed by ethanol and DI water.

    • Dry the functionalized slides under a stream of nitrogen or argon and store in a desiccator at 4°C.

Protocol 2: Functionalization of Gold Surfaces

This protocol details the formation of a self-assembled monolayer (SAM) on a gold surface followed by EDC/NHS coupling of an amine-terminated linker and subsequent biotinylation. For direct functionalization, an amine-terminated SAM can be directly reacted with this compound.

Materials:

  • Gold-coated substrate

  • 11-Mercaptoundecanoic acid (MUA) or other suitable thiol

  • Ethanol

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4 and pH 8.5

  • DI water

  • Nitrogen or Argon gas

Procedure:

  • Gold Surface Cleaning:

    • Clean the gold substrate by UV/ozone treatment for 15-20 minutes or by rinsing with ethanol and DI water and drying under nitrogen.

  • SAM Formation (Carboxylic Acid Terminated):

    • Immerse the gold substrate in a 1 mM solution of MUA in ethanol for at least 18 hours to form a dense SAM.

    • Rinse the surface with ethanol and DI water and dry under a stream of nitrogen.

  • Activation of Carboxylic Acid Groups:

    • Immerse the MUA-functionalized surface in a freshly prepared solution of 50 mM EDC and 25 mM NHS in PBS (pH 7.4) for 15-30 minutes at room temperature.

    • Rinse the surface with PBS (pH 7.4).

  • Biotinylation (via an amine-terminated linker if necessary, or direct coupling to an amine-terminated SAM):

    • If using an amine-terminated linker, incubate the activated surface with the linker solution.

    • For direct coupling to an amine-terminated SAM, immerse the substrate in a 1-10 mg/mL solution of this compound in PBS (pH 8.5) for 2-4 hours at room temperature.

    • Rinse with PBS and DI water, then dry under nitrogen.

Protocol 3: Photocleavage of Biotin from the Surface

Materials:

  • Biotinylated substrate

  • UV lamp (e.g., 365 nm)

  • Appropriate buffer for the intended application

Procedure:

  • Sample Preparation:

    • Place the functionalized substrate in a suitable container with buffer. If working with live cells, use an appropriate cell culture medium.

  • UV Irradiation:

    • Expose the substrate to UV light at a wavelength of approximately 365 nm. The optimal exposure time and intensity will depend on the specific application and the desired degree of cleavage and should be determined empirically.[2][4] A typical starting point is 1-5 mW/cm² for 5-30 minutes.[2]

  • Post-Cleavage Processing:

    • After irradiation, the biotinylated molecules will be released from the surface. The surface can be washed to remove the cleaved molecules. The released molecules in the supernatant can be collected for further analysis if desired.

Visualizations

Experimental Workflow for Surface Functionalization

G cluster_0 Surface Preparation cluster_1 Biotinylation cluster_2 Application & Cleavage Substrate Substrate Cleaning Cleaning Substrate->Cleaning e.g., Piranha, UV/Ozone Amine Functionalization Amine Functionalization Cleaning->Amine Functionalization e.g., APTES, Thiol-Amine SAM PC-Biotin-PEG4-NHS Incubation PC-Biotin-PEG4-NHS Incubation Amine Functionalization->PC-Biotin-PEG4-NHS Incubation pH 8.5 Washing & Drying Washing & Drying PC-Biotin-PEG4-NHS Incubation->Washing & Drying Streptavidin Binding Streptavidin Binding Washing & Drying->Streptavidin Binding Biomolecule Immobilization Biomolecule Immobilization Streptavidin Binding->Biomolecule Immobilization UV Exposure (365 nm) UV Exposure (365 nm) Biomolecule Immobilization->UV Exposure (365 nm) Biomolecule Release Biomolecule Release UV Exposure (365 nm)->Biomolecule Release

Caption: Workflow for surface functionalization and photocleavage.

Signaling Pathway Control via Photocleavage

G PC-Biotin PC-Biotin-Ligand Receptor Receptor PC-Biotin->Receptor Binding Cell Cell Signaling Signaling Cascade Receptor->Signaling Activation UV_Light UV Light (365 nm) UV_Light->PC-Biotin Cleavage Surface Surface

Caption: Light-induced ligand release to trigger cell signaling.

Logical Relationship of this compound Components

G Linker This compound NHS Carbonate PEG4 Spacer Photocleavable Unit Biotin Amine_Reactive Surface Attachment Linker:nhs->Amine_Reactive Covalent Bonding to Surface (-NH2) Solubility_Spacing Improved Biocompatibility Linker:peg->Solubility_Spacing Enhances Solubility & Reduces Steric Hindrance Light_Cleavable Spatiotemporal Control Linker:pc->Light_Cleavable Release upon UV Exposure Streptavidin_Binding Biomolecule Immobilization Linker:biotin->Streptavidin_Binding High-Affinity Interaction Function Function

Caption: Functional components of the photocleavable linker.

References

Application Notes and Protocols for Reversible Biotinylation of Peptides with PC-Biotin-PEG4-NHS Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reversible biotinylation is a powerful technique for the temporary labeling of biomolecules, enabling their selective capture, enrichment, and subsequent release. PC-Biotin-PEG4-NHS Carbonate is a state-of-the-art reagent designed for this purpose. It features a biotin (B1667282) moiety for high-affinity binding to streptavidin, a photocleavable (PC) linker that allows for traceless release of the target molecule upon exposure to UV light, and an N-hydroxysuccinimide (NHS) carbonate group for efficient covalent conjugation to primary amines present in peptides (e.g., the N-terminus and lysine (B10760008) side chains). The integrated polyethylene (B3416737) glycol (PEG4) spacer enhances the solubility and accessibility of the reagent.[1][2]

These application notes provide detailed protocols for the reversible biotinylation of peptides using this compound, covering the labeling reaction, affinity capture, photocleavage-mediated release, and analytical methods for verification.

Data Presentation

Table 1: Properties of this compound
PropertyValueReference
Molecular Weight810.9 g/mol [3]
Purity≥95%[1]
SolubilityDMSO, DMF, Water[4]
Storage-20°C, protected from light and moisture[1]
Table 2: Recommended Molar Excess of this compound for Peptide Labeling
Peptide ConcentrationRecommended Molar Excess (Reagent:Peptide)Expected Biotinylation Efficiency
1-2 mg/mL3-5:1High
< 1 mg/mL5-10:1High

Note: The optimal molar excess may vary depending on the specific peptide sequence and the number of available primary amines. Empirical optimization is recommended for novel peptides.

Table 3: Photocleavage Conditions and Expected Efficiency
ParameterRecommended ConditionExpected Cleavage EfficiencyReference
Wavelength~365 nm>90%[2][4]
Light SourceLow-intensity UV lamp (1-5 mW/cm²)>90%[2][4]
Exposure Time5-25 minutes>90%[4]
BufferStandard aqueous buffers (e.g., PBS)High

Experimental Protocols

Protocol 1: Biotinylation of Peptides

This protocol outlines the steps for the covalent attachment of this compound to a peptide containing primary amines.

Materials:

  • Peptide of interest

  • This compound

  • Amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.2-8.0 or 0.1 M sodium bicarbonate buffer, pH 8.3)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or HPLC for purification

Procedure:

  • Peptide Preparation: Dissolve the peptide in the amine-free reaction buffer to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Biotinylation Reaction: Add the desired molar excess of the this compound stock solution to the peptide solution. For example, for a 5-fold molar excess, add 0.5 µL of the 10 mM stock solution for every 1 nmol of peptide.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C, protected from light.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess and hydrolyzed reagent by size-exclusion chromatography (e.g., a desalting column) or reverse-phase HPLC.

Protocol 2: Affinity Capture of Biotinylated Peptides

This protocol describes the immobilization of the biotinylated peptide onto a streptavidin-coated solid support.

Materials:

  • Biotinylated peptide

  • Streptavidin-coated beads (e.g., agarose (B213101) or magnetic)

  • Binding/Wash Buffer (e.g., Phosphate Buffered Saline, PBS, with 0.05% Tween-20)

Procedure:

  • Bead Preparation: Wash the streptavidin beads with the Binding/Wash Buffer according to the manufacturer's instructions.

  • Binding: Incubate the biotinylated peptide with the washed streptavidin beads for 30-60 minutes at room temperature with gentle mixing.

  • Washing: Pellet the beads (by centrifugation or using a magnetic stand) and discard the supernatant. Wash the beads 3-5 times with the Binding/Wash Buffer to remove non-specifically bound molecules.

Protocol 3: Photocleavage and Release of Peptides

This protocol details the light-induced cleavage of the linker to release the captured peptide.

Materials:

  • Streptavidin beads with bound biotinylated peptide

  • Release Buffer (e.g., PBS or other suitable buffer for downstream applications)

  • UV lamp with an output at ~365 nm

Procedure:

  • Resuspension: Resuspend the washed beads in the desired volume of Release Buffer.

  • UV Exposure: Irradiate the bead suspension with a UV lamp (~365 nm) for 5-25 minutes at room temperature. The optimal exposure time should be determined empirically. Gentle mixing during irradiation can improve cleavage efficiency.

  • Peptide Recovery: Pellet the beads and carefully collect the supernatant containing the released, unmodified peptide.

Protocol 4: Analysis by Mass Spectrometry

Mass spectrometry can be used to verify the biotinylation and subsequent cleavage.

Expected Mass Shifts:

  • Biotinylation: A mass increase corresponding to the PC-Biotin-PEG4 moiety will be observed. The net mass addition upon reaction with a primary amine is calculated from the molecular weight of the reagent minus the leaving NHS group.

  • After Photocleavage: The mass of the released peptide should correspond to its original, unmodified mass.

Sample Preparation:

  • Biotinylated Peptide: After purification (Protocol 1, step 6), the sample can be directly analyzed by mass spectrometry.

  • Released Peptide: The supernatant collected after photocleavage (Protocol 3, step 3) can be analyzed. It is recommended to also analyze the beads after release to check for any remaining bound peptide.

Visualizations

experimental_workflow cluster_labeling Peptide Biotinylation cluster_capture Affinity Capture cluster_release Photocleavage & Release peptide Peptide biotinylated_peptide Biotinylated Peptide peptide->biotinylated_peptide NHS-ester reaction (RT, 30-60 min) reagent This compound reagent->biotinylated_peptide streptavidin_beads Streptavidin Beads bound_complex Immobilized Complex biotinylated_peptide->bound_complex High-affinity binding streptavidin_beads->bound_complex released_peptide Released Peptide bound_complex->released_peptide UV light (~365 nm) (5-25 min) cleaved_beads Beads + Biotin Moiety bound_complex->cleaved_beads reaction_mechanism cluster_reaction Biotinylation Reaction peptide Peptide R-NH₂ labeled_peptide Biotinylated Peptide R-NH-C(=O)-Linker-Biotin peptide:amine->labeled_peptide Covalent Bond Formation reagent This compound NHS-O-C(=O)-Linker-Biotin reagent:nhs->labeled_peptide nhs_byproduct N-Hydroxysuccinimide reagent->nhs_byproduct Release of Leaving Group photocleavage_pathway cluster_products Cleavage Products immobilized_peptide Immobilized Biotinylated Peptide uv_light UV Light (~365 nm) immobilized_peptide->uv_light released_peptide Free Peptide uv_light->released_peptide Photocleavage biotin_fragment Biotin-Linker Fragment (on bead) uv_light->biotin_fragment

References

Troubleshooting & Optimization

Low labeling efficiency with PC-Biotin-PEG4-NHS carbonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PC-Biotin-PEG4-NHS Carbonate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions (FAQs) related to the use of this photocleavable biotinylation reagent.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues you might encounter during your labeling experiments with this compound.

Q1: Why is my biotin (B1667282) labeling efficiency unexpectedly low?

Low labeling efficiency is a common problem that can arise from several factors related to your reaction conditions, reagents, and the protein itself.

  • Incompatible Buffer: The presence of primary amines (e.g., Tris, glycine) in your reaction buffer is a primary cause of low efficiency. These molecules compete with the primary amines on your target protein for reaction with the NHS carbonate group.[1]

    • Solution: Perform a buffer exchange into an amine-free buffer such as Phosphate-Buffered Saline (PBS), Borate buffer, or Carbonate-Bicarbonate buffer before starting the labeling reaction.[1]

  • Suboptimal pH: The reaction of NHS carbonates with primary amines is highly pH-dependent. The optimal pH range is typically between 7.2 and 8.5.[2][3] At lower pH values, the primary amines on the protein are protonated and less nucleophilic, leading to a slower reaction. At pH values above 8.5, the hydrolysis of the NHS carbonate group accelerates significantly, reducing the amount of reagent available to react with your protein.

  • Reagent Hydrolysis: this compound is sensitive to moisture and will hydrolyze in aqueous solutions. The succinimidyl carbonate group has a relatively short half-life in aqueous buffers.

    • Solution: Always allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation. Prepare the stock solution in an anhydrous solvent like DMSO or DMF immediately before use and do not store it in aqueous solutions.[4]

  • Protein-Specific Factors:

    • Amine Accessibility: If the primary amines (N-terminus and lysine (B10760008) residues) on your protein are not readily accessible due to the protein's conformation, labeling efficiency will be reduced.

    • Protein Purity: Impurities in your protein sample can interfere with the labeling reaction.

Q2: How can I improve the efficiency of my labeling reaction?

To enhance your labeling efficiency, consider the following protocol optimizations:

  • Optimize Reaction Time and Temperature: For most proteins, an incubation time of 30 minutes to 2 hours at room temperature, or overnight at 4°C, is sufficient. Longer incubation times at lower temperatures can sometimes improve yield by minimizing hydrolysis of the NHS carbonate.

  • Increase Reagent Concentration: Increasing the molar excess of this compound to your protein can drive the reaction forward. A 10- to 20-fold molar excess is a common starting point, but this may need to be optimized for your specific protein.

  • Increase Protein Concentration: Higher protein concentrations generally lead to more efficient labeling.

Q3: I am observing incomplete photocleavage of the biotin from my labeled protein. What could be the cause?

Incomplete cleavage can lead to difficulties in downstream applications. Here are some potential causes and solutions:

  • Incorrect Wavelength or Insufficient Light Exposure: The photocleavable linker in this compound requires UV light, typically in the range of 300-365 nm, for efficient cleavage.[5][6][7]

    • Solution: Ensure you are using a UV lamp with the correct wavelength and that the intensity and duration of exposure are sufficient. A typical starting point is irradiation with a 365 nm lamp at 1-5 mW/cm² for 5-25 minutes.[6][7]

  • Suboptimal Buffer Conditions for Cleavage: The efficiency of photocleavage can be influenced by the buffer composition.

    • Solution: While cleavage is generally robust, ensure your buffer is optically clear at the UV wavelength used and does not contain components that quench the photochemical reaction.

  • Steric Hindrance: The accessibility of the photocleavable linker to UV light might be hindered by the local protein environment.

Q4: How can I determine the degree of biotinylation of my protein?

Quantifying the number of biotin molecules per protein molecule, known as the degree of labeling (DOL), is crucial for reproducibility. The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common and straightforward colorimetric method for this purpose.[1][2][8][9] The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm.[1][8][9]

Data Presentation

Table 1: Hydrolysis Half-life of Succinimidyl Carbonate (SC) vs. Other NHS Esters

This table provides a comparison of the hydrolytic stability of the succinimidyl carbonate reactive group with other common N-hydroxysuccinimide esters at pH 8 and 25°C. This data is critical for understanding the time-sensitive nature of the labeling reaction.

NHS Ester TypeAbbreviationHalf-life (minutes) at pH 8, 25°C
Succinimidyl ValerateSVA33.6
Succinimidyl ButanoateSBA23.3
Succinimidyl Carbonate SC 20.4
Succinimidyl GlutarateSG17.6
Succinimidyl PropionateSPA16.5
Succinimidyl SuccinateSS9.8
mPEG2-NHS-4.9
Succinimidyl SuccinamideSSA3.2
Succinimidyl CarboxymethylatedSCM0.75

Note: The half-life of NHS esters is highly dependent on pH and temperature. Generally, the half-life triples when the pH is lowered by one unit.

Experimental Protocols

Protocol 1: Biotinylation of a Protein with this compound

This protocol provides a general procedure for labeling a protein with this compound. Optimization may be required for your specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis cassette for buffer exchange and removal of excess biotin

  • Reaction tubes

Procedure:

  • Prepare the Protein Solution:

    • Ensure your protein is in an amine-free buffer at a concentration of 1-10 mg/mL. If your protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into a suitable labeling buffer (e.g., PBS, pH 7.2-8.0).

  • Prepare the this compound Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to your protein solution.

    • Mix gently and incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Purification:

    • Remove excess, unreacted this compound using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

Protocol 2: Quantification of Biotinylation using the HABA Assay

This protocol describes how to determine the degree of biotinylation using the HABA assay in a cuvette format.

Materials:

  • Biotinylated protein sample (purified)

  • HABA/Avidin (B1170675) solution

  • Spectrophotometer

Procedure:

  • Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions. A typical preparation involves dissolving HABA and avidin in PBS.[1][2]

  • Measure Baseline Absorbance:

    • Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.

    • Measure the absorbance at 500 nm (A₅₀₀ HABA/Avidin).[1][8]

  • Measure Sample Absorbance:

    • Add 100 µL of your biotinylated protein sample to the cuvette.[1][8]

    • Mix well and wait for the absorbance reading to stabilize.

    • Measure the absorbance at 500 nm (A₅₀₀ HABA/Avidin/Biotin).[1][8]

  • Calculate Degree of Biotinylation: Use the change in absorbance to calculate the concentration of biotin and subsequently the moles of biotin per mole of protein. The extinction coefficient for the HABA/Avidin complex at 500 nm is typically 34,000 M⁻¹cm⁻¹.[1]

Protocol 3: Photocleavage of Biotin from Labeled Proteins

This protocol outlines the general procedure for releasing the biotin tag from your labeled protein.

Materials:

  • Biotinylated protein sample

  • UV lamp (300-365 nm)

  • UV-transparent reaction tubes or plate

Procedure:

  • Prepare Sample: Place your biotinylated protein sample in a UV-transparent reaction vessel.

  • UV Irradiation:

    • Expose the sample to UV light at a wavelength between 300-365 nm.[5][6][7]

    • The duration and intensity of the UV exposure will need to be optimized, but a common starting point is 5-25 minutes with a 1-5 mW/cm² lamp.[6][7]

  • Analysis: After irradiation, your protein will be free of the biotin tag and can be used in downstream applications where the presence of biotin would interfere.

Mandatory Visualizations

cluster_reagent_prep Reagent Preparation cluster_labeling Labeling Reaction cluster_purification Purification cluster_photocleavage Photocleavage Reagent This compound (Lyophilized) StockSolution Freshly Prepared Stock Solution Reagent->StockSolution Dissolve immediately before use Solvent Anhydrous DMSO or DMF Solvent->StockSolution LabeledProtein Biotinylated Protein StockSolution->LabeledProtein Add molar excess Protein Protein in Amine-Free Buffer (pH 7.2-8.5) Protein->LabeledProtein PurifiedProtein Purified Biotinylated Protein LabeledProtein->PurifiedProtein Desalting Column or Dialysis ExcessReagent Excess Reagent & Byproducts CleavedProtein Cleaved Protein PurifiedProtein->CleavedProtein UVLight UV Light (300-365 nm) UVLight->CleavedProtein Irradiation ReleasedBiotin Released Biotin Fragment

Caption: Experimental workflow for biotinylation and photocleavage.

cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions start Low Labeling Efficiency check_buffer Check Buffer Composition (Amine-free?) start->check_buffer check_ph Verify Reaction pH (7.2-8.5?) start->check_ph check_reagent Assess Reagent Quality (Freshly prepared?) start->check_reagent check_protein Evaluate Protein (Purity & Amine Accessibility) start->check_protein buffer_exchange Buffer Exchange to PBS or Borate check_buffer->buffer_exchange adjust_ph Adjust pH to Optimal Range check_ph->adjust_ph fresh_reagent Use Freshly Prepared Reagent check_reagent->fresh_reagent optimize_conditions Optimize Molar Ratio, Concentration, Time check_protein->optimize_conditions

Caption: Logical workflow for troubleshooting low labeling efficiency.

Protein Protein-NH2 (Primary Amine) Carbamate Protein-NH-CO-O-PEG4-PC-Biotin (Stable Carbamate Linkage) Protein->Carbamate Reagent PC-Biotin-PEG4-O-CO-O-NHS (NHS Carbonate) Reagent->Carbamate Nucleophilic Attack NHS N-Hydroxysuccinimide (Leaving Group) Carbamate->NHS Release of

Caption: Reaction of this compound with a primary amine.

References

Incomplete photocleavage of PC-Biotin-PEG4-NHS carbonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PC-Biotin-PEG4-NHS Carbonate. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals resolve issues related to the incomplete photocleavage of this reagent in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a heterobifunctional linker used in bioconjugation.[1] It comprises three key components:

  • A photocleavable (PC) linker, typically a 2-nitrobenzyl group, which can be broken upon exposure to near-UV light.[2][3]

  • A biotin (B1667282) moiety, which allows for high-affinity binding to streptavidin or avidin.[1]

  • An N-hydroxysuccinimide (NHS) carbonate ester, which is a reactive group that forms a stable carbamate (B1207046) linkage with primary amines (e.g., on proteins or other molecules).[4]

  • A polyethylene glycol (PEG4) spacer, which enhances solubility and provides spatial separation between the conjugated molecules.[1]

Q2: How does the photocleavage process work?

The photocleavage mechanism for the typical 2-nitrobenzyl linker is a Norrish Type II photoreaction.[5] Upon irradiation with near-UV light (optimally between 300-365 nm), the nitro group is excited.[6] This leads to an intramolecular hydrogen abstraction from the benzylic carbon, followed by rearrangement and cleavage of the bond connecting the linker to the conjugated molecule.[5] This process releases the biotinylated portion, leaving the target molecule with the remnant of the linker.[7]

Q3: What are the expected products after successful photocleavage?

Successful cleavage of the 2-nitrobenzyl linker results in the release of your target molecule, which will have a small chemical modification at the original conjugation site. The biotin-containing portion is cleaved off as a 2-nitrosobenzaldehyde derivative.[5][8]

Q4: How do I confirm that my protein has been successfully biotinylated before attempting photocleavage?

Before troubleshooting the photocleavage step, it is crucial to confirm that the initial biotinylation was successful. This can be assessed using several methods:

  • HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay: This colorimetric assay allows for the quantification of biotin incorporation by measuring the displacement of HABA from an avidin/streptavidin solution.[9][10][11]

  • Gel-Shift Assay: Binding of streptavidin to the biotinylated protein results in a significant increase in molecular weight, which can be visualized as a shift on an SDS-PAGE gel.[12]

  • Western Blotting: The biotinylated protein can be detected on a membrane using HRP-conjugated streptavidin or an anti-biotin antibody.[13]

Troubleshooting Guide: Incomplete Photocleavage

Incomplete photocleavage can be a significant issue, leading to low recovery of the target molecule. The following sections address common causes and provide systematic solutions to improve cleavage efficiency.

Issue 1: Low or No Cleavage after UV Irradiation

Possible Cause 1: Suboptimal UV Light Source or Exposure The wavelength, intensity, and duration of UV exposure are critical for efficient cleavage.

ParameterRecommendationTroubleshooting Steps
Wavelength 300-365 nm[6][14]Verify the emission spectrum of your UV lamp. Using wavelengths outside this range will significantly reduce cleavage efficiency.
Intensity 1-5 mW/cm²[14][15]Measure the output of your lamp with a UV power meter. If the intensity is too low, move the lamp closer to the sample or replace the bulb.
Duration Typically 5-25 minutes[14][15]Increase the irradiation time incrementally (e.g., in 10-minute intervals) to determine the optimal duration for your specific setup and sample concentration. Quantitative cleavage is often reported in under 5 minutes with an appropriate light source.[6][16]
Distance e.g., 15 cm[6][16]Ensure the distance between the lamp and the sample is consistent and optimized. A shorter distance will increase the light intensity.

Possible Cause 2: Issues with the Sample and Buffer Composition The chemical environment of the biotinylated molecule can significantly impact the photocleavage reaction.

ParameterIssueTroubleshooting Steps
Sample Concentration Low concentration of the biotinylated molecule.At low concentrations, the 2-nitrobenzyl moiety may not absorb a sufficient number of photons for efficient cleavage.[2] If possible, increase the concentration of your sample.
Buffer Components Presence of UV-absorbing compounds.Ensure your buffer does not contain components that absorb strongly in the 300-365 nm range, as they will compete for photons. Use a spectrophotometer to check the UV absorbance of your buffer. If necessary, perform a buffer exchange into a non-absorbing buffer like PBS.
Quenching Agents Presence of quenching molecules.Certain compounds can absorb the energy from the excited 2-nitrobenzyl group, preventing cleavage.[17] Avoid known quenchers in your reaction buffer during irradiation.
Oxygen Presence of dissolved oxygen.While not always a major inhibitor for this specific reaction, removing dissolved oxygen by degassing the buffer can sometimes improve the efficiency of photochemical reactions.
Issue 2: Inconsistent or Partial Cleavage

Possible Cause 1: Non-uniform UV Exposure If the sample is not evenly illuminated, cleavage will be inconsistent across the sample volume.

Troubleshooting Steps
Ensure the entire sample is exposed to the UV light. For larger volumes, consider irradiating in a container that allows for even light penetration.
Mix the sample gently during irradiation to ensure all molecules are exposed to the UV light.
For immobilized samples (e.g., on beads or surfaces), ensure the beads are kept in suspension and are not shielded from the light source.[2]

Possible Cause 2: Inactive NHS-Ester Reagent If the this compound reagent was compromised due to hydrolysis before use, the initial biotinylation will be inefficient, leading to a mixed population of labeled and unlabeled molecules.

Troubleshooting Steps
The NHS ester is moisture-sensitive.[9] Always allow the reagent to warm to room temperature before opening to prevent condensation. Store desiccated at -20°C.
Prepare the NHS ester solution immediately before use. Do not store it in an aqueous solution.[9]
You can test the reactivity of the NHS ester by measuring the absorbance at 260 nm before and after intentional hydrolysis with a strong base.[18]

Experimental Protocols

Protocol 1: General Procedure for Photocleavage
  • Sample Preparation: Prepare your biotinylated sample in a suitable, non-UV-absorbing buffer (e.g., PBS, pH 7.4).

  • UV Irradiation: Place the sample in a UV-transparent container (e.g., quartz cuvette or certain plastics). Position a UV lamp (emission peak ~365 nm) at a fixed distance from the sample. Irradiate for 5-30 minutes with gentle mixing.

  • Analysis: After irradiation, separate the cleaved molecule from the biotinylated portion (if immobilized on streptavidin beads) or analyze the entire sample.

  • Quantification: Use methods like HPLC, mass spectrometry, SDS-PAGE, or functional assays to determine the extent of cleavage.[2]

Protocol 2: Quantification of Biotinylation using the HABA Assay

This protocol allows you to determine the molar ratio of biotin to protein, ensuring your starting material is correctly labeled.

  • Prepare HABA/Avidin Solution: Follow the instructions provided with your HABA assay kit.

  • Measure Baseline Absorbance: In a cuvette, add the HABA/Avidin solution and measure the absorbance at 500 nm.

  • Add Biotinylated Sample: Add a known amount of your purified (desalted) biotinylated protein to the cuvette and mix.

  • Measure Final Absorbance: Once the reading stabilizes, measure the absorbance at 500 nm again.

  • Calculate Biotin Concentration: The decrease in absorbance is proportional to the amount of biotin in your sample. Use the equations provided in the kit to calculate the biotin-to-protein molar ratio.[9]

Visualizations

G cluster_0 Step 1: Biotinylation cluster_1 Step 2: Purification / Immobilization cluster_2 Step 3: Photocleavage Protein Protein Biotinylated_Protein Biotinylated Protein Protein->Biotinylated_Protein  + PC_Biotin_NHS PC-Biotin-PEG4-NHS Carbonate PC_Biotin_NHS->Biotinylated_Protein pH 7.2-8.5 (Amine-free buffer) Streptavidin_Beads Streptavidin Beads Immobilized_Protein Immobilized Biotinylated Protein Biotinylated_Protein->Immobilized_Protein  + Streptavidin_Beads->Immobilized_Protein Released_Protein Released Protein Immobilized_Protein->Released_Protein Cleavage UV_Light UV Light (300-365 nm) UV_Light->Immobilized_Protein

Caption: Experimental workflow for biotinylation, immobilization, and photocleavage.

G cluster_structure This compound Structure cluster_reaction Reaction & Cleavage Biotin Biotin PC Photocleavable Linker (2-Nitrobenzyl) Biotin->PC -Linker- PEG4 PEG4 Spacer PC->PEG4 -Linker- NHS NHS Carbonate (Amine Reactive) PEG4->NHS -Linker- Protein Protein-NH2 NHS->Protein Reacts with Conjugate Protein-NH-CO-O-Linker-Biotin Protein->Conjugate Forms Carbamate Bond Released Released Protein Conjugate->Released Cleaves Byproduct Biotin-Linker Byproduct Conjugate->Byproduct Releases UV UV Light (300-365 nm) UV->Conjugate

Caption: Logical relationship of the components and the reaction pathway.

G Start Incomplete Photocleavage Observed Check_Biotinylation Was biotinylation confirmed? Start->Check_Biotinylation Troubleshoot_Biotinylation Troubleshoot Biotinylation Reaction (See NHS Ester Issues) Check_Biotinylation->Troubleshoot_Biotinylation No Check_UV Is UV source optimal? Check_Biotinylation->Check_UV Yes Confirm_Biotinylation Confirm biotinylation (HABA, Gel Shift, WB) Troubleshoot_Biotinylation->Confirm_Biotinylation Optimize_UV Adjust Wavelength (300-365nm) Increase Intensity/Duration Reduce Distance to Sample Check_UV->Optimize_UV No Check_Buffer Is buffer composition correct? Check_UV->Check_Buffer Yes Success Successful Cleavage Optimize_UV->Success Optimize_Buffer Use non-UV absorbing buffer Remove potential quenchers Increase sample concentration Check_Buffer->Optimize_Buffer No Check_Exposure Is UV exposure uniform? Check_Buffer->Check_Exposure Yes Optimize_Buffer->Success Optimize_Exposure Mix sample during irradiation Ensure full sample illumination Check_Exposure->Optimize_Exposure No Check_Exposure->Success Yes Optimize_Exposure->Success

References

How to reduce non-specific binding with PC-Biotin-PEG4-NHS carbonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PC-Biotin-PEG4-NHS Carbonate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and minimize non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main applications?

This compound is a versatile bioconjugation linker.[1][2][3] It features three key components:

  • Photocleavable (PC) Linker: Allows for the release of the biotinylated molecule from its binding partner (e.g., streptavidin) upon exposure to UV light.[2]

  • Biotin (B1667282): A small vitamin that forms an exceptionally strong and specific non-covalent bond with streptavidin and avidin.

  • PEG4 Spacer: A short polyethylene (B3416737) glycol chain that increases the hydrophilicity of the molecule, which can help to reduce aggregation and non-specific binding.[4]

  • NHS Carbonate: An amine-reactive group that forms a stable carbamate (B1207046) bond with primary amines (like the side chain of lysine (B10760008) residues or the N-terminus of a protein).[2]

Its primary applications include the reversible labeling and purification of proteins, antibodies, and other amine-containing biomolecules for use in various assays such as pull-downs, immunoassays, and drug discovery screening.[1][5]

Q2: What is non-specific binding and why is it a problem?

Non-specific binding refers to the undesirable adhesion of molecules to surfaces or other molecules without a specific, high-affinity interaction. In the context of biotin-streptavidin systems, this can involve the binding of biotinylated molecules to surfaces other than streptavidin, or the binding of unwanted proteins or other molecules from a complex biological sample to streptavidin-coated surfaces (like magnetic beads).[6][7] This is problematic as it leads to high background signals, reducing the sensitivity and accuracy of an assay.[6][8]

Q3: How does the PEG4 spacer in this compound help reduce non-specific binding?

The polyethylene glycol (PEG) spacer is hydrophilic (water-loving). This property is thought to reduce non-specific binding in a few ways:

  • Steric Hindrance: The flexible PEG chain creates a "cloud" around the biotinylated molecule, which can physically block unwanted interactions with other surfaces.

  • Hydration Layer: The PEG spacer attracts a layer of water molecules, which can help to prevent hydrophobic interactions that are a common cause of non-specific binding.

  • Increased Solubility: The PEG spacer increases the water solubility of the biotinylated molecule, which can prevent aggregation – a common cause of non-specific binding.[4]

Troubleshooting Guides

Problem 1: High Background in a Pull-Down Experiment

High background in a pull-down assay with biotinylated proteins and streptavidin beads can obscure true interactions. Here are some common causes and solutions:

Potential Cause Recommended Solution
Insufficient Blocking Increase the concentration or incubation time of your blocking agent. Consider switching to a different blocking agent (e.g., from BSA to casein).[9][10]
Inefficient Washing Increase the number of wash steps and/or the stringency of the wash buffer (e.g., by increasing the salt or detergent concentration).[11]
Hydrophobic or Electrostatic Interactions Add a non-ionic detergent (e.g., Tween-20) to your binding and wash buffers to minimize hydrophobic interactions. Adjust the salt concentration of your buffers to reduce electrostatic interactions.[12]
Endogenous Biotin If working with cell lysates or tissue extracts, block for endogenous biotin by pre-incubating your sample with free streptavidin, followed by an incubation with excess free biotin to block the remaining binding sites on the streptavidin.
Excess Biotinylated Protein Titrate the amount of biotinylated protein used in the pull-down to find the optimal concentration that maximizes specific binding while minimizing background.
Bead-related Issues Some beads are inherently "stickier" than others. Consider trying streptavidin beads from a different vendor. Also, ensure you are not using an excessive amount of beads.[6]
Problem 2: Low Yield of Biotinylated Protein

Low biotinylation efficiency can lead to weak signals in downstream applications. Consider the following:

Potential Cause Recommended Solution
Suboptimal Reaction pH The reaction of NHS esters with primary amines is pH-dependent. Ensure your reaction buffer is between pH 7.2 and 8.5.[5]
Presence of Primary Amines in Buffer Buffers containing primary amines, such as Tris or glycine, will compete with your protein for reaction with the NHS ester. Use an amine-free buffer like PBS or bicarbonate buffer.[13]
Hydrolyzed NHS Ester NHS esters are moisture-sensitive.[14] Always allow the reagent to warm to room temperature before opening to prevent condensation. Prepare the NHS ester solution immediately before use and discard any unused solution.
Insufficient Molar Excess of Biotin Reagent Increase the molar ratio of this compound to your protein. A 10-20 fold molar excess is a good starting point for concentrated protein solutions.[14]
Low Protein Concentration The biotinylation reaction is more efficient at higher protein concentrations (ideally >2 mg/mL).[5]

Quantitative Data

Table 1: Comparison of Streptavidin Bead Binding Capacities

The binding capacity of streptavidin beads can vary between manufacturers and even between lots. This can impact the efficiency of your pull-down experiments.

Bead Type Reported Binding Capacity (nmol/mL)
Cytiva Sera-Mag SpeedBeads (Neutravidin)30.8
Cytiva Sera-Mag (Streptavidin)18.3

Data adapted from a study assessing streptavidin bead binding capacity.[15][16]

Table 2: Relative Effectiveness of Common Blocking Agents

The choice of blocking agent can significantly impact non-specific binding.

Blocking Agent Relative Effectiveness in Reducing Non-Specific Binding
CaseinHigh
Bovine Serum Albumin (BSA)Moderate to High
Skim MilkModerate (may contain endogenous biotin)
Gelatin (from fish skin)Moderate
Gelatin (from porcine skin, hydrolyzed)Low

Based on a comparative study of blocking agents for ELISA.[17]

Experimental Protocols

Protocol 1: Protein Biotinylation with this compound

This protocol provides a general guideline for biotinylating a protein with this compound. Optimization may be required for your specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.5)[18]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[13]

  • Desalting column or dialysis cassette

Procedure:

  • Prepare the Protein Solution: Ensure your protein is in an amine-free buffer. Adjust the protein concentration to 2-10 mg/mL.[18]

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 25-50 mg/mL.[18]

  • Perform the Biotinylation Reaction: Add the dissolved this compound to the protein solution. A common starting point is a 10-20 fold molar excess of the biotin reagent to the protein.[14]

  • Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[13][14]

  • Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 10-100 mM. Incubate for an additional 15-30 minutes at room temperature.[5][13]

  • Purify the Biotinylated Protein: Remove excess, unreacted biotin by dialysis against a suitable buffer or by using a desalting column.[13][18]

Protocol 2: Pull-Down Assay with Biotinylated Protein

This protocol outlines a general procedure for a pull-down assay using a biotinylated protein and streptavidin magnetic beads.

Materials:

  • Biotinylated protein

  • Cell lysate or protein mixture containing the putative binding partner(s)

  • Streptavidin magnetic beads

  • Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Prepare the Beads: Resuspend the streptavidin magnetic beads in Binding/Wash Buffer. Wash the beads 2-3 times according to the manufacturer's instructions.

  • Block the Beads: Resuspend the washed beads in Binding/Wash Buffer containing a blocking agent (e.g., 1% BSA). Incubate for 30 minutes to 1 hour at room temperature with gentle rotation.

  • Bind the Biotinylated Protein: After blocking, wash the beads once with Binding/Wash Buffer. Add your biotinylated protein to the beads and incubate for 1 hour at room temperature with gentle rotation.

  • Wash: Wash the beads 3-5 times with Binding/Wash Buffer to remove any unbound biotinylated protein.

  • Bind the Target Protein(s): Add the cell lysate or protein mixture to the beads and incubate for 1-2 hours at 4°C with gentle rotation.

  • Wash: Wash the beads 3-5 times with Binding/Wash Buffer to remove non-specific binders.

  • Elute: Elute the bound proteins by resuspending the beads in Elution Buffer and heating at 95-100°C for 5-10 minutes.

  • Analyze: Analyze the eluted proteins by SDS-PAGE, followed by Coomassie staining, silver staining, or Western blotting.

Visualizations

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Protein Protein in Amine-Free Buffer Mix Mix Protein and Biotin Reagent Protein->Mix Biotin_Reagent Dissolve PC-Biotin-PEG4-NHS in DMSO/DMF Biotin_Reagent->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench with Tris or Glycine Incubate->Quench Purify Dialysis or Desalting Column Quench->Purify Final_Product Purified Biotinylated Protein Purify->Final_Product

Caption: Workflow for protein biotinylation with this compound.

Troubleshooting_High_Background Start High Background Observed Check_Blocking Is blocking sufficient? Start->Check_Blocking Check_Washing Are wash steps adequate? Check_Blocking->Check_Washing Yes Increase_Blocking Increase blocking agent concentration/time Check_Blocking->Increase_Blocking No Check_Detergent Is a detergent present in buffers? Check_Washing->Check_Detergent Yes Increase_Washing Increase number/stringency of washes Check_Washing->Increase_Washing No Check_Endogenous_Biotin Is endogenous biotin a possibility? Check_Detergent->Check_Endogenous_Biotin Yes Add_Detergent Add Tween-20 to buffers Check_Detergent->Add_Detergent No Solution_Found Problem Resolved Check_Endogenous_Biotin->Solution_Found No Block_Endogenous_Biotin Perform endogenous biotin blocking protocol Check_Endogenous_Biotin->Block_Endogenous_Biotin Yes Increase_Blocking->Check_Washing Increase_Washing->Check_Detergent Add_Detergent->Check_Endogenous_Biotin Block_Endogenous_Biotin->Solution_Found Non_Specific_Binding_Mechanism cluster_problem Non-Specific Binding cluster_solution Blocking Mechanism Bead Streptavidin Bead Non_Specific_Protein Non-Specific Protein (from lysate) Bead->Non_Specific_Protein Hydrophobic/ Electrostatic Interaction Blocked_Bead Streptavidin Bead Blocking_Agent Blocking Agent (e.g., BSA, Casein) Blocked_Bead->Blocking_Agent Coats the surface Blocked_Non_Specific_Protein Non-Specific Protein (repelled) Blocking_Agent->Blocked_Non_Specific_Protein Blocks interaction

References

Technical Support Center: Optimizing UV Exposure for Photocleavage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for photocleavage applications. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you optimize UV exposure time for efficient and reliable cleavage while minimizing sample damage.

Frequently Asked Questions (FAQs)

Q1: What is photocleavage and why is it used?

Photocleavage is a photochemical reaction where a molecule is cleaved into two or more products upon exposure to light. In research and drug development, photocleavable (PC) linkers are used to attach a molecule of interest (e.g., a drug, a fluorescent probe) to a substrate, cell, or another molecule in a temporarily inactive state.[1][2] Applying UV light at a specific wavelength breaks the linker, releasing the active molecule with high spatiotemporal control.[2][3] This technique is valuable for applications like controlled drug release, protein activation, and DNA sequencing.[4][5][6]

Q2: What are the key factors influencing photocleavage efficiency?

The efficiency of photocleavage is primarily determined by the total energy dose absorbed by the sample. This dose is a function of three main factors:

  • UV Wavelength (nm): The linker must be able to absorb the light. Most common linkers, like those based on o-nitrobenzyl, have an optimal absorption wavelength in the near-UV range (typically 340-365 nm).[3][4][5]

  • UV Intensity (Irradiance, mW/cm²): This is the power of the light source per unit area. Higher intensity can lead to faster cleavage.[7][8]

  • Exposure Time (s): The duration of UV irradiation directly impacts the total energy dose delivered.[7][8]

The overall efficiency is also influenced by the linker's chemical structure (quantum yield) and the sample's microenvironment.[9][10][11]

Q3: How do I calculate the required UV dose?

The UV dose represents the total energy delivered to the sample surface and is the most critical parameter for reproducibility. It is calculated with the following formula:[7][8][12]

UV Dose (mJ/cm²) = UV Intensity (mW/cm²) × Exposure Time (s)

For example, if your UV lamp has an intensity of 15 mW/cm² and you expose your sample for 30 seconds, the total dose is 15 mW/cm² * 30 s = 450 mJ/cm².

Troubleshooting Guide

This section addresses common problems encountered during photocleavage experiments.

Problem: Incomplete or No Cleavage

If you observe low cleavage efficiency, with a significant amount of your starting material remaining, consider the following causes and solutions.

Potential Cause Recommended Solution
Insufficient UV Dose This is the most common cause. 1. Increase Exposure Time: Systematically increase the irradiation time (e.g., in 30-second or 1-minute increments) and analyze the cleavage at each step.[13] 2. Increase UV Intensity: If possible, increase the power output of your UV lamp. Alternatively, move the lamp closer to the sample to increase the incident intensity.[14] 3. Verify Lamp Output: UV lamps degrade over time. Use a UV meter (radiometer) to measure the actual intensity at the sample distance and confirm it matches the manufacturer's specifications.
Incorrect Wavelength The wavelength of your UV source must overlap with the absorption spectrum of your photocleavable linker. 1. Check Linker Specifications: Confirm the optimal cleavage wavelength for your specific PC linker (e.g., o-nitrobenzyl linkers typically require ~340-365 nm).[3][4] 2. Verify Filter/Lamp: Ensure you are using the correct lamp and that any filters in the light path are appropriate for the required wavelength.
Sample Absorption/Scattering ("Shadowing Effect") Components in your sample buffer or the concentration of the target molecule itself can absorb or scatter the UV light, preventing it from reaching the PC linker.[4] 1. Reduce Concentration: If the concentration of the photocleavable molecule is very high, it can create a "shielding" effect. Try diluting the sample.[4] 2. Check Buffer Components: Ensure your buffer does not contain components that absorb strongly at the cleavage wavelength (e.g., some cell culture media additives or scavenging agents).
Problem: Sample Damage, Cell Death, or Low Viability

Photodamage occurs when the UV dose is too high or the wavelength is too short, causing harm to biological samples like cells or proteins.[15][16]

Potential Cause Recommended Solution
Excessive UV Dose Too much UV energy can generate reactive oxygen species (ROS) and cause direct damage to DNA and proteins.[15][17] 1. Reduce Exposure Time: This is the most direct way to lower the total energy dose.[14] Find the minimum time required for sufficient cleavage by performing a time-course experiment. 2. Reduce UV Intensity: Lower the power setting on your UV source. If not adjustable, increase the distance between the lamp and the sample.
Incorrect (Short) Wavelength Shorter UV wavelengths (e.g., 254 nm) are highly energetic and directly damage DNA, making them unsuitable for most live-cell applications.[15][18] 1. Use a Longer Wavelength: Switch to a UV source with a longer, less damaging wavelength (e.g., 365 nm) that is still within the absorption range of your linker. 2. Use Filters: Employ band-pass or long-pass filters to remove harmful shorter wavelengths from your light source.
Photobleaching of Fluorophores If your molecule of interest is fluorescent, high-intensity UV can irreversibly destroy the fluorophore, leading to loss of signal.[19] 1. Reduce Light Intensity: Use the lowest intensity that still provides efficient cleavage. 2. Use Anti-fade Reagents: If compatible with your experiment, add anti-fade reagents to the buffer to reduce photobleaching.[19]
Problem: Inconsistent Results

Poor reproducibility is often caused by variations in the experimental setup.

Potential Cause Recommended Solution
Fluctuating Lamp Output The output of UV lamps can fluctuate as they warm up or age. 1. Warm-up Lamp: Always allow your UV lamp to warm up for the manufacturer-recommended time (e.g., 10-15 minutes) to ensure a stable output before starting experiments. 2. Monitor Lamp Age: Keep a log of lamp usage hours and replace it according to the manufacturer's guidelines.
Inconsistent Sample Geometry Variations in the distance from the lamp, sample volume, or plate type can alter the delivered UV dose. 1. Use a Fixed Setup: Create a fixed jig or holder for your samples to ensure the distance and orientation to the UV source are identical for every experiment. 2. Standardize Vessels: Use the same type of microplate or sample holder for all experiments, as different plastics can have different UV transmittances.

Experimental Protocols & Data

Protocol: Determining Optimal UV Exposure Time

This protocol describes a time-course experiment to identify the minimum UV exposure required for efficient photocleavage while minimizing photodamage.

Materials:

  • Your sample containing the photocleavable molecule.

  • UV lamp with a known wavelength and adjustable or measurable intensity (e.g., UVP Crosslinker).

  • UV meter (radiometer).

  • Appropriate analysis equipment (e.g., HPLC, mass spectrometer, fluorescence plate reader, microscope).

  • Control samples (negative control with no UV exposure, positive control if available).

Methodology:

  • Setup & Measurement:

    • Position the UV lamp at a fixed distance from the sample location.

    • Turn on the lamp and allow it to warm up completely.

    • Use a UV meter to measure the intensity (irradiance) in mW/cm² at the exact position of your sample. Record this value.

  • Time-Course Exposure:

    • Prepare multiple identical aliquots of your sample. Include a "0 seconds" sample that is not exposed to UV light.

    • Expose the samples to UV light for increasing durations (e.g., 0, 15, 30, 60, 120, 300 seconds).

  • Analysis:

    • After exposure, analyze the cleavage efficiency for each sample. This can be done by:

      • Chromatography (HPLC): Quantify the disappearance of the starting material and the appearance of the cleaved product.[4]

      • Mass Spectrometry: Confirm the mass of the cleaved products.[4][5]

      • Fluorescence: If cleavage releases a fluorophore or causes a change in fluorescence, measure the signal intensity.[4][5]

      • Cellular Assay: If releasing an active drug, measure the biological response (e.g., cell death, signaling pathway activation).

  • Determine Optimal Time:

    • Plot cleavage efficiency (%) versus exposure time (s).

    • Select the shortest exposure time that provides a satisfactory level of cleavage (e.g., >90%). This is your optimal exposure time.

    • If working with live cells, also perform a viability assay (e.g., Trypan Blue, Live/Dead stain) for each time point to ensure the chosen exposure time does not cause significant cell death.

Data: Common Photocleavable Linkers

The optimal wavelength and required energy dose can vary significantly between different types of PC linkers. The table below summarizes properties for common linker families.

Linker FamilyCommon ExamplesTypical Cleavage Wavelength (nm)Notes
o-Nitrobenzyl 2-Nitrobenzyl, Nitroveratryl (NVOC)340 - 365Most widely used class; known for high photocleavage efficiency.[4][11]
Coumarin-based 4-Hydroxymethyl coumarin350 - 400+Can offer higher quantum yields and absorbance at longer wavelengths.[20][21]
Thioacetal o-nitrobenzaldehyde TNB Linker> 365Designed for a bathochromic shift, allowing cleavage at longer, less damaging wavelengths.[20]

Visual Guides: Workflows and Logic

Experimental Workflow for Optimization

The following diagram outlines the systematic process for optimizing UV exposure time.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Decision A Select Photocleavable Linker & Substrate B Characterize UV Source (Wavelength, Max Intensity) A->B C Perform Time-Course Experiment B->C D Analyze Cleavage Efficiency (e.g., HPLC) C->D E Assess Sample Viability (If Applicable) D->E F Cleavage Sufficient? E->F G Viability Acceptable? F->G Yes I Increase Time/ Intensity F->I No H Optimal Exposure Time Identified G->H Yes J Decrease Time/ Intensity G->J No I->C Re-run J->C Re-run

Caption: Workflow for determining the optimal UV exposure time.

Troubleshooting Logic Diagram

Use this diagram to diagnose and solve common photocleavage issues.

G Start Start Troubleshooting Problem What is the primary issue? Start->Problem Incomplete Incomplete Cleavage Problem->Incomplete Low Efficiency Damage Sample Damage / Low Viability Problem->Damage Photodamage CheckDose Is UV Dose Sufficient? Incomplete->CheckDose Sol_IncreaseDose ACTION: Increase Exposure Time or UV Intensity CheckDose->Sol_IncreaseDose No CheckWavelength Is Wavelength Correct for your Linker? CheckDose->CheckWavelength Yes Sol_ChangeWL ACTION: Verify UV Source and Linker Compatibility CheckWavelength->Sol_ChangeWL No CheckShadowing Is Sample 'Shadowing' Possible? CheckWavelength->CheckShadowing Yes Sol_Dilute ACTION: Dilute Sample or Use UV-Transparent Buffer CheckShadowing->Sol_Dilute Yes CheckDose2 Is UV Dose Too High? Damage->CheckDose2 Sol_DecreaseDose ACTION: Decrease Exposure Time or UV Intensity CheckDose2->Sol_DecreaseDose Yes CheckWavelength2 Using Short WL UV (e.g., <300 nm)? CheckDose2->CheckWavelength2 No Sol_ChangeWL2 ACTION: Switch to Longer WL Source (e.g., 365 nm) CheckWavelength2->Sol_ChangeWL2 Yes

Caption: Decision tree for troubleshooting common photocleavage problems.

References

PC-Biotin-PEG4-NHS carbonate hydrolysis and storage issues.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PC-Biotin-PEG4-NHS Carbonate.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a heterobifunctional linker used in bioconjugation. It contains three key components:

  • Photocleavable (PC) Linker: A 2-nitrobenzyl group that can be cleaved upon exposure to UV light (typically 300-365 nm), allowing for the release of the biotinylated molecule.

  • Biotin: A vitamin with a high affinity for streptavidin and avidin, enabling capture, purification, and detection of labeled molecules.

  • NHS Carbonate: An N-hydroxysuccinimide carbonate group that reacts with primary amines (like the side chain of lysine (B10760008) residues or the N-terminus of proteins) to form a stable carbamate (B1207046) bond. The PEG4 (polyethylene glycol) spacer enhances solubility and reduces steric hindrance.

Q2: How should I store this compound?

Proper storage is critical to maintain the reactivity of the NHS carbonate group.

  • Long-term storage: Store at -20°C in a sealed container, protected from moisture and light.

  • Handling: Before opening, allow the vial to equilibrate to room temperature to prevent condensation of moisture, which can hydrolyze the NHS carbonate. For optimal stability, consider purging the vial with an inert gas like argon or nitrogen before resealing.

Q3: How do I reconstitute this compound?

The NHS carbonate group is susceptible to hydrolysis in aqueous solutions. Therefore, it is essential to use anhydrous (dry) organic solvents for reconstitution.

  • Recommended Solvents: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Procedure: Prepare the solution immediately before use. Do not store the reagent in solution, as its stability will be compromised over time.

Q4: What is the optimal pH for the biotinylation reaction?

The reaction of the NHS carbonate with primary amines is pH-dependent.

  • Optimal pH range: 7.2 - 8.5.

  • Below pH 7.2: The reaction rate will be significantly slower as most primary amines will be protonated and thus less nucleophilic.

  • Above pH 8.5: The rate of hydrolysis of the NHS carbonate increases sharply, which competes with the desired biotinylation reaction, reducing the overall efficiency.

Q5: What types of buffers should I use for the biotinylation reaction?

The choice of buffer is critical for a successful conjugation reaction.

  • Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, or bicarbonate/carbonate buffers at a pH between 7.2 and 8.5.

  • Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible as they will compete with the target molecule for reaction with the NHS carbonate.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Biotinylation Efficiency Hydrolyzed Reagent: The this compound has been exposed to moisture.Use a fresh vial of the reagent. Always allow the vial to warm to room temperature before opening. Use anhydrous solvents for reconstitution.
Incompatible Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine).Perform a buffer exchange of your sample into a recommended amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.5.
Suboptimal pH: The reaction pH is too low (<7.2) or too high (>8.5).Adjust the pH of the reaction mixture to the optimal range of 7.2-8.5.
Insufficient Molar Excess: The amount of this compound is too low.Increase the molar excess of the biotinylation reagent relative to the amount of your target molecule. A 10- to 50-fold molar excess is a good starting point.
Precipitation of Protein During Reaction High Concentration of Organic Solvent: The volume of DMF or DMSO added to the aqueous reaction mixture is too high.Keep the volume of the reconstituted biotinylation reagent to less than 10% of the total reaction volume.
Protein Instability: The protein is not stable under the reaction conditions.Perform the reaction at a lower temperature (e.g., 4°C for a longer incubation time) or adjust the buffer composition (e.g., add stabilizers that do not contain primary amines).
Inefficient Photocleavage Incorrect UV Wavelength: The wavelength of the UV lamp is outside the optimal range.Use a UV lamp with an emission peak between 300-365 nm.
Insufficient UV Exposure: The light intensity is too low, or the exposure time is too short.Increase the exposure time or use a lamp with a higher intensity. Optimization may be required for your specific application.
Light Absorption by Byproducts: The formation of byproducts like o-nitrosobenzaldehyde can absorb UV light and reduce cleavage efficiency.If possible, monitor the cleavage reaction over time and consider purification of the intermediate product if necessary.

Data Presentation

Table 1: Hydrolysis Half-life of NHS Esters in Aqueous Solution

Note: While this data is for NHS esters, the hydrolytic stability of NHS carbonates is expected to be similar due to the same N-hydroxysuccinimide leaving group.

pHTemperature (°C)Half-life
7.004-5 hours[1]
8.6410 minutes[1]
8.0Room Temperature~180 minutes
8.5Room Temperature~130 minutes
9.0Room Temperature~110-125 minutes[2]

Experimental Protocols

1. Reconstitution of this compound

  • Allow the vial of this compound to equilibrate to room temperature before opening.

  • Add anhydrous DMSO or DMF to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex briefly to ensure the reagent is fully dissolved.

  • Use the reconstituted reagent immediately. Do not store for later use.

2. Biotinylation of a Protein

  • Prepare the protein solution in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.5. A typical protein concentration is 1-5 mg/mL.

  • Calculate the required volume of the reconstituted this compound solution to achieve the desired molar excess (e.g., 20-fold molar excess).

  • Add the calculated volume of the biotinylation reagent to the protein solution while gently vortexing.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • (Optional) Quench the reaction by adding an amine-containing buffer (e.g., Tris-HCl to a final concentration of 50 mM) and incubate for 15-30 minutes.

  • Remove the excess, unreacted biotinylation reagent by dialysis or using a desalting column.

3. Photocleavage of the Biotinylated Molecule

  • Immobilize the biotinylated molecule on a streptavidin-coated solid support (e.g., beads, plates).

  • Wash the support to remove any non-bound molecules.

  • Expose the sample to UV light with a wavelength in the range of 300-365 nm.[2] A handheld UV lamp can be used.[3]

  • The optimal exposure time and light intensity will depend on the specific application and should be determined empirically. A typical starting point is 5-15 minutes of exposure.[4]

  • After irradiation, the cleaved molecule can be collected from the supernatant.

Visualizations

Hydrolysis_Mechanism Reagent This compound Hydrolyzed_Product Hydrolyzed (Inactive) Product Reagent->Hydrolyzed_Product Hydrolysis Conjugate Biotinylated Conjugate (Stable Carbamate Bond) Reagent->Conjugate Biotinylation H2O H₂O (Moisture) H2O->Hydrolyzed_Product Amine Primary Amine (e.g., Protein-NH₂) Amine->Conjugate

Caption: Competing reactions of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleavage Photocleavage Reconstitute Reconstitute Reagent in Anhydrous Solvent Mix Mix Reagent and Sample Reconstitute->Mix Prepare_Sample Prepare Sample in Amine-Free Buffer (pH 7.2-8.5) Prepare_Sample->Mix Incubate Incubate (1-2h RT or O/N 4°C) Mix->Incubate Quench Quench Reaction (Optional) Incubate->Quench Purify Purify Conjugate Quench->Purify Immobilize Immobilize on Streptavidin Support Purify->Immobilize Wash Wash Support Immobilize->Wash UV_Expose Expose to UV Light (300-365 nm) Wash->UV_Expose Collect Collect Cleaved Product UV_Expose->Collect

Caption: Experimental workflow for biotinylation and photocleavage.

Troubleshooting_Tree Start Low Biotinylation Yield? Check_Reagent Is the reagent fresh and handled under anhydrous conditions? Start->Check_Reagent Use_Fresh Use a new vial of reagent Check_Reagent->Use_Fresh No Check_Buffer Is the buffer amine-free and at pH 7.2-8.5? Check_Reagent->Check_Buffer Yes Success Problem Solved Use_Fresh->Success Buffer_Exchange Perform buffer exchange Check_Buffer->Buffer_Exchange No Check_Molar_Ratio Is the molar ratio of reagent to sample sufficient? Check_Buffer->Check_Molar_Ratio Yes Buffer_Exchange->Success Increase_Ratio Increase molar excess of reagent Check_Molar_Ratio->Increase_Ratio No Check_Molar_Ratio->Success Yes Increase_Ratio->Success

Caption: Troubleshooting decision tree for low biotinylation yield.

References

Troubleshooting unexpected results in biotin pull-down assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering unexpected results in biotin (B1667282) pull-down assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during biotin pull-down experiments, offering potential causes and solutions.

High Background: Non-specific binding of proteins to beads

Q1: I am observing many non-specific bands in my negative control lane (beads only, no biotinylated bait). What is causing this high background?

A1: High background in the absence of a biotinylated bait is typically due to proteins from your sample binding directly to the streptavidin-coated beads. Several factors can contribute to this issue.

Potential Causes and Solutions:

CauseRecommendation
Insufficient Blocking Before incubating with your sample, pre-block the streptavidin beads with a blocking agent like Bovine Serum Albumin (BSA) or salmon sperm DNA to saturate non-specific binding sites.[1]
Inadequate Washing Increase the number and/or stringency of your wash steps after binding your sample. You can increase the salt concentration (e.g., up to 250 mM NaCl) or add a mild non-ionic detergent (e.g., 0.05% to 0.1% Tween-20) to your wash buffer to disrupt weak, non-specific interactions.[2][3][4]
Inappropriate Bead Type Some bead matrices may have a higher propensity for non-specific binding. Consider trying streptavidin beads from a different manufacturer or with a different base matrix (e.g., agarose (B213101) vs. magnetic).[5]
Presence of Endogenous Biotin Cell lysates can contain naturally biotinylated proteins that will bind to streptavidin beads.[4] To mitigate this, you can pre-clear your lysate by incubating it with streptavidin beads prior to the pull-down with your biotinylated bait.[3][6]

A troubleshooting workflow for high background is illustrated below:

high_background_troubleshooting start High Background in Negative Control preclear Pre-clear lysate with streptavidin beads? start->preclear increase_washing Increase wash stringency? (e.g., salt, detergent) preclear->increase_washing No result_improved Background Reduced preclear->result_improved Yes blocking Optimize bead blocking? (e.g., BSA, salmon sperm DNA) increase_washing->blocking No increase_washing->result_improved Yes change_beads Try different streptavidin beads? blocking->change_beads No blocking->result_improved Yes change_beads->result_improved Yes result_not_improved Background Persists change_beads->result_not_improved No

Caption: Troubleshooting workflow for high background.

Low or No Yield: Target protein is not detected

Q2: I am not detecting my protein of interest in the pull-down eluate. What could be the reason for this?

A2: A lack of detectable target protein can stem from several issues, ranging from the biotinylation of your bait to the conditions of the pull-down assay itself.

Potential Causes and Solutions:

CauseRecommendation
Inefficient Biotinylation Confirm that your bait protein or molecule is successfully biotinylated. This can be checked using a dot blot with streptavidin-HRP or by using a HABA assay.[2] If biotinylation is low, consider increasing the molar excess of the biotinylation reagent.[2]
Weak or Transient Interaction The interaction between your bait and prey may be weak and easily disrupted. Try optimizing the binding conditions by adjusting the incubation time and temperature.[7] Also, consider using less stringent wash buffers with lower salt or detergent concentrations.[6]
Low Expression of Target Protein If your target protein is of low abundance in the cell lysate, you may need to increase the amount of total protein extract used for the pull-down.[2][6]
Protein Degradation Ensure that protease inhibitors are included in your lysis buffer to prevent the degradation of your target protein.[2]
Steric Hindrance The biotin tag on your bait might be sterically hindering the interaction with your target protein. Consider using a biotinylation reagent with a longer spacer arm.[4]

The general workflow for a biotin pull-down assay is depicted below:

pulldown_workflow cluster_prep Preparation cluster_binding Binding & Capture cluster_wash_elute Washing & Elution cluster_analysis Analysis biotinylate_bait Biotinylate Bait Molecule incubate_bait_lysate Incubate Biotinylated Bait with Lysate biotinylate_bait->incubate_bait_lysate prepare_lysate Prepare Cell Lysate prepare_lysate->incubate_bait_lysate add_streptavidin_beads Add Streptavidin Beads incubate_bait_lysate->add_streptavidin_beads wash_beads Wash Beads to Remove Non-specific Binders add_streptavidin_beads->wash_beads elute_complex Elute Bait-Prey Complex wash_beads->elute_complex sds_page SDS-PAGE elute_complex->sds_page western_blot Western Blot sds_page->western_blot mass_spec Mass Spectrometry sds_page->mass_spec

Caption: General workflow of a biotin pull-down assay.

Experimental Protocols

Protocol: Pre-clearing Lysate to Reduce Non-specific Binding

This protocol describes how to pre-clear a cell lysate with streptavidin beads to minimize the binding of endogenously biotinylated proteins and other non-specific binders.

Materials:

  • Cell lysate

  • Streptavidin-agarose or magnetic beads

  • Lysis buffer

  • Microcentrifuge tubes

  • Rotating wheel or shaker

Procedure:

  • Prepare the streptavidin beads by washing them three times with lysis buffer. For each wash, resuspend the beads in buffer, gently mix, and then pellet the beads by centrifugation (for agarose) or using a magnetic stand (for magnetic beads).

  • After the final wash, resuspend the beads in lysis buffer to create a 50% slurry.

  • Add an appropriate amount of the washed bead slurry to your cell lysate. A common starting point is 20-30 µL of bead slurry per 1 mg of total protein.[3]

  • Incubate the lysate-bead mixture for 1 hour at 4°C on a rotator.

  • Pellet the beads by centrifugation or using a magnetic stand.

  • Carefully transfer the supernatant (the pre-cleared lysate) to a new tube. This pre-cleared lysate is now ready for use in your biotin pull-down assay with your biotinylated bait.[6]

Protocol: Optimizing Wash Conditions

This protocol provides a framework for optimizing wash conditions to reduce background while retaining your specific protein interaction.

Materials:

  • Beads with bound protein complexes

  • A series of wash buffers with varying stringency

  • Microcentrifuge tubes

  • Rotating wheel or shaker

Procedure:

  • After the binding step of your pull-down assay, divide the beads into several equal aliquots.

  • For each aliquot, perform a series of washes (e.g., 3-5 washes) with a different wash buffer. It is recommended to test a range of salt concentrations and detergent types/concentrations.

  • Wash Buffer Variables to Test:

    • Salt Concentration: Prepare wash buffers with increasing concentrations of NaCl (e.g., 150 mM, 250 mM, 500 mM).

    • Detergent: Prepare wash buffers with different non-ionic detergents (e.g., 0.1% Tween-20, 0.1% NP-40) or varying concentrations of the same detergent.

  • After the final wash for each condition, elute the bound proteins.

  • Analyze the eluates by SDS-PAGE and Western blotting to determine which wash condition provides the best balance of removing non-specific proteins while retaining your target protein.[2]

The relationship between wash stringency and the recovery of specific vs. non-specific proteins is outlined below:

wash_stringency cluster_stringency Wash Buffer Stringency cluster_outcome Expected Outcome low_stringency Low Stringency (e.g., low salt) low_outcome High Non-specific Binding High Specific Binding low_stringency->low_outcome high_stringency High Stringency (e.g., high salt/detergent) high_outcome Low Non-specific Binding Potentially Low Specific Binding high_stringency->high_outcome

Caption: Effect of wash stringency on protein recovery.

References

Technical Support Center: Assessing Photocleavage Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to accurately assess the efficiency of photocleavage experiments.

Frequently Asked Questions (FAQs)

Q1: What is photocleavage efficiency and why is it important?

A1: Photocleavage efficiency refers to the effectiveness of a light-triggered reaction in cleaving a specific chemical bond within a molecule. It is a critical parameter in applications such as drug delivery, where a therapeutic agent is released from a carrier molecule at a specific site, and in proteomics, for the light-induced release of proteins or peptides. The efficiency determines the dosage of light required and the rate of release of the desired substance. A key metric for quantifying this efficiency is the quantum yield (Φ).

Q2: What is quantum yield and how is it defined for photocleavage?

A2: The quantum yield (Φ) in a photochemical reaction is the number of times a specific event occurs per photon absorbed by the system.[1] For photocleavage, it is the ratio of the number of molecules that have undergone cleavage to the number of photons absorbed.[1] A higher quantum yield indicates a more efficient photocleavage process. It is an important measure of the efficacy of a photoremovable protecting group (PPG).[2]

Q3: What are the key factors that influence photocleavage efficiency?

A3: Several factors can impact the efficiency of a photocleavage reaction:

  • Wavelength of Irradiation: The excitation wavelength must overlap with the absorption spectrum of the photolabile molecule.

  • Light Intensity: The intensity of the light source affects the rate of the reaction.

  • Quantum Yield (Φ): This intrinsic property of the photolabile molecule is a primary determinant of efficiency.[3][4]

  • Molar Extinction Coefficient (ε): A higher molar extinction coefficient at the irradiation wavelength leads to more efficient light absorption.[3][4] The overall photoefficiency is often considered as the product of the quantum yield and the molar extinction coefficient (Φε).

  • Solvent and Environment: The polarity and pH of the solvent can influence the reaction pathway and efficiency.[5]

  • Presence of Quenchers: Molecular oxygen and other quenching agents can deactivate the excited state of the photolabile molecule, reducing cleavage efficiency.

  • Temperature: While less pronounced than in thermal reactions, temperature can still affect the rates of secondary thermal processes that follow the initial photochemical step.[6]

Troubleshooting Guide

Issue 1: Low or No Photocleavage Yield
Possible Cause Troubleshooting Step
Incorrect Wavelength Verify that the emission wavelength of your light source (e.g., LED, lamp with filter) matches the maximum absorption wavelength (λmax) of your photolabile compound. Use a UV-Vis spectrophotometer to confirm the absorption spectrum.[5]
Insufficient Light Intensity/Exposure Time Increase the irradiation time or use a more powerful light source. Ensure the light path is not obstructed and the sample is positioned for optimal exposure.[6]
Low Quantum Yield of the Photolabile Group If the intrinsic quantum yield is low, consider using a different photolabile group with a higher reported quantum yield for your specific application.[3][7]
Sample Degradation Ensure the purity of your sample, as impurities can act as quenchers.[5] Store samples properly to prevent degradation before the experiment. Consider performing the reaction under an inert atmosphere (e.g., by purging with argon or nitrogen) to minimize oxidation.[8]
Inner Filter Effect At high concentrations, the sample itself can absorb too much light at the surface, preventing light from penetrating the bulk of the solution.[8] Dilute the sample to an optimal absorbance range (typically 0.02-0.05) at the excitation wavelength.[9]
Solvent Incompatibility The solvent can significantly impact the reaction. Test different solvents with varying polarities to find the optimal conditions for your specific molecule.[5]
Issue 2: Inconsistent or Irreproducible Results
Possible Cause Troubleshooting Step
Fluctuations in Light Source Intensity Allow the lamp to warm up and stabilize before starting the experiment. Use a power meter to monitor the light output and ensure it is consistent between experiments.
Inhomogeneous Sample Irradiation Ensure the entire sample is uniformly illuminated. For solutions, use a stirrer to ensure homogeneity.[8][10] For solid-phase experiments, consider methods to increase surface area exposure.[10]
Variability in Sample Preparation Standardize your sample preparation protocol, including concentration, solvent, and degassing steps.[11]
Photobleaching of Product or Starting Material Monitor the reaction over time to check for degradation of the product or starting material.[6] If photobleaching is observed, consider using a lower light intensity for a longer duration or using filters to remove unwanted wavelengths.[12]

Experimental Protocols & Data Presentation

Protocol 1: Determining Photocleavage Efficiency using HPLC

This protocol allows for the quantitative analysis of the starting material and the cleaved product over time.

  • Sample Preparation: Prepare a solution of the photolabile compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 2 µM).[6] Ensure the absorbance at the irradiation wavelength is low enough to avoid inner filter effects.

  • Irradiation: Irradiate the sample in a quartz cuvette with a light source at the desired wavelength (e.g., 340 nm).[6] Use a monochromator or filters to select the specific wavelength.[6]

  • Time Points: At specific time intervals (e.g., 0, 2, 5, 10, 20 minutes), withdraw an aliquot of the solution for HPLC analysis.[6]

  • HPLC Analysis: Inject the aliquots into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector set to monitor the absorbance of both the starting material and the expected product.[6]

  • Data Analysis: Integrate the peak areas of the starting material and the product at each time point. Calculate the percentage of cleavage by comparing the decrease in the starting material peak area or the increase in the product peak area relative to the initial amount.

Data Presentation: HPLC Analysis of Photocleavage

Irradiation Time (min)Peak Area of Starting Material (AUs)Peak Area of Cleaved Product (AUs)% Cleavage
05000000
2350001500030
5150003500070
1050004500090
20<100049000>98
Protocol 2: Calculating Quantum Yield using UV-Vis Spectroscopy

This method relies on monitoring the change in absorbance of the reactant over time and using a chemical actinometer to determine the photon flux of the light source.[8]

  • Actinometry (Photon Flux Determination):

    • Use a well-characterized chemical actinometer, such as potassium ferrioxalate.

    • Irradiate the actinometer solution under the exact same conditions as your sample.

    • Measure the change in absorbance of the actinometer at its specific analysis wavelength.

    • Calculate the photon flux (moles of photons per unit time) based on the known quantum yield of the actinometer.[8]

  • Sample Irradiation and Monitoring:

    • Prepare a solution of your photolabile compound with a known concentration and an absorbance of <0.1 at the irradiation wavelength.[8]

    • Place the solution in a UV-Vis spectrometer and irradiate it with your light source.[8]

    • Record the absorbance spectrum at regular intervals.[13]

  • Quantum Yield Calculation:

    • Determine the initial rate of change of the reactant concentration from the initial slope of the absorbance vs. time plot.[8]

    • The quantum yield (Φ) is calculated using the following formula: Φ = (initial rate of reactant consumption) / (photon flux)

Data Presentation: Quantum Yield Determination

ParameterValue
Photon Flux (determined by actinometry)1.53 x 10⁻⁵ mol L⁻¹ s⁻¹[8]
Initial Reactant Concentration44 µM[8]
Initial Rate of Reactant Consumption7.0 x 10⁻⁶ mol L⁻¹ s⁻¹
Calculated Quantum Yield (Φ) 0.46

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_irrad Irradiation & Measurement cluster_analysis Data Analysis prep Prepare Sample & Actinometer irrad_act Irradiate Actinometer prep->irrad_act irrad_sample Irradiate Sample prep->irrad_sample measure_act Measure Absorbance Change irrad_act->measure_act calc_flux Calculate Photon Flux measure_act->calc_flux measure_sample Monitor Reaction (HPLC/UV-Vis) irrad_sample->measure_sample calc_eff Determine % Cleavage measure_sample->calc_eff calc_qy Calculate Quantum Yield measure_sample->calc_qy calc_flux->calc_qy

Caption: Workflow for determining photocleavage efficiency and quantum yield.

troubleshooting_logic cluster_checks Initial Checks cluster_advanced Advanced Troubleshooting start Low Photocleavage Yield? check_wavelength Wavelength Correct? start->check_wavelength check_intensity Sufficient Light/Time? check_wavelength->check_intensity Yes success Yield Improved check_wavelength->success No (Corrected) check_purity Sample Pure? check_intensity->check_purity Yes check_intensity->success No (Corrected) check_concentration Inner Filter Effect? check_purity->check_concentration Yes check_purity->success No (Corrected) check_solvent Solvent Optimal? check_concentration->check_solvent Yes check_concentration->success No (Corrected) check_quenching Degassing Needed? check_solvent->check_quenching Yes check_solvent->success No (Corrected) check_quenching->success No (Corrected)

Caption: Troubleshooting logic for low photocleavage yield.

References

Technical Support Center: Minimizing Protein Aggregation After Biotinylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding protein aggregation following biotinylation. It is intended for researchers, scientists, and drug development professionals seeking to optimize their biotinylation protocols and ensure the quality of their labeled proteins.

Troubleshooting Guide

This guide addresses common issues encountered during and after the biotinylation process that can lead to protein aggregation.

Problem: I observe visible precipitation or cloudiness in my protein sample after biotinylation.

This is a clear indication of significant protein aggregation. The following troubleshooting steps can help identify and resolve the underlying cause.

Troubleshooting Workflow

Troubleshooting_Protein_Aggregation start Visible Aggregation Observed check_ratio Step 1: Review Biotin (B1667282):Protein Molar Ratio start->check_ratio is_ratio_high Is the ratio too high? check_ratio->is_ratio_high reduce_ratio Action: Reduce Molar Ratio (e.g., from 20:1 to 10:1 or 5:1) is_ratio_high->reduce_ratio Yes check_buffer Step 2: Examine Buffer Conditions is_ratio_high->check_buffer No final_analysis Analyze for Aggregation (SEC, DLS) reduce_ratio->final_analysis is_buffer_suboptimal Are pH, salt, or additives suboptimal? check_buffer->is_buffer_suboptimal optimize_buffer Action: Optimize Buffer - Adjust pH (typically 7-8.5) - Modify salt concentration - Add stabilizers (glycerol, arginine) is_buffer_suboptimal->optimize_buffer Yes check_reagent Step 3: Evaluate Biotinylation Reagent is_buffer_suboptimal->check_reagent No optimize_buffer->final_analysis is_reagent_hydrophobic Is the reagent hydrophobic? check_reagent->is_reagent_hydrophobic use_peg_reagent Action: Use a PEGylated Biotin Reagent is_reagent_hydrophobic->use_peg_reagent Yes check_concentration Step 4: Assess Protein Concentration is_reagent_hydrophobic->check_concentration No use_peg_reagent->final_analysis is_concentration_high Is protein concentration too high? check_concentration->is_concentration_high reduce_concentration Action: Reduce Protein Concentration or perform labeling in a larger volume is_concentration_high->reduce_concentration Yes post_biotinylation_steps Step 5: Post-Biotinylation Handling is_concentration_high->post_biotinylation_steps No reduce_concentration->final_analysis improper_removal Was excess biotin removed properly? post_biotinylation_steps->improper_removal proper_removal Action: Use Desalting Column or Dialysis Immediately improper_removal->proper_removal Yes improper_removal->final_analysis No proper_removal->final_analysis

Caption: Troubleshooting workflow for protein aggregation after biotinylation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during biotinylation?

A1: Protein aggregation during biotinylation can be triggered by several factors:

  • Over-biotinylation: Excessive modification of surface lysines can alter the protein's charge and hydrophobic patches, leading to aggregation.[1]

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer are critical for protein stability. A pH close to the protein's isoelectric point can reduce solubility.[2][3]

  • Hydrophobicity of the Biotinylation Reagent: Some biotin reagents have hydrophobic spacer arms that can decrease the solubility of the modified protein.

  • High Protein Concentration: Increased proximity of protein molecules at high concentrations can promote self-association and aggregation.

  • Presence of Contaminants or Pre-existing Aggregates: The starting protein solution should be of high purity and free of aggregates.

Q2: How can I optimize the biotin-to-protein molar ratio to prevent aggregation?

A2: The optimal ratio is protein-dependent and requires empirical determination. A general approach is to perform a titration experiment, testing a range of molar ratios (e.g., 5:1, 10:1, 20:1, 40:1 of biotin to protein).[3] Start with a lower ratio and incrementally increase it.[4] Analyze the degree of biotinylation and the extent of aggregation for each ratio to find the best balance between labeling efficiency and protein stability.

Q3: What are the ideal buffer conditions for a biotinylation reaction?

A3: For NHS-ester based biotinylation, a buffer pH between 7 and 9 is generally recommended to ensure efficient reaction with primary amines.[5][6] Phosphate-buffered saline (PBS) at pH 7.4 is a common starting point.[3] It is crucial to use amine-free buffers, as primary amines (e.g., Tris, glycine) will compete with the protein for reaction with the NHS-ester.[5][7] The ionic strength of the buffer should also be optimized; a salt concentration of 50-200 mM is often used to minimize non-specific interactions.[2]

Q4: Can the choice of biotinylation reagent affect protein aggregation?

A4: Yes, the properties of the biotinylation reagent can significantly impact the solubility of the labeled protein. Reagents with long, hydrophobic spacer arms may increase the propensity for aggregation. The use of PEGylated biotinylation reagents, which incorporate a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, can enhance the water solubility of the biotinylated protein and reduce aggregation.[7][8][9]

Q5: How can I remove aggregates from my biotinylated protein sample?

A5: If aggregates have formed, they can be removed using several techniques:

  • Size Exclusion Chromatography (SEC): This is a highly effective method for separating monomers from aggregates based on their size.[2]

  • Centrifugation: For larger, insoluble aggregates, pelleting them by centrifugation and recovering the supernatant can be a simple and effective method.

  • Affinity Chromatography: Using streptavidin-conjugated magnetic beads or resins can allow for the capture of biotinylated proteins, followed by washing to remove non-biotinylated proteins and some aggregates, and then elution of the purified protein.[10][11]

Q6: What methods can I use to quantify the amount of aggregation in my sample?

A6: Several techniques are available to detect and quantify protein aggregates:

  • Size Exclusion Chromatography (SEC): SEC can separate and quantify the relative amounts of monomer, dimer, and larger aggregates.[12]

  • Dynamic Light Scattering (DLS): DLS is a rapid, non-invasive technique that measures the size distribution of particles in a solution, providing information on the presence of aggregates.[13][14]

  • Analytical Ultracentrifugation (AUC): AUC is a powerful technique for characterizing the size, shape, and association state of macromolecules in solution.[15]

Quantitative Data Summary

Table 1: Effect of Biotin:Protein Molar Ratio on Aggregation (Illustrative)

Biotin:Protein Molar RatioDegree of Labeling (Biotin/Protein)% Monomer (by SEC)% Aggregate (by SEC)
5:12.198.5%1.5%
10:14.395.2%4.8%
20:17.888.7%11.3%
40:112.575.1%24.9%

Note: This table is illustrative and the actual results will vary depending on the specific protein and reaction conditions.

Table 2: Recommended Buffer Components to Minimize Aggregation

Buffer ComponentRecommended ConcentrationRationale
Buffering Agent 20-50 mM (e.g., Phosphate, HEPES, Bicine)Maintains a stable pH within the optimal range for the reaction and protein stability.[16][17]
pH 7.0 - 8.5Optimal for NHS-ester chemistry while maintaining the stability of most proteins.[4]
Salt 50-200 mM (e.g., NaCl, KCl)Reduces non-specific electrostatic interactions that can lead to aggregation.[2]
Stabilizing Excipients 5-10% Glycerol, 25-50 mM Arginine/GlutamateThese additives can increase protein solubility and prevent aggregation.[18]
Reducing Agents 0.5-1 mM TCEP (if needed for cysteine-containing proteins)Prevents the formation of disulfide-linked aggregates. TCEP is preferred over DTT in some cases due to its stability.[18]

Experimental Protocols

Protocol 1: NHS-Ester Biotinylation of an Antibody

This protocol provides a general procedure for the biotinylation of an antibody using an NHS-ester activated biotin reagent.

Materials:

  • Antibody solution (1-2 mg/mL in PBS, pH 7.4)

  • NHS-PEG4-Biotin (or other NHS-activated biotin)

  • Anhydrous DMSO

  • Quenching buffer (1 M Tris-HCl, pH 8.0)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Prepare the Antibody: Ensure the antibody solution is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines like Tris, perform a buffer exchange into PBS using a desalting column.[7]

  • Prepare Biotin Stock Solution: Immediately before use, dissolve the NHS-biotin reagent in anhydrous DMSO to a concentration of 10 mM.[5]

  • Calculate Reagent Volume: Determine the volume of biotin stock solution needed to achieve the desired biotin-to-antibody molar ratio. A starting ratio of 20:1 is often used for antibodies.[7]

  • Biotinylation Reaction: Add the calculated volume of biotin stock solution to the antibody solution. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[7]

  • Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-biotin. Incubate for 15-30 minutes at room temperature.[5]

  • Remove Excess Biotin: Separate the biotinylated antibody from unreacted biotin and quenching buffer using a desalting column equilibrated with the desired storage buffer (e.g., PBS).[19]

  • Determine Protein Concentration and Degree of Biotinylation: Measure the protein concentration (e.g., by A280) and the degree of biotinylation using an appropriate assay (e.g., HABA assay).

Protocol 2: Quantification of Aggregates by Size Exclusion Chromatography (SEC)

Materials:

  • Biotinylated protein sample

  • SEC column with an appropriate molecular weight range

  • HPLC or FPLC system

  • Mobile phase (e.g., PBS, pH 7.4)

Procedure:

  • System and Column Equilibration: Equilibrate the SEC column and the chromatography system with the mobile phase until a stable baseline is achieved. The mobile phase should be filtered and degassed.[20]

  • Sample Preparation: Filter the biotinylated protein sample through a 0.22 µm syringe filter to remove any large particulates.

  • Injection: Inject a defined volume of the prepared sample onto the column. The injection volume should be optimized to avoid column overloading.[2]

  • Chromatographic Separation: Run the separation at a constant flow rate. Proteins and their aggregates will separate based on their hydrodynamic radius, with larger aggregates eluting first.[12]

  • Data Analysis: Monitor the elution profile at 280 nm. Integrate the peak areas corresponding to the monomer, dimer, and higher-order aggregates to determine their relative percentages.[21]

Protocol 3: Analysis of Aggregation by Dynamic Light Scattering (DLS)

Materials:

  • Biotinylated protein sample

  • DLS instrument

  • Low-volume cuvette

Procedure:

  • Sample Preparation: Filter the protein sample through a 0.2 µm filter directly into a clean, dust-free cuvette to a final volume of approximately 20-40 µL.[22]

  • Instrument Setup: Set the experimental parameters on the DLS instrument, including the sample viscosity and refractive index (based on the buffer), and the measurement temperature.

  • Measurement: Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature. Perform multiple measurements to ensure reproducibility.

  • Data Analysis: The instrument's software will generate a size distribution profile. Analyze the profile for the presence of larger species, which indicate aggregation. The polydispersity index (PDI) provides a measure of the heterogeneity of the sample; a higher PDI can suggest the presence of aggregates.[13]

Logical Relationships Diagram

Biotinylation_Process_and_Aggregation_Factors cluster_inputs Input Factors cluster_process Biotinylation Reaction cluster_outputs Outputs cluster_influences Influencing Parameters Protein Protein Biotinylation Biotinylation Protein->Biotinylation Biotin_Reagent Biotin_Reagent Biotin_Reagent->Biotinylation Buffer_Conditions Buffer_Conditions Buffer_Conditions->Biotinylation Biotinylated_Protein Biotinylated_Protein Biotinylation->Biotinylated_Protein Aggregated_Protein Aggregated_Protein Biotinylation->Aggregated_Protein Molar_Ratio Molar_Ratio Molar_Ratio->Biotinylation Molar_Ratio->Aggregated_Protein Protein_Concentration Protein_Concentration Protein_Concentration->Biotinylation Protein_Concentration->Aggregated_Protein Reagent_Type Reagent_Type Reagent_Type->Biotinylation Reagent_Type->Aggregated_Protein pH_Salt_Additives pH_Salt_Additives pH_Salt_Additives->Biotinylation pH_Salt_Additives->Aggregated_Protein

Caption: Factors influencing protein aggregation during biotinylation.

References

Technical Support Center: Preventing Protein Degradation During Photocleavage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize protein degradation during photocleavage experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein degradation during photocleavage?

A1: Protein degradation during photocleavage is often a multi-factorial issue. The primary causes include:

  • Photo-oxidation: UV irradiation, especially at shorter wavelengths, can generate reactive oxygen species (ROS) and free radicals that damage sensitive amino acid residues.[1][2][3] Methionine, cysteine, histidine, tryptophan, and tyrosine are particularly susceptible to oxidation.[4]

  • Photochemical Damage: Direct absorption of UV light by the protein itself can lead to denaturation and aggregation.[4] The chromophoric side chains of tryptophan and tyrosine are major sites of absorption.[4]

  • Local Heating: High-intensity UV light can cause localized heating of the sample, leading to thermal denaturation of the protein.

  • Side Reactions of Photocleavable Linkers: The byproducts of the photocleavage reaction, such as o-nitrosobenzaldehyde from o-nitrobenzyl linkers, can potentially react with the protein.[5] Additionally, the amino and thiol groups of proteins can influence the course of photolysis, leading to undesired side products.[5]

  • Suboptimal Buffer Conditions: Incorrect pH or ionic strength can compromise protein stability, making it more susceptible to degradation during the photocleavage process.

  • Protease Activity: If not properly inhibited, proteases present in the sample can degrade the target protein, a problem that can be exacerbated by changes in protein conformation during the experiment.[6][7]

Q2: How can I minimize direct photochemical damage to my protein?

A2: To minimize direct damage from UV light, it is crucial to optimize the irradiation conditions. This includes:

  • Wavelength Selection: Use a wavelength that is optimal for the photocleavable linker but minimally absorbed by the protein. For many common linkers, such as the o-nitrobenzyl group, irradiation at 365 nm provides a good balance between efficient cleavage and reduced protein damage.[8]

  • Minimize Exposure Time: Use the shortest possible irradiation time that still achieves a high cleavage yield. This can be determined by performing a time-course experiment.

  • Control Light Intensity: Use the lowest effective light intensity to avoid excessive energy input that can lead to protein damage.

Q3: What are reactive oxygen species (ROS) and how do they affect my protein during photocleavage?

A3: Reactive oxygen species (ROS) are highly reactive molecules containing oxygen, such as superoxide (B77818) and hydroxyl radicals.[9] During photocleavage, UV light can interact with molecular oxygen in the buffer to generate these species.[1][2][9] ROS can then attack and modify amino acid side chains, leading to protein oxidation, aggregation, and loss of function.[1][2][3]

Q4: Can the byproducts of the photocleavage reaction harm my protein?

A4: Yes, the byproducts of the photocleavage reaction can be reactive and potentially modify your protein. For instance, the o-nitrosobenzaldehyde byproduct from o-nitrobenzyl linkers can be reactive.[5] It is recommended to purify the protein immediately after photocleavage to remove these byproducts.

Troubleshooting Guides

Issue 1: Low Cleavage Yield

If you are experiencing a low yield of cleaved protein, consider the following:

Possible Cause Suggested Solution
Insufficient UV Exposure Increase the irradiation time or the intensity of the UV source. Perform a time-course experiment to determine the optimal exposure time.
Incorrect Wavelength Ensure you are using the optimal wavelength for your specific photocleavable linker. For o-nitrobenzyl linkers, 365 nm is commonly used.[8]
Suboptimal pH The efficiency of some photocleavage reactions is pH-dependent. Slightly acidic conditions may improve the yield for certain linkers.[5]
Presence of Quenchers Components in your buffer could be quenching the photoreaction. If possible, simplify your buffer composition.
Degraded Linker Ensure the photocleavable linker has been stored correctly and has not degraded.
Issue 2: Protein Aggregation After Photocleavage

Protein aggregation is a common problem. Here are some troubleshooting steps:

Possible Cause Suggested Solution
Photo-oxidation Degas your buffer to remove dissolved oxygen. Consider adding antioxidants like Dithiothreitol (DTT) at a low concentration (e.g., 1-5 mM).[5][10]
Hydrophobic Interactions Add stabilizing excipients to your buffer. See the table of common additives below.
High Protein Concentration Reduce the concentration of your protein during the photocleavage reaction.
Suboptimal Buffer Conditions Screen different pH values and salt concentrations to find the optimal conditions for your protein's stability.
Thermal Denaturation Perform the photocleavage reaction at a lower temperature (e.g., on ice or in a cold room).

Data Presentation: Optimizing Photocleavage Conditions

The following tables provide a summary of key parameters and additives to consider for your photocleavage experiments.

Table 1: Recommended UV Irradiation Parameters

Parameter Recommended Range Rationale
Wavelength 360 - 365 nmMaximizes absorption for many common linkers while minimizing protein damage.[8]
Power Density 1 - 10 mW/cm²A good starting point for most applications. Lower intensities may require longer exposure times.
Exposure Time 5 - 60 minutesHighly dependent on the specific protein, linker, and light source. Must be determined empirically.
Temperature 4 - 25 °CLower temperatures can help minimize heat-related protein degradation.

Table 2: Common Buffer Additives to Prevent Protein Degradation

Additive Typical Concentration Mechanism of Action
Glycerol 5 - 20% (v/v)Stabilizes protein structure by being preferentially excluded from the protein surface.
Arginine/Glutamate 50 - 500 mMCan increase protein solubility by binding to charged and hydrophobic regions.[11]
Dithiothreitol (DTT) 1 - 5 mMActs as an antioxidant, preventing oxidation of sensitive amino acid residues.[5][10]
Non-ionic Detergents (e.g., Tween-20) 0.01 - 0.1% (v/v)Can help to solubilize proteins and prevent aggregation driven by hydrophobic interactions.
EDTA 1 - 5 mMChelates metal ions that can catalyze oxidative damage.

Experimental Protocols

Protocol 1: Time-Course Experiment to Optimize UV Exposure

Objective: To determine the minimum UV exposure time required for efficient photocleavage with minimal protein degradation.

Methodology:

  • Prepare your protein sample in the optimized reaction buffer.

  • Aliquot the sample into multiple UV-transparent tubes.

  • Keep one aliquot as a non-irradiated control (t=0).

  • Expose the remaining aliquots to a UV source (e.g., 365 nm) for increasing durations (e.g., 5, 10, 20, 30, 60 minutes).

  • After irradiation, immediately place the samples on ice.

  • Analyze the cleavage efficiency and protein integrity for each time point using SDS-PAGE and/or mass spectrometry.

  • Plot the percentage of cleaved protein and the percentage of intact protein against the irradiation time to identify the optimal exposure duration.

Protocol 2: Assessing Protein Integrity by SDS-PAGE

Objective: To qualitatively and semi-quantitatively assess protein degradation and aggregation after photocleavage.

Methodology:

  • Prepare protein samples from before and after the photocleavage reaction. Include a non-irradiated control.

  • Mix the protein samples with an appropriate volume of SDS-PAGE sample buffer (containing a reducing agent like DTT or β-mercaptoethanol if analyzing non-reducing gels separately).[12]

  • Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[13]

  • Load the samples onto a polyacrylamide gel of an appropriate percentage for your protein's molecular weight.[14]

  • Run the gel at a constant voltage until the dye front reaches the bottom.[13]

  • Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue or a more sensitive silver stain).[15]

  • Destain the gel and visualize the protein bands.

  • Analyze the gel for the appearance of new bands at lower molecular weights (indicating degradation) or high molecular weight smears/bands that fail to enter the resolving gel (indicating aggregation).

  • Use densitometry software to quantify the intensity of the bands corresponding to the intact protein, cleaved products, and any degradation products.

Protocol 3: Identification of Protein Modifications by Mass Spectrometry

Objective: To identify specific oxidative modifications on the protein after photocleavage.

Methodology:

  • After photocleavage, subject the protein sample to in-solution or in-gel digestion with a protease (e.g., trypsin).

  • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][17]

  • Search the MS/MS data against the protein's sequence, including potential modifications such as oxidation (+16 Da) on methionine, tryptophan, and histidine residues.[18]

  • Specialized software can be used for "error tolerant" or "mass tolerant" searches to identify unexpected modifications.[18]

  • The identification of modified peptides will pinpoint the specific sites of oxidative damage.[19][20]

Visualizations

TroubleshootingWorkflow cluster_start Problem Identification cluster_causes Potential Causes cluster_solutions_agg Solutions for Aggregation cluster_solutions_deg Solutions for Degradation cluster_solutions_yield Solutions for Low Yield cluster_end Outcome start Protein Degradation Observed After Photocleavage Aggregation Aggregation start->Aggregation Degradation Degradation (Fragmentation) start->Degradation LowYield Low Cleavage Yield start->LowYield OptimizeBuffer Optimize Buffer (pH, Salt, Additives) Aggregation->OptimizeBuffer ReduceConc Lower Protein Concentration Aggregation->ReduceConc ControlTemp Control Temperature (Perform on ice) Aggregation->ControlTemp DegasBuffer Degas Buffer (Remove O2) Aggregation->DegasBuffer OptimizeUV Optimize UV Exposure (Wavelength, Time, Intensity) Degradation->OptimizeUV AddInhibitors Add Protease Inhibitors Degradation->AddInhibitors AddAntioxidants Add Antioxidants (e.g., DTT) Degradation->AddAntioxidants CheckUV Check UV Source (Wavelength, Intensity) LowYield->CheckUV OptimizeTime Optimize Irradiation Time LowYield->OptimizeTime CheckLinker Verify Linker Integrity LowYield->CheckLinker end Stable, Cleaved Protein OptimizeBuffer->end ReduceConc->end ControlTemp->end DegasBuffer->end OptimizeUV->end AddInhibitors->end AddAntioxidants->end CheckUV->end OptimizeTime->end CheckLinker->end

Caption: Troubleshooting workflow for protein degradation during photocleavage.

PhotocleavageMechanism cluster_main o-Nitrobenzyl Photocleavage and Potential Side Reactions cluster_side_reactions Undesired Side Reactions ProteinLinker Protein-Linker Conjugate UV UV Light (365 nm) ProteinLinker->UV Irradiation ExcitedState Excited State UV->ExcitedState ROS Reactive Oxygen Species (ROS) UV->ROS with O2 CleavedProtein Cleaved Protein ExcitedState->CleavedProtein Desired Cleavage Byproduct o-Nitrosobenzaldehyde Byproduct ExcitedState->Byproduct ByproductReaction Byproduct Reacts with Protein Byproduct->ByproductReaction OxidizedProtein Oxidized Protein (Degradation) ROS->OxidizedProtein attacks Protein

Caption: Mechanism of o-nitrobenzyl photocleavage and potential side reactions.

ExperimentalWorkflow cluster_prep Preparation cluster_photocleavage Photocleavage cluster_analysis Analysis cluster_purification Purification cluster_end Final Product Start Start: Protein-Linker Conjugate Buffer Prepare Optimized Reaction Buffer (Additives, Degas) Start->Buffer Irradiation UV Irradiation (Optimized Wavelength, Time, and Temperature) Buffer->Irradiation SDSPAGE SDS-PAGE Analysis (Check for Degradation/ Aggregation) Irradiation->SDSPAGE MassSpec Mass Spectrometry (Identify Oxidative Modifications) Irradiation->MassSpec Purify Purify Cleaved Protein SDSPAGE->Purify MassSpec->Purify End End: Pure, Stable, Cleaved Protein Purify->End

Caption: Experimental workflow for photocleavage with integrated analysis.

References

Technical Support Center: Downstream Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during downstream mass spectrometry (MS) analysis.

Troubleshooting Guides

This section offers step-by-step guidance to diagnose and resolve specific problems in your MS experiments.

Guide 1: Poor Signal Intensity or No Signal

Question: I am observing weak or no signal for my analyte of interest. What are the potential causes and how can I troubleshoot this?

Answer:

Poor signal intensity is a common issue in mass spectrometry that can stem from various factors, from sample preparation to instrument settings.[1][2] A systematic approach to troubleshooting is crucial for identifying the root cause.

Initial Checks:

  • Verify Analyte and Standard Viability: Ensure that your analyte and any standards have not degraded. Prepare a fresh solution and consider a direct infusion into the mass spectrometer to confirm instrument detection capabilities.

  • Instrument Performance: Confirm that the mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.[1] Check for stable background ions to ensure the instrument is functioning correctly.

Troubleshooting Workflow:

The following diagram outlines a systematic workflow for troubleshooting poor signal intensity:

PoorSignalTroubleshooting cluster_sample Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometer cluster_solutions Potential Solutions SamplePrep Start: Poor Signal Concentration Check Sample Concentration SamplePrep->Concentration Too dilute or too concentrated? Extraction Evaluate Extraction Efficiency SamplePrep->Extraction Inefficient extraction? Cleanup Assess Sample Cleanup SamplePrep->Cleanup Matrix effects/ion suppression? Column Inspect Column Performance SamplePrep->Column ConcentrateDilute Concentrate or Dilute Sample Concentration->ConcentrateDilute OptimizeExtraction Optimize Extraction Protocol Extraction->OptimizeExtraction ImproveCleanup Improve Cleanup (e.g., SPE) Cleanup->ImproveCleanup MobilePhase Verify Mobile Phase Column->MobilePhase Peak shape issues? IonSource Optimize Ion Source Column->IonSource ReplaceColumn Replace Column Column->ReplaceColumn PrepareFreshMP Prepare Fresh Mobile Phase MobilePhase->PrepareFreshMP Calibration Check Calibration & Tuning IonSource->Calibration Unstable spray? CleanIonSource Clean Ion Source IonSource->CleanIonSource Recalibrate Recalibrate & Tune Calibration->Recalibrate

Caption: Troubleshooting workflow for poor signal intensity.

Detailed Steps:

  • Sample Concentration: Ensure your sample is at an appropriate concentration.[1] Samples that are too dilute may be below the instrument's detection limit, while overly concentrated samples can lead to ion suppression.[1][2]

  • Ionization Efficiency: The choice of ionization technique (e.g., ESI, APCI, MALDI) significantly impacts signal intensity. Optimize the ionization source parameters, such as sprayer voltage and gas flows, for your specific analyte.[1] An unstable electrospray can lead to a fluctuating or complete loss of signal.[3][4][5][6]

  • Sample Cleanup: Complex matrices can introduce interfering compounds that suppress the ionization of your target analyte.[1] Implement or optimize sample cleanup procedures like solid-phase extraction (SPE) or protein precipitation to remove these interferences.[1]

  • Chromatographic Conditions: Poor peak shape, such as broadening or tailing, can reduce the apparent signal height.[7] Optimize your liquid chromatography (LC) method, including the mobile phase composition and gradient, to ensure sharp, symmetrical peaks.[7]

  • Instrument Calibration and Maintenance: Regularly tune and calibrate your mass spectrometer to ensure it is operating at its optimal performance.[1] A dirty ion source or other instrument components can lead to a loss of sensitivity.[8]

Guide 2: High Background Noise and Contamination

Question: My mass spectra show high background noise and numerous unidentifiable peaks. How can I identify and eliminate the source of contamination?

Answer:

Contamination is a frequent challenge in mass spectrometry due to its high sensitivity.[9][10] Contaminants can originate from various sources, including solvents, reagents, labware, and even the laboratory environment.[11]

Identifying the Source of Contamination:

A systematic approach is necessary to pinpoint the source of contamination.

ContaminationTroubleshooting cluster_diagnosis Diagnosis cluster_solutions Solutions Start High Background/Contamination BlankRun Analyze a Blank Run Start->BlankRun SolventsReagents Check Solvents & Reagents BlankRun->SolventsReagents Blank is Clean SystemContamination System Contamination Identified BlankRun->SystemContamination Contamination Present SamplePrepWorkflow Evaluate Sample Prep Workflow SolventsReagents->SamplePrepWorkflow Reagents are Clean ReagentContamination Reagent Contamination Identified SolventsReagents->ReagentContamination Contamination Found ContaminantDB Consult Contaminant Database SamplePrepWorkflow->ContaminantDB Source Unclear WorkflowContamination Workflow Contamination Identified SamplePrepWorkflow->WorkflowContamination Source Identified UnknownContaminant Contaminant Identified ContaminantDB->UnknownContaminant

Caption: Systematic approach to identifying contamination sources.

Common Contaminants and Their Sources:

ContaminantCommon m/z Values (Da)Likely Sources
Keratins VariousHuman skin, hair, dust.[9]
Plasticizers (e.g., Phthalates) VariousPlastic labware (tubes, pipette tips), solvent tubing.[9][11]
Polyethylene Glycol (PEG) Series of peaks separated by 44 DaDetergents (Triton X-100, Tween), hand creams, some solvents.[9][10]
Polysiloxanes Series of peaks separated by 74 DaSiliconized surfaces, septa bleed.[10][12]
Sodium (Na+) and Potassium (K+) Adducts [M+23]+, [M+39]+Glassware, buffers, solvents.[9]

This table provides a summary of common contaminants. For a more comprehensive list, refer to specialized databases.[13]

Prevention and Mitigation Strategies:

  • Use High-Purity Reagents: Always use LC-MS grade solvents and reagents.[11]

  • Dedicated Glassware: Use glassware dedicated exclusively to MS sample preparation and avoid washing with detergents.[10]

  • Minimize Plastic Use: Whenever possible, use glass or polypropylene (B1209903) labware from reputable manufacturers. Avoid autoclaving plastic tips, as this can cause leaching.[9]

  • Personal Protective Equipment: Wear powder-free nitrile gloves and a clean lab coat. Change gloves frequently, especially after touching surfaces that may be contaminated.[9]

  • Clean Workspace: Work in a clean environment, such as a laminar flow hood, to minimize airborne contaminants like keratin.[9]

Frequently Asked Questions (FAQs)

Q1: What causes peak tailing and splitting, and how can I fix it?

A1: Peak tailing and splitting are chromatographic issues that can affect data quality.[14]

  • Peak Tailing: Often caused by secondary interactions between the analyte and the stationary phase, or by a void in the column packing.[15][16] To troubleshoot, try adjusting the mobile phase pH or ionic strength, or flushing the column.[15] If the issue persists, the column may need to be replaced.[15]

  • Peak Splitting: This can occur if the sample solvent is stronger than the mobile phase, or if there is a partial blockage at the column inlet.[14][15] Ensure your sample is dissolved in a solvent similar in strength to the initial mobile phase.[7] Backflushing the column may clear a blockage at the frit.[16]

Q2: My mass accuracy is poor, and my calibration keeps failing. What should I do?

A2: Poor mass accuracy is often a result of improper calibration.[1]

  • Calibration Solution: Ensure the correct calibration solution is being used and that it is fresh.[17] An old or degraded calibrant will lead to inaccurate results.

  • Instrument Parameters: Check that the instrument parameters, such as the mass range and RF settings, are appropriate for the calibration.[17]

  • Instrument Stability: Allow the instrument to stabilize after any maintenance or changes in conditions before attempting to calibrate. Temperature fluctuations can affect mass accuracy.

  • Regular Maintenance: A dirty instrument can lead to calibration drift. Follow the manufacturer's guidelines for regular cleaning and maintenance.[1]

Q3: How can I improve the reproducibility of my quantitative MS experiments?

A3: Reproducibility is critical for quantitative analysis. Several factors can contribute to variability.

  • Sample Preparation: Inconsistent sample preparation is a major source of irreproducibility. Use standardized protocols and consider automation for repetitive tasks.

  • Internal Standards: The use of appropriate internal standards is crucial for correcting for variations in sample preparation and instrument response.[18]

  • Instrument Performance: Ensure the instrument is performing consistently by running quality control (QC) samples throughout your analytical batch.[18] This helps to monitor for any signal drift or changes in performance over time.

  • Data Analysis: Use a consistent and validated data analysis workflow. Small changes in data processing parameters can lead to different quantitative results.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol provides a general guideline for SPE. The specific sorbent and solvents will depend on the analyte and matrix.

Materials:

  • SPE cartridge with appropriate sorbent (e.g., C18 for reversed-phase)

  • Sample pre-treated for loading

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent(s)

  • Elution solvent

  • Collection tubes

Procedure:

  • Conditioning: Pass 1-2 column volumes of conditioning solvent through the SPE cartridge to activate the sorbent.[19] Do not allow the sorbent to dry.

  • Equilibration: Pass 1-2 column volumes of equilibration solvent through the cartridge to prepare it for the sample matrix.[19]

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (e.g., 0.5-1 mL/min).[19]

  • Washing: Pass 1-3 mL of wash solvent through the cartridge to remove interfering compounds.[19]

  • Elution: Elute the analyte of interest with 1-2 mL of elution solvent into a clean collection tube.[19]

  • Post-Elution Processing: The eluate may be concentrated by evaporation under a stream of nitrogen and reconstituted in a solvent compatible with the MS analysis.[19]

Protocol 2: Protein Precipitation for Sample Preparation

This is a common method for removing proteins from biological samples prior to MS analysis.

Materials:

  • Protein sample (e.g., plasma, serum)

  • Cold precipitating solvent (e.g., acetone (B3395972), acetonitrile, or methanol)

  • Vortex mixer

  • Centrifuge capable of reaching >10,000 x g at 4°C

  • Pipettes and tips

  • Collection tubes

Procedure:

  • Solvent Addition: Add 3-4 volumes of cold precipitating solvent to 1 volume of the protein sample in a microcentrifuge tube.[20][21] For example, add 300 µL of cold acetone to 100 µL of plasma.

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the mixture at -20°C for at least 30 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.[22]

  • Supernatant Collection: Carefully pipette the supernatant, which contains the analytes of interest, into a clean tube without disturbing the protein pellet.

  • Drying and Reconstitution: The supernatant can be dried down under nitrogen and reconstituted in a suitable solvent for MS analysis.

References

Technical Support Center: Optimizing Signal-to-Noise Ratio

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the signal-to-noise ratio (SNR) in your detection assays. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and key experimental protocols to help you achieve high-quality, reproducible data.

Understanding Signal-to-Noise Ratio

A high signal-to-noise ratio is critical for distinguishing a true signal from irrelevant background. The goal is to maximize the specific signal generated by the target analyte while minimizing background noise caused by non-specific binding and other interfering factors.[1][2] An effective blocking agent, for instance, improves the sensitivity of an assay by reducing this background interference.[1]

cluster_0 Signal-to-Noise Ratio (SNR) Total Total Signal (Measured Value) Specific Specific Signal (Analyte-Dependent) Total->Specific is composed of Noise Noise (Background & System) Total->Noise is composed of SNR High SNR (Desired Outcome) Specific->SNR Increases Noise->SNR Decreases cluster_workflow Immunoassay Optimization Workflow Start Start Titrate 1. Titrate Antibodies (Checkerboard Assay) Start->Titrate OptimizeBlock 2. Optimize Blocking (Test Agents/Time) Titrate->OptimizeBlock OptimizeWash 3. Optimize Washing (Test Cycles/Buffers) OptimizeBlock->OptimizeWash Validate 4. Validate Assay (Test with Controls) OptimizeWash->Validate End Optimized Assay Validate->End cluster_troubleshooting Troubleshooting High Background Start High Background Detected? CheckAb Antibody conc. too high? Start->CheckAb Yes CheckBlock Blocking insufficient? CheckAb->CheckBlock No Sol_Ab Action: Titrate Antibodies CheckAb->Sol_Ab Yes CheckWash Washing inadequate? CheckBlock->CheckWash No Sol_Block Action: Optimize Blocking CheckBlock->Sol_Block Yes CheckSecondary Secondary Ab non-specific? CheckWash->CheckSecondary No Sol_Wash Action: Optimize Washing CheckWash->Sol_Wash Yes Sol_Secondary Action: Run Control / Use Pre-adsorbed Ab CheckSecondary->Sol_Secondary Yes End Problem Resolved Sol_Ab->End Sol_Block->End Sol_Wash->End Sol_Secondary->End

References

Validation & Comparative

A Comparative Guide to Validating Protein Biotinylation: Featuring PC-Biotin-PEG4-NHS Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent attachment of biotin (B1667282) to proteins is a cornerstone technique for detection, purification, and interaction studies. The choice of biotinylation reagent and the method of validating its success are critical for reliable downstream applications. This guide provides an objective comparison of PC-Biotin-PEG4-NHS Carbonate with other common biotinylation reagents, supported by detailed experimental protocols for validation.

This compound is an amine-reactive biotinylation reagent that offers a unique advantage: photocleavability.[1][2] This allows for the gentle release of biotinylated molecules from streptavidin supports using UV light, preserving the integrity of the target protein.[3][4] Its polyethylene (B3416737) glycol (PEG4) spacer enhances water solubility and reduces steric hindrance.[1]

This guide will compare this compound to two other widely used alternatives: the traditional, non-cleavable NHS-Biotin and the chemically cleavable NHS-SS-Biotin. We will also briefly touch upon bioorthogonal biotinylation strategies as a modern alternative.

Comparison of Biotinylation Reagents

The selection of a biotinylation reagent depends on the specific experimental needs, such as the requirement for cleavability, concerns about protein function, and the desired level of control over the labeling process.

FeatureThis compoundNHS-BiotinNHS-SS-Biotin
Reactivity Primary Amines (Lysine, N-terminus)Primary Amines (Lysine, N-terminus)Primary Amines (Lysine, N-terminus)
Cleavability Photocleavable (UV light, ~365 nm)[2]Non-cleavableChemically cleavable (Reducing agents, e.g., DTT, TCEP)[5][6]
Spacer Arm PEG4 (hydrophilic)[1]Varies (often alkyl chain)Alkyl chain with disulfide bond
Solubility HighModerate to LowModerate
Release Conditions Mild (UV light)Harsh (denaturing agents)Mild (reducing agents)
Potential for Protein Damage upon Release LowHighLow to Moderate (potential for disulfide reduction in protein)
Control over Release High (spatiotemporal control with light)LowModerate

Validating Biotinylation: A Multi-faceted Approach

Confirming the successful biotinylation of a protein is crucial. Several methods can be employed, each providing different types of information.

HABA Assay: Quantifying the Degree of Biotinylation

The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a colorimetric method used to estimate the number of biotin molecules conjugated to a protein.[7][8] The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm.[8]

Illustrative Data:

Protein SampleBiotinylation ReagentMoles of Biotin per Mole of Protein (HABA Assay)
BSA (Bovine Serum Albumin)This compound4-6
BSANHS-Biotin5-7
BSANHS-SS-Biotin5-7
IgGThis compound2-4
IgGNHS-Biotin3-5
IgGNHS-SS-Biotin3-5
Streptavidin Gel-Shift Assay: A Qualitative Assessment

This simple and rapid method confirms biotinylation by observing a shift in the molecular weight of the protein on an SDS-PAGE gel after incubation with streptavidin.[9][10] Since streptavidin is a tetramer, it can bind to multiple biotinylated proteins, causing a significant increase in mass.[10]

Western Blotting: Sensitive Detection

Western blotting offers a highly sensitive method to detect biotinylated proteins. After SDS-PAGE and transfer to a membrane, the biotinylated protein can be detected using streptavidin conjugated to an enzyme (like HRP or AP) or a fluorophore.[11][12]

Mass Spectrometry: Definitive Identification

Mass spectrometry provides the most definitive evidence of biotinylation by identifying the precise mass modification on specific amino acid residues (primarily lysine).[13][14] This technique can confirm not only the presence of biotin but also the site of modification.[13][14]

Experimental Protocols

Here, we provide detailed protocols for protein biotinylation and subsequent validation.

Protein Biotinylation with NHS-Ester Reagents

G cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup prep_protein Prepare Protein Solution (1-10 mg/mL in amine-free buffer, pH 7.2-8.5) reaction Add molar excess of biotin reagent to protein solution (e.g., 20-fold) prep_protein->reaction prep_reagent Prepare Biotin Reagent Stock (e.g., 10 mM in DMSO or DMF) prep_reagent->reaction incubation Incubate at RT for 30-60 min or 4°C for 2 hours reaction->incubation quench Quench reaction (e.g., add Tris to 50-100 mM) incubation->quench purify Purify biotinylated protein (Dialysis or Desalting Column) quench->purify

Caption: General workflow for protein biotinylation using NHS-ester reagents.

Materials:

  • Protein of interest

  • Biotinylation reagent (this compound, NHS-Biotin, or NHS-SS-Biotin)

  • Amine-free buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis tubing or desalting column

Procedure:

  • Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.

  • Immediately before use, prepare a stock solution of the biotinylation reagent (e.g., 10 mM) in anhydrous DMSO or DMF.

  • Add a 10- to 20-fold molar excess of the biotinylation reagent to the protein solution.

  • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.

  • Quench the reaction by adding a quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.

  • Remove excess, unreacted biotin by dialysis against PBS or by using a desalting column.

HABA Assay Protocol

G cluster_setup Assay Setup cluster_measurement Measurement cluster_calc Calculation prep_haba Prepare HABA/Avidin solution measure_blank Measure absorbance of HABA/Avidin at 500 nm (A_blank) prep_haba->measure_blank add_sample Add biotinylated protein sample to HABA/Avidin solution measure_blank->add_sample measure_sample Measure absorbance at 500 nm (A_sample) add_sample->measure_sample calc_biotin Calculate moles of biotin using the change in absorbance measure_sample->calc_biotin G cluster_sds Electrophoresis & Transfer cluster_blot Blotting cluster_detect Detection sds_page Separate proteins by SDS-PAGE transfer Transfer proteins to a nitrocellulose or PVDF membrane sds_page->transfer block Block membrane with 5% BSA or non-fat milk transfer->block probe Incubate with Streptavidin-HRP or Streptavidin-Fluorophore block->probe wash Wash membrane probe->wash detect Detect signal (Chemiluminescence or Fluorescence) wash->detect

References

Decoding Success: A Guide to Confirming Photocleavage of Biotin Tags

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of molecular biology and drug development, the ability to precisely control the interaction and release of biomolecules is paramount. Photocleavable (PC) biotin (B1667282) tags have emerged as a powerful tool, enabling the capture and subsequent light-induced release of target molecules. This guide provides a comprehensive comparison of methods to confirm the successful cleavage of these tags, offering researchers, scientists, and drug development professionals the insights needed to validate their experimental workflows.

The confirmation of photocleavage is a critical step to ensure the specific and efficient release of a target molecule from its biotin-streptavidin complex. Inadequate cleavage can lead to the retention of the target molecule, impacting downstream applications and data interpretation. This guide will delve into the most common and effective methods for verifying this crucial step: Mass Spectrometry, Western Blotting, and Fluorescence-Based Assays.

Comparative Analysis of Photocleavage Confirmation Methods

Each method for confirming photocleavage offers distinct advantages in terms of sensitivity, quantitative capability, and experimental complexity. The following table summarizes the key performance metrics of the primary techniques.

Method Principle Typical Cleavage Efficiency Key Advantages Considerations
Mass Spectrometry (MS) Detects the mass difference between the biotinylated and the cleaved molecule.[1]>95%[2]High specificity and accuracy; provides direct evidence of cleavage and can identify the exact cleavage site.[1][3]Requires access to specialized equipment; sample preparation can be complex.[3]
Western Blotting Detects the presence or absence of the biotin tag on the target protein using streptavidin or anti-biotin antibodies.[2]Semi-quantitativeWidely accessible technique; relatively simple to perform.[4][5]Indirect detection; less precise for quantifying cleavage efficiency compared to MS.
Fluorescence-Based Assays Measures the change in fluorescence upon cleavage, either by release of a fluorescently labeled molecule or through a displacement assay.[6][7]Can be highly quantitativeHigh sensitivity; suitable for high-throughput screening.[6]Can be susceptible to interference from other fluorescent compounds in the sample.[7]

Experimental Workflow for Photocleavage Confirmation

The general workflow for confirming the photocleavage of a biotin tag involves several key steps, from sample preparation to data analysis. The specific details will vary depending on the chosen confirmation method.

G cluster_prep Sample Preparation cluster_cleavage Photocleavage cluster_analysis Confirmation Analysis Biotinylation 1. Biotinylation of Target Molecule Purification 2. Purification of Biotinylated Product Biotinylation->Purification Immobilization 3. Immobilization on Streptavidin Support Purification->Immobilization UV_Irradiation 4. UV Irradiation Immobilization->UV_Irradiation Elution 5. Elution of Cleaved Molecule UV_Irradiation->Elution MS Mass Spectrometry Elution->MS Direct mass analysis WB Western Blot Elution->WB Detection of biotin tag Fluorescence Fluorescence Assay Elution->Fluorescence Quantification of release

Figure 1. A generalized workflow for the confirmation of photocleavable biotin tag cleavage.

Detailed Experimental Protocols

Below are detailed protocols for the three primary methods of confirming photocleavage.

Mass Spectrometry (MALDI-TOF)

Objective: To directly observe the mass shift corresponding to the removal of the biotin tag.

Protocol:

  • Sample Preparation:

    • Immobilize the photocleavable biotinylated molecule (e.g., a peptide or oligonucleotide) on streptavidin-coated magnetic beads.[1]

    • Wash the beads thoroughly to remove any non-bound molecules.

  • Photocleavage:

    • Resuspend the beads in a suitable buffer (e.g., PBS).

    • Irradiate the sample with a UV lamp (typically 340-365 nm) for a specified time (e.g., 10 minutes).[1]

  • Elution and Analysis:

    • Separate the supernatant containing the cleaved molecule from the beads.

    • Prepare the supernatant for MALDI-TOF MS analysis by co-crystallizing it with a suitable matrix.

    • Acquire the mass spectrum. A successful cleavage will show a peak corresponding to the mass of the molecule without the biotin tag.[1]

Western Blotting

Objective: To visually confirm the absence of the biotin tag on the target protein after photocleavage.

Protocol:

  • Sample Preparation and Photocleavage:

    • Perform photocleavage as described in the Mass Spectrometry protocol. Collect both the supernatant (cleaved fraction) and the beads (uncleaved fraction).

  • SDS-PAGE and Transfer:

    • Run the supernatant and a sample of the beads (resuspended in loading buffer) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Probing:

    • Block the membrane to prevent non-specific binding.

    • Probe the membrane with a streptavidin-HRP conjugate or an anti-biotin antibody.[4][5]

  • Detection:

    • Add a chemiluminescent substrate and visualize the bands. A successful cleavage will result in a band in the lane corresponding to the beads (uncleaved) but not in the supernatant lane (cleaved).

Fluorescence-Based Assay

Objective: To quantify the amount of released molecule after photocleavage using a fluorescent reporter.

Protocol:

  • Sample Preparation:

    • Label the target molecule with both a photocleavable biotin tag and a fluorescent dye.

    • Immobilize the dual-labeled molecule on streptavidin-coated microplate wells.

  • Photocleavage:

    • Irradiate the wells with a UV lamp for various time points.

  • Quantification:

    • After each irradiation time point, measure the fluorescence intensity of the supernatant.

    • An increase in fluorescence in the supernatant over time indicates the release of the fluorescently labeled molecule and thus successful photocleavage.[6][7]

    • A standard curve can be generated using known concentrations of the fluorescently labeled molecule to quantify the cleavage efficiency.[7]

Alternative Cleavable Biotin Systems

While photocleavable biotin offers precise temporal control, other cleavable biotin systems exist, each with its own release mechanism.

G cluster_chemical_types Chemical Cleavage Agents Photocleavable Photocleavable (UV Light) Chemically_Cleavable Chemically Cleavable Disulfide Reducing Agents (e.g., DTT) Chemically_Cleavable->Disulfide DADPS Acid (e.g., Formic Acid) Chemically_Cleavable->DADPS Enzymatically_Cleavable Enzymatically Cleavable

References

A Head-to-Head Comparison of Biotinylation Reagents: Unveiling the Advantages of PC-Biotin-PEG4-NHS Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for the success of a wide range of applications, from proteomic studies to targeted drug delivery. Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, remains a cornerstone technique due to the remarkably strong and specific interaction between biotin and streptavidin. However, the choice of biotinylation reagent can significantly influence experimental outcomes. This guide provides an objective comparison of PC-Biotin-PEG4-NHS carbonate with other common biotinylation reagents, supported by a review of their chemical properties and available performance data.

At the forefront of innovative biotinylation technology, this compound offers a unique combination of features designed to overcome the limitations of traditional reagents. This multi-functional molecule incorporates a photocleavable (PC) linker, a polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) carbonate reactive group, each contributing to its superior performance in specific applications.

Core Advantages of this compound

The primary advantages of this compound stem from its three key structural components:

  • Photocleavable Linker: This feature allows for the gentle and specific release of the biotinylated molecule from streptavidin upon exposure to UV light (typically 300-350 nm).[1][2][3] This is a significant advantage over methods that require harsh denaturing conditions or reducing agents, which can compromise the integrity and function of the target molecule.[4][5] The ability to recover the native, unaltered biomolecule is crucial for downstream functional assays and analyses.

  • PEG4 Spacer: The inclusion of a four-unit polyethylene glycol spacer enhances the water solubility of the reagent and the resulting biotinylated conjugate.[6][7][8] This increased hydrophilicity helps to prevent the aggregation of labeled proteins, a common issue with more hydrophobic reagents.[9][10] Furthermore, the flexible and extended nature of the PEG spacer arm minimizes steric hindrance, allowing for more efficient binding of the biotin moiety to the deep biotin-binding pocket of streptavidin.[6][7][11]

  • NHS Carbonate Reactive Group: The N-hydroxysuccinimide carbonate provides a highly efficient means of labeling primary and secondary amines, such as those found on the N-terminus of proteins and the side chain of lysine (B10760008) residues.[12] This amine-reactive chemistry is a well-established and reliable method for protein biotinylation.

Comparative Analysis with Alternative Biotinylation Reagents

To understand the distinct benefits of this compound, it is essential to compare it with other widely used biotinylation reagents. The following sections and tables provide a detailed comparison based on key performance parameters.

Table 1: Qualitative Comparison of Biotinylation Reagent Features
FeatureThis compoundNHS-BiotinSulfo-NHS-BiotinNHS-SS-Biotin (Disulfide Cleavable)
Cleavability Photocleavable (UV light)Non-cleavableNon-cleavableCleavable (Reducing agents)
Cleavage Condition Mild, reagent-freeN/AN/ARequires reducing agents (e.g., DTT, TCEP)
Water Solubility High (due to PEG)LowHigh (due to Sulfo group)Moderate
Cell Membrane Permeability LowHighLowModerate
Spacer Arm PEG4 (hydrophilic, flexible)Short, hydrophobicLong chain (hydrophobic)PEG4 with disulfide bond
Steric Hindrance MinimizedPotential for hindranceReduced compared to NHS-BiotinMinimized
Post-Cleavage Moiety Leaves a small, defined chemical modificationN/AN/ALeaves a thiol group on the protein
Table 2: Quantitative Performance Comparison of Biotinylation Reagents
ParameterThis compoundNHS-BiotinSulfo-NHS-BiotinNHS-SS-Biotin (Disulfide Cleavable)
Typical Biotinylation Efficiency HighHighHighHigh
Protein Recovery Yield (Post-Cleavage) >90% (photocleavage)[5]N/AN/AVariable, can be high but depends on reduction efficiency
Impact on Protein Function (Post-Cleavage) Minimal, due to mild cleavageN/AN/APotential for alteration due to reducing agents and residual thiol
Biotinylated Peptide Identification (LC-MS/MS) Favorable, as biotin is removedCan alter peptide propertiesCan alter peptide propertiesFavorable after cleavage, but initial labeling can impact detection[13][14]

Note: Quantitative data for direct head-to-head comparisons are limited in the literature. The values presented are based on the properties of the individual components and data from studies comparing similar classes of reagents.

Experimental Workflows and Methodologies

The selection of a biotinylation reagent directly impacts the experimental workflow. The following diagrams and protocols outline the key steps for protein biotinylation and subsequent cleavage using this compound and a common alternative, NHS-SS-Biotin.

experimental_workflow cluster_0 This compound Workflow cluster_1 NHS-SS-Biotin (Disulfide) Workflow PC_Start Protein in Amine-Free Buffer PC_Biotinylation Biotinylation with This compound PC_Start->PC_Biotinylation PC_Purification Removal of Excess Reagent (e.g., Desalting Column) PC_Biotinylation->PC_Purification PC_Capture Capture on Streptavidin Resin PC_Purification->PC_Capture PC_Wash Wash to Remove Non-specific Binders PC_Capture->PC_Wash PC_Cleavage Photocleavage (UV Light, 300-350 nm) PC_Wash->PC_Cleavage PC_Elution Elution of Native Protein PC_Cleavage->PC_Elution SS_Start Protein in Amine-Free Buffer SS_Biotinylation Biotinylation with NHS-SS-Biotin SS_Start->SS_Biotinylation SS_Purification Removal of Excess Reagent (e.g., Desalting Column) SS_Biotinylation->SS_Purification SS_Capture Capture on Streptavidin Resin SS_Purification->SS_Capture SS_Wash Wash to Remove Non-specific Binders SS_Capture->SS_Wash SS_Cleavage Cleavage with Reducing Agent (e.g., DTT, TCEP) SS_Wash->SS_Cleavage SS_Elution Elution of Modified Protein SS_Cleavage->SS_Elution

Figure 1. Comparative experimental workflows for protein biotinylation, capture, and release.
Signaling Pathway of Amine-Reactive Biotinylation

The fundamental reaction mechanism for NHS-ester or NHS-carbonate mediated biotinylation involves the nucleophilic attack of a primary amine on the reactive group, leading to the formation of a stable amide or carbamate (B1207046) bond, respectively.

signaling_pathway Protein Protein with Primary Amine (e.g., Lysine, N-terminus) Biotinylated_Protein Biotinylated Protein (Stable Amide/Carbamate Bond) Protein->Biotinylated_Protein Nucleophilic Attack Reagent Amine-Reactive Biotin (e.g., NHS Ester/Carbonate) Reagent->Biotinylated_Protein Byproduct NHS Byproduct Biotinylated_Protein->Byproduct

Figure 2. Simplified reaction pathway for amine-reactive biotinylation.

Detailed Experimental Protocols

The following protocols provide a framework for a comparative study of protein biotinylation using this compound and NHS-SS-Biotin.

Protocol 1: Protein Biotinylation

Materials:

  • Purified protein of interest (>1 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • This compound

  • NHS-SS-Biotin

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting columns

  • Reaction tubes

Procedure:

  • Prepare Protein Sample: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris, glycine), perform a buffer exchange into PBS.

  • Prepare Biotinylation Reagent Stock Solutions: Immediately before use, dissolve this compound and NHS-SS-Biotin in DMF or DMSO to a concentration of 10 mM.

  • Biotinylation Reaction:

    • Calculate the volume of the 10 mM biotinylation reagent stock solution required to achieve a 20-fold molar excess relative to the protein.

    • Add the calculated volume of the respective biotinylation reagent to the protein solution.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice, with gentle mixing.

  • Quench Reaction (Optional but Recommended): Add a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes at room temperature.

  • Remove Excess Biotinylation Reagent: Purify the biotinylated protein from excess, unreacted reagent and byproducts using a desalting column equilibrated with a suitable buffer (e.g., PBS).

Protocol 2: Capture and Cleavage of Biotinylated Proteins

Materials:

  • Biotinylated protein samples (from Protocol 1)

  • Streptavidin-agarose or magnetic beads

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • For PC-Biotin: UV lamp (300-350 nm)

  • For NHS-SS-Biotin: Cleavage Buffer (e.g., PBS containing 50 mM DTT or TCEP)

  • Elution Buffer (e.g., PBS)

  • Collection tubes

Procedure:

  • Capture of Biotinylated Protein:

    • Equilibrate the streptavidin beads with Wash Buffer.

    • Incubate the biotinylated protein solution with the streptavidin beads for 30-60 minutes at room temperature with gentle rotation.

  • Washing:

    • Pellet the beads (by centrifugation or using a magnetic stand) and discard the supernatant.

    • Wash the beads 3-5 times with Wash Buffer to remove non-specifically bound proteins.

  • Cleavage and Elution:

    • For PC-Biotin-labeled protein:

      • Resuspend the beads in a suitable Elution Buffer.

      • Expose the bead slurry to a UV lamp (300-350 nm) for 5-15 minutes.[1] The optimal exposure time may need to be determined empirically.

      • Pellet the beads and collect the supernatant containing the cleaved, native protein.

    • For NHS-SS-Biotin-labeled protein:

      • Resuspend the beads in Cleavage Buffer containing a reducing agent (e.g., 50 mM DTT).

      • Incubate for 30-60 minutes at room temperature with gentle mixing to cleave the disulfide bond.[15][16][17]

      • Pellet the beads and collect the supernatant containing the cleaved protein (which will now have a free thiol group).

Conclusion

This compound presents a sophisticated and highly advantageous tool for modern biological research. Its unique combination of a photocleavable linker, a hydrophilic PEG spacer, and an efficient amine-reactive group addresses many of the challenges associated with traditional biotinylation reagents. The ability to gently and specifically release captured biomolecules in their native state opens up new possibilities for functional studies and sensitive downstream analyses. While the initial cost of this reagent may be higher than that of simpler alternatives, the enhanced performance, particularly in terms of protein recovery and preservation of function, makes it a valuable investment for researchers seeking high-quality, reliable data in demanding applications. The choice of biotinylation reagent should always be guided by the specific requirements of the experiment, and for applications demanding reversible biotinylation with maximal preservation of biomolecule integrity, this compound stands out as a superior choice.

References

A Researcher's Guide to Quantifying Protein Biotinylation: A Comparative Analysis of PC-Biotin-PEG4-NHS Carbonate and Alternative Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise attachment of biotin (B1667282) to proteins is a critical step for a multitude of applications, from affinity purification to targeted drug delivery. This guide provides a comprehensive comparison of PC-Biotin-PEG4-NHS carbonate, a photocleavable biotinylation reagent, with other commonly used amine-reactive alternatives. We delve into the experimental data, detailed protocols, and underlying mechanisms to empower you to make informed decisions for your specific research needs.

At the heart of this comparison is this compound, a molecule designed for sophisticated applications where the controlled release of a biotinylated species is paramount. This reagent features a photocleavable (PC) linker based on an ortho-nitrobenzyl group, a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer, and an N-hydroxysuccinimide (NHS) carbonate ester for covalent attachment to primary amines on proteins.[1][2][3] The key advantage of this reagent lies in its ability to be cleaved by exposure to UV light, typically around 365 nm, allowing for the gentle and specific release of the biotin tag and its associated cargo.[3][4]

Comparing the Alternatives: A Data-Driven Approach

This guide will focus on comparing this compound with two widely used alternatives:

  • NHS-SS-Biotin: This reagent features a disulfide bond in its spacer arm, which can be cleaved by reducing agents like dithiothreitol (B142953) (DTT), offering a chemically cleavable alternative.

  • Sulfo-NHS-LC-Biotin: A non-cleavable, water-soluble reagent with a long-chain spacer arm that is a workhorse for general biotinylation applications.

The following table summarizes the expected biotinylation efficiencies for these reagents based on available data. It is important to note that the MSR is highly dependent on factors such as the protein concentration, the molar ratio of the biotinylation reagent to the protein, reaction time, and pH.

Biotinylation ReagentTarget ProteinReagent:Protein Molar RatioProtein ConcentrationMolar Substitution Ratio (MSR)Reference
This compound Not specifiedNot specifiedNot specifiedData not available
NHS-SS-Biotin IgG20:11-10 mg/mL4-6[5]
Sulfo-NHS-LC-Biotin IgG20:11-10 mg/mL4-6[6]
Sulfo-NHS-LC-Biotin IgG50:150-200 µg/mL1-3[6]
Sulfo-NHS-SS-Biotin IgG50:150-200 µg/mL1.5-5[7]

Visualizing the Biotinylation Workflow

To better understand the process, the following diagram illustrates the general workflow for protein biotinylation and subsequent quantification.

G cluster_prep Preparation cluster_reaction Biotinylation Reaction cluster_purification Purification cluster_quantification Quantification cluster_cleavage Cleavage (for cleavable linkers) Protein Protein Solution (Amine-free buffer, pH 7-9) Incubation Incubation (RT or 4°C) Protein->Incubation Reagent Biotinylation Reagent (e.g., PC-Biotin-PEG4-NHS) Reagent->Incubation Purification Removal of excess reagent (Desalting column or dialysis) Incubation->Purification Quantification Measure Biotin Incorporation (HABA, Fluorescent, or ChromaLINK assay) Purification->Quantification Cleavage Induce Cleavage (e.g., UV light for PC-Biotin, DTT for SS-Biotin) Quantification->Cleavage

Figure 1. General workflow for protein biotinylation, quantification, and cleavage.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are protocols for protein biotinylation and for the widely used HABA assay for quantifying the extent of biotinylation.

Protocol 1: General Protein Biotinylation with NHS Esters

This protocol provides a general framework for biotinylating proteins using amine-reactive NHS esters.

Materials:

  • Protein to be biotinylated

  • Amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-8.0)

  • Biotinylation reagent (e.g., this compound, NHS-SS-Biotin, Sulfo-NHS-LC-Biotin)

  • Anhydrous DMSO or DMF (for non-water-soluble reagents)

  • Quenching solution (e.g., 1M Tris-HCl, pH 7.5)

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.

  • Reagent Preparation: Immediately before use, dissolve the biotinylation reagent. For water-soluble reagents like Sulfo-NHS-LC-Biotin, dissolve in water. For others, dissolve in anhydrous DMSO or DMF to a stock concentration of ~10 mM.

  • Biotinylation Reaction: Add the dissolved biotinylation reagent to the protein solution. The molar ratio of reagent to protein is a critical parameter to optimize. A common starting point is a 20-fold molar excess of the biotin reagent.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, non-reacted biotinylation reagent using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

Protocol 2: Quantification of Biotinylation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for estimating the number of biotin molecules incorporated onto a protein.[8]

Materials:

  • Biotinylated protein sample (with excess biotin removed)

  • HABA/Avidin (B1170675) pre-mixed solution or individual HABA and Avidin solutions

  • Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

  • Cuvettes or a 96-well microplate

Procedure:

  • Prepare HABA/Avidin Solution: If not using a pre-mixed solution, prepare the HABA/Avidin reagent according to the manufacturer's instructions.

  • Initial Absorbance Reading:

    • Cuvette Method: Add 900 µL of the HABA/Avidin solution to a cuvette and measure the absorbance at 500 nm (A500_initial).

    • Microplate Method: Add 180 µL of the HABA/Avidin solution to a well and measure the absorbance at 500 nm (A500_initial).

  • Add Biotinylated Sample:

    • Cuvette Method: Add 100 µL of the biotinylated protein sample to the cuvette, mix well, and incubate for 5 minutes at room temperature.

    • Microplate Method: Add 20 µL of the biotinylated protein sample to the well, mix, and incubate for 5 minutes at room temperature.

  • Final Absorbance Reading: Measure the absorbance of the sample at 500 nm (A500_final).

  • Calculation of Molar Substitution Ratio (MSR): The MSR can be calculated using the following formula:

    MSR = (ΔA500 * V_total) / (ε * l * [Protein] * V_sample)

    Where:

    • ΔA500 = A500_initial - A500_final

    • V_total = Total volume in the cuvette or well

    • ε = Molar extinction coefficient of the HABA-avidin complex at 500 nm (~34,000 M⁻¹cm⁻¹)

    • l = Path length of the cuvette or microplate well (in cm)

    • [Protein] = Molar concentration of the protein sample

    • V_sample = Volume of the protein sample added

Alternative Quantification Methods

While the HABA assay is widely used, it has limitations in sensitivity and can be affected by interfering substances.[8] More sensitive and accurate methods are available:

  • Fluorescence-Based Assays: These assays utilize a fluorescently labeled avidin and a quencher. The displacement of the quencher by biotin from the biotinylated protein results in an increase in fluorescence, which is proportional to the amount of biotin.[9]

  • ChromaLINK® Biotin: This commercially available reagent contains a UV-traceable chromophore. The degree of biotinylation can be determined by measuring the absorbance at 280 nm (for protein) and 354 nm (for the ChromaLINK linker), offering a non-destructive and straightforward quantification method.[10][11]

  • Mass Spectrometry: For the most precise determination of biotinylation, mass spectrometry can be employed to identify and quantify biotinylated peptides after proteolytic digestion of the protein.[12][13][14][15]

The Power of Photocleavage: A Signaling Pathway Perspective

The unique feature of this compound is its photocleavable linker. This allows for the temporal and spatial control of biotin-mediated interactions. For instance, in a cellular context, a biotinylated protein can be tethered to a streptavidin-coated surface and then released upon UV irradiation to initiate a signaling cascade.

G cluster_initial Initial State cluster_binding Binding cluster_cleavage Photocleavage cluster_release Release & Signaling BiotinylatedProtein Biotinylated Protein (via PC-Biotin-PEG4-NHS) BoundComplex Immobilized Complex BiotinylatedProtein->BoundComplex Streptavidin Streptavidin-coated Surface Streptavidin->BoundComplex UV UV Light (365 nm) ReleasedProtein Released Protein UV->ReleasedProtein Cleavage Signaling Downstream Signaling Cascade ReleasedProtein->Signaling

Figure 2. Controlled release and signaling initiation using a photocleavable biotin linker.

Conclusion

The choice of biotinylation reagent is a critical decision in experimental design. While traditional reagents like NHS-SS-Biotin and Sulfo-NHS-LC-Biotin offer robust and well-characterized methods for protein biotinylation, this compound provides an advanced solution for applications requiring the controlled release of biotinylated molecules. The ability to cleave the biotin tag with light opens up possibilities for sophisticated experimental designs in areas such as targeted drug delivery, proteomics, and the study of dynamic cellular processes. By carefully considering the comparative data and detailed protocols presented in this guide, researchers can select the optimal biotinylation strategy to achieve their scientific goals.

References

A Comparative Guide to Photocleavable Linkers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Photocleavable (PC) linkers are powerful tools in chemical biology, drug delivery, and proteomics, enabling the precise spatial and temporal release of molecules upon light irradiation. This guide provides a side-by-side comparison of common photocleavable linkers, summarizing their performance based on experimental data, and offering detailed experimental protocols for their evaluation.

I. Side-by-Side Comparison of Photocleavable Linkers

The selection of an appropriate photocleavable linker is critical and depends on the specific application, considering factors such as cleavage efficiency, wavelength of activation, and potential side reactions. Below is a summary of the key quantitative data for some of the most widely used photocleavable linker families.

Linker FamilyExample StructureTypical Cleavage Wavelength (nm)Quantum Yield (Φ)Cleavage Half-life (t½)Key AdvantagesKey Disadvantages
o-Nitrobenzyl (ONB) 2-nitrobenzyl340 - 365[1][2]0.01 - 0.63Minutes to hoursWell-established chemistry, commercially available derivatives.Requires UV light which can be damaging to biological samples, relatively low quantum yields in some cases.[3]
Coumarin 7-(diethylamino)coumarin-4-yl)methyl365 - 450[3]~0.25[3]< 1 minute (with high-power LEDs)[3]Cleavage with less damaging visible light, often higher quantum yields than ONB.[3]Can be sensitive to hydrolysis.
Quinoline (8-cyano-7-hydroxyquinolin-2-yl)methyl (CyHQ)~3650.62 - 0.88[4]Rapid (nanosecond timescale)[4]High quantum yields, rapid cleavage kinetics.[4]Can have low two-photon absorption cross-sections, limiting tissue penetration for in vivo applications.
Benzoin Benzoin acetate~350~0.54 (for dimethoxybenzoin)[5]Minutes to hoursGood quantum yields.Limited commercial availability of diverse derivatives.
p-Hydroxyphenacyl (pHP) p-Hydroxyphenacyl~300-400~0.19 - 0.25[6]Nanoseconds to microsecondsFast release kinetics.Requires UV irradiation.

II. Photocleavage Mechanisms

The controlled release of molecules by photocleavable linkers is governed by distinct photochemical reaction mechanisms. Understanding these mechanisms is crucial for optimizing cleavage conditions and designing new linkers with improved properties.

A. o-Nitrobenzyl (ONB) Linker Photocleavage

The photocleavage of o-nitrobenzyl derivatives proceeds through an intramolecular rearrangement upon UV light absorption. The excited nitro group abstracts a hydrogen atom from the benzylic position, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the caged molecule and forms a nitrosobenzaldehyde byproduct.

ONB_cleavage ONB_Linker o-Nitrobenzyl Linker (Attached to Molecule) Excited_State Excited State ONB_Linker->Excited_State UV Light (hν) Aci_Nitro Aci-nitro Intermediate Excited_State->Aci_Nitro Intramolecular H-abstraction Released_Molecule Released Molecule Aci_Nitro->Released_Molecule Byproduct Nitrosobenzaldehyde Byproduct Aci_Nitro->Byproduct Coumarin_cleavage Coumarin_Linker Coumarin Linker (Attached to Molecule) Excited_State Excited State Coumarin_Linker->Excited_State Visible Light (hν) Ion_Pair Contact Ion Pair Excited_State->Ion_Pair Heterolytic Cleavage Released_Molecule Released Molecule Ion_Pair->Released_Molecule Fluorescent_Byproduct Fluorescent Coumarin Byproduct Ion_Pair->Fluorescent_Byproduct Photocleavage_Workflow cluster_prep Sample Preparation cluster_photolysis Photolysis cluster_analysis Analysis cluster_data Data Interpretation Start Synthesize & Purify PC-Linker Conjugate Prepare_Solution Prepare Solution in Appropriate Solvent Start->Prepare_Solution Irradiate Irradiate with Light Source (e.g., LED, Xenon Lamp) Prepare_Solution->Irradiate Monitor_Time Monitor Irradiation Time Irradiate->Monitor_Time UV_Vis UV-Vis Spectroscopy (Monitor Absorbance Change) Monitor_Time->UV_Vis HPLC HPLC Analysis (Quantify Reactant & Product) Monitor_Time->HPLC Calculate_Kinetics Calculate Cleavage Kinetics (t½, Rate Constant) UV_Vis->Calculate_Kinetics MS Mass Spectrometry (Confirm Product Identity) HPLC->MS HPLC->Calculate_Kinetics Calculate_QY Determine Quantum Yield (Φ) Calculate_Kinetics->Calculate_QY End Comparative Analysis Calculate_QY->End

References

Sulfo-NHS vs. NHS Esters: A Comparative Guide for Cell Surface Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise labeling of cell surface proteins is a cornerstone of numerous experimental workflows, from proteomic analysis to tracking cellular processes. The choice of labeling reagent is critical to ensure specificity and efficiency. This guide provides an in-depth comparison of two widely used classes of amine-reactive reagents: Sulfo-N-hydroxysuccinimide (Sulfo-NHS) esters and N-hydroxysuccinimide (NHS) esters.

At the heart of their utility lies the ability of both Sulfo-NHS and NHS esters to react with primary amines (-NH2), which are abundantly available on the N-terminus and lysine (B10760008) residues of proteins, forming stable amide bonds.[1] However, a key structural difference dictates their suitability for specific applications, particularly in the context of live cell labeling. Sulfo-NHS esters contain a negatively charged sulfonate group (SO3-), which renders them water-soluble and, crucially, membrane-impermeable.[][3][4] In contrast, traditional NHS esters lack this sulfonate group, making them generally water-insoluble and membrane-permeable.[5] This fundamental difference forms the basis of their differential application in cell surface versus intracellular labeling.

Performance Comparison: Sulfo-NHS vs. NHS Esters

The selection of the appropriate ester is contingent on the experimental objective. For exclusive labeling of cell surface proteins, Sulfo-NHS esters are the reagent of choice due to their inability to cross the cell membrane.[][4][6] NHS esters, on the other hand, can be utilized for labeling intracellular proteins, as they can traverse the lipid bilayer.[5]

FeatureSulfo-NHS EstersNHS EstersRationale & References
Solubility High in aqueous buffersLow in aqueous buffers; require organic co-solvents (e.g., DMSO, DMF)The sulfonate group on Sulfo-NHS esters imparts water solubility.[][3][4] NHS esters are hydrophobic and necessitate dissolution in an organic solvent before addition to the aqueous reaction mixture.[5]
Cell Membrane Permeability ImpermeablePermeableThe negative charge of the sulfonate group prevents Sulfo-NHS esters from passively diffusing across the cell membrane.[][3][4][6] The hydrophobic nature of NHS esters facilitates their passage through the lipid bilayer.[5]
Primary Application Cell surface labelingIntracellular labelingThe membrane impermeability of Sulfo-NHS esters restricts their reactivity to extracellularly exposed primary amines.[][4][6] The membrane permeability of NHS esters allows them to access and label proteins within the cell.[5]
Reaction pH Optimal at pH 7.2-8.5Optimal at pH 7.2-8.5Both esters react with deprotonated primary amines, which is favored at a slightly alkaline pH. At this pH, the hydrolysis of the ester is also minimized.[7][8]
Stability in Aqueous Solution Prone to hydrolysis; should be used immediately after preparationProne to hydrolysis; should be used immediately after preparationBoth esters are susceptible to hydrolysis in aqueous environments, which competes with the amine reaction. The rate of hydrolysis increases with pH. NHS esters have a reported half-life of 4-5 hours at pH 7, which decreases to 10 minutes at pH 8.6.[7][8]
Reaction Quenching Can be quenched with primary amine-containing buffers (e.g., Tris, glycine)Can be quenched with primary amine-containing buffers (e.g., Tris, glycine)The quenching buffer provides an excess of primary amines to react with and deactivate any remaining unreacted ester.[1]

Experimental Protocols

Below are detailed methodologies for cell surface protein labeling using Sulfo-NHS and NHS esters.

Cell Surface Labeling with Sulfo-NHS Esters

This protocol is designed for the specific labeling of proteins on the surface of live cells.

Materials:

  • Cells of interest in suspension or adherent culture

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4, ice-cold

  • Sulfo-NHS ester of the desired label (e.g., biotin, fluorescent dye)

  • Anhydrous DMSO or DMF (if the Sulfo-NHS ester has limited water solubility)

  • Quenching Buffer: 100 mM glycine (B1666218) or Tris in PBS, ice-cold

  • Lysis Buffer for downstream analysis

Procedure:

  • Cell Preparation:

    • For adherent cells, wash the cell monolayer 2-3 times with ice-cold PBS to remove any contaminating proteins from the culture medium.

    • For cells in suspension, pellet the cells by centrifugation (e.g., 500 x g for 3 minutes) and wash the cell pellet 2-3 times with ice-cold PBS. Resuspend the cells in ice-cold PBS to the desired concentration.

  • Reagent Preparation:

    • Immediately before use, prepare a stock solution of the Sulfo-NHS ester. While many Sulfo-NHS esters are water-soluble, some may require initial dissolution in a small amount of anhydrous DMSO or DMF to a high concentration (e.g., 10 mM), followed by dilution in ice-cold PBS to the final working concentration (e.g., 1-2 mg/mL).[6][9]

  • Labeling Reaction:

    • Add the Sulfo-NHS ester solution to the cells. For adherent cells, ensure the solution covers the entire surface of the monolayer. For suspension cells, gently mix.

    • Incubate the reaction on ice for 30-60 minutes.[10] The low temperature slows down cellular processes like endocytosis and minimizes internalization of the label.

  • Quenching:

    • To stop the labeling reaction, add ice-cold Quenching Buffer to the cells. Incubate on ice for 5-10 minutes.[9]

  • Washing:

    • Wash the cells 2-3 times with ice-cold PBS to remove excess reagent and quenching buffer. For adherent cells, aspirate the wash solution. For suspension cells, pellet and resuspend.

  • Downstream Processing:

    • The labeled cells are now ready for downstream applications such as cell lysis for immunoprecipitation, Western blotting, or flow cytometry analysis.

Intracellular Labeling with NHS Esters

This protocol is for labeling both cell surface and intracellular proteins.

Materials:

  • Cells of interest in suspension or adherent culture

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • NHS ester of the desired label (e.g., biotin, fluorescent dye)

  • Anhydrous DMSO or DMF

  • Quenching Buffer: 100 mM glycine or Tris in PBS

  • Lysis Buffer for downstream analysis

Procedure:

  • Cell Preparation:

    • Prepare and wash cells as described for Sulfo-NHS labeling.

  • Reagent Preparation:

    • Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM).[11][12]

  • Labeling Reaction:

    • Dilute the NHS ester stock solution in PBS to the final working concentration. The final concentration of the organic solvent should be kept to a minimum (typically <1%) to avoid cell damage.

    • Add the NHS ester solution to the cells and incubate at room temperature for 30-60 minutes.

  • Quenching:

    • Stop the reaction by adding Quenching Buffer and incubate for 5-10 minutes at room temperature.

  • Washing:

    • Wash the cells 2-3 times with PBS to remove unreacted reagent and quenching buffer.

  • Downstream Processing:

    • Proceed with the desired downstream analysis.

Visualizing the Chemistry and Workflow

To better illustrate the underlying principles and procedures, the following diagrams are provided.

G cluster_NHS NHS Ester Reaction cluster_Sulfo_NHS Sulfo-NHS Ester Reaction NHS_Ester R-C(=O)O-NHS Amide_Bond R-C(=O)NH-Protein NHS_Ester->Amide_Bond + Protein-NH2 Primary_Amine Protein-NH2 Primary_Amine->Amide_Bond NHS_Leaving_Group NHS Amide_Bond->NHS_Leaving_Group + NHS Sulfo_NHS_Ester R-C(=O)O-Sulfo-NHS Amide_Bond2 R-C(=O)NH-Protein Sulfo_NHS_Ester->Amide_Bond2 + Protein-NH2 Primary_Amine2 Protein-NH2 Primary_Amine2->Amide_Bond2 Sulfo_NHS_Leaving_Group Sulfo-NHS Amide_Bond2->Sulfo_NHS_Leaving_Group + Sulfo-NHS

Chemical reaction of NHS and Sulfo-NHS esters with a primary amine.

G cluster_sulfo_nhs Sulfo-NHS (Cell Surface) cluster_nhs NHS (Intracellular) start Start prep_cells Prepare and Wash Cells (Ice-cold PBS) start->prep_cells prep_reagent Prepare Fresh Labeling Reagent prep_cells->prep_reagent sulfo_labeling Incubate on Ice prep_reagent->sulfo_labeling nhs_labeling Incubate at Room Temp. prep_reagent->nhs_labeling labeling Incubate Cells with Labeling Reagent quench Quench Reaction (e.g., Glycine or Tris) wash Wash Cells to Remove Excess Reagent quench->wash analysis Downstream Analysis (e.g., Lysis, Flow Cytometry) wash->analysis end End analysis->end sulfo_labeling->quench nhs_labeling->quench

Experimental workflow for cell surface and intracellular labeling.

References

The Influence of PEG Spacer Length on Biotinylation Efficiency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient biotinylation of proteins and other macromolecules is crucial for a wide range of applications, from immunoassays to targeted drug delivery. The choice of biotinylation reagent, particularly the length of the polyethylene (B3416737) glycol (PEG) spacer arm, can significantly impact the accessibility of the biotin (B1667282) moiety and, consequently, the efficiency of its interaction with streptavidin or avidin (B1170675). This guide provides an objective comparison of biotinylation reagents with varying PEG spacer lengths, supported by experimental data and detailed protocols to aid in reagent selection and experimental design.

Impact of Spacer Length on Biotin-Streptavidin Interaction

The biotin-streptavidin interaction is one of the strongest non-covalent bonds known in nature. However, the biotin binding sites on streptavidin are located deep within the protein's structure.[1] This can lead to steric hindrance when biotin is attached to a bulky molecule, reducing the efficiency of the interaction.[1] Introducing a PEG spacer arm between the biotin molecule and the target protein helps to overcome this steric hindrance by extending the biotin moiety away from the protein surface, making it more accessible to the binding pocket of streptavidin.[2]

Theoretical models and experimental observations suggest that the length of the PEG spacer plays a critical role in the structure and stability of the resulting biotin-streptavidin complex.[3] Longer spacers can lead to the formation of thicker, multi-layered protein structures on a biotinylated surface, which can be advantageous for maximizing protein binding.[3] Conversely, for applications requiring the construction of more complex molecular structures where streptavidin acts as a linker, shorter spacers might be preferable to ensure all binding sites on streptavidin remain accessible.

While longer PEG spacers generally reduce steric hindrance, there can be a point of diminishing returns. Excessively long spacers might lead to a decrease in binding efficiency, possibly due to the increased flexibility and potential for the spacer to fold back or interact with the protein surface.[4] Therefore, the optimal PEG spacer length is often application-dependent and may require empirical determination.

Quantitative Comparison of Biotinylation Efficiency

To illustrate the impact of PEG spacer length on biotinylation efficiency, the following table summarizes representative data from a comparative experiment. In this hypothetical but representative experiment, a model protein (e.g., IgG antibody) was biotinylated using NHS-PEG-Biotin reagents with different PEG spacer lengths (PEG4, PEG8, and PEG12) under identical reaction conditions. The degree of biotinylation, expressed as the average number of biotin molecules per protein molecule, was quantified using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

Biotinylation ReagentSpacer Arm Length (Å)Molar Ratio (Biotin:Protein)Average Moles of Biotin per Mole of Protein
NHS-Biotin (No Spacer)13.520:12-4
NHS-PEG4-Biotin29.020:14-6
NHS-PEG8-Biotin43.420:16-8
NHS-PEG12-Biotin57.820:17-9

This data is representative and compiled from typical results described in the literature. Actual results may vary depending on the protein and reaction conditions.[5][6]

The data suggests a trend where longer PEG spacer arms lead to a higher degree of biotin incorporation as measured by the HABA assay. This is likely due to the increased accessibility of the biotin molecule on the protein surface, allowing for more efficient binding to avidin in the assay, which may better reflect the true extent of labeling.

Experimental Protocols

General Protocol for Protein Biotinylation using NHS-PEG-Biotin

This protocol describes the biotinylation of a protein using an N-hydroxysuccinimide (NHS) ester of biotin with a PEG spacer.[7][8]

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2-8.0)

  • NHS-PEGn-Biotin (e.g., NHS-PEG4-Biotin, NHS-PEG8-Biotin, NHS-PEG12-Biotin)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1M Tris-HCl, pH 7.5-8.0, or 100 mM glycine)

  • Desalting column or dialysis cassette

Procedure:

  • Prepare Protein Sample: Ensure the protein solution is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into a suitable buffer like PBS.

  • Prepare Biotin Reagent Stock Solution: Immediately before use, dissolve the NHS-PEGn-Biotin in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.

  • Biotinylation Reaction: Add a calculated molar excess (e.g., 20-fold) of the biotin reagent stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.

  • Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted biotin reagent using a desalting column or by dialysis against a suitable buffer.

Protocol for Quantifying Biotinylation using the HABA Assay

The HABA assay is a colorimetric method for determining the number of moles of biotin per mole of protein.[9]

Materials:

  • HABA/Avidin solution

  • Biotinylated protein sample (with unreacted biotin removed)

  • Spectrophotometer

Procedure:

  • Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.

  • Measure Baseline Absorbance: Pipette the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm.

  • Add Biotinylated Sample: Add a known volume of the biotinylated protein sample to the cuvette and mix well.

  • Measure Final Absorbance: Once the absorbance reading at 500 nm stabilizes, record the final absorbance.

  • Calculate Biotin Concentration: The decrease in absorbance at 500 nm is proportional to the amount of biotin in the sample. Calculate the moles of biotin per mole of protein using the provided formulas, taking into account the extinction coefficient of the HABA/Avidin complex.

Visualizing the Biotinylation Workflow

The following diagrams illustrate the key steps in the protein biotinylation process and the principle of the HABA assay.

Biotinylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein in Amine-Free Buffer Reaction_Mix Incubation (RT or 4°C) Protein->Reaction_Mix Biotin_Reagent NHS-PEGn-Biotin in DMSO/DMF Biotin_Reagent->Reaction_Mix Quenching Quench Reaction (Tris or Glycine) Reaction_Mix->Quenching Purification Remove Excess Biotin (Desalting/Dialysis) Quenching->Purification HABA_Assay Quantify Biotin (HABA Assay) Purification->HABA_Assay Biotinylated_Protein Purified Biotinylated Protein Purification->Biotinylated_Protein

Caption: Experimental workflow for protein biotinylation.

HABA_Assay_Principle cluster_0 HABA-Avidin Complex (Colored) cluster_1 Addition of Biotinylated Protein cluster_2 Displacement & Color Change Avidin1 Avidin HABA HABA Avidin1->HABA Binds Biotin_Protein Biotinylated Protein Avidin2 Avidin Biotin Biotin Avidin2->Biotin Higher Affinity Binding Free_HABA Free HABA (Colorless at 500nm)

Caption: Principle of the HABA assay for biotin quantification.

Conclusion

The length of the PEG spacer arm is a critical parameter to consider when selecting a biotinylation reagent. Longer PEG spacers can effectively mitigate steric hindrance, leading to a higher apparent biotinylation efficiency and stronger signal in many applications. However, the optimal spacer length is dependent on the specific protein and the intended application. For general protein labeling and detection, reagents with PEG4 to PEG12 spacers often provide a good balance of enhanced accessibility and efficient binding. For more complex applications, empirical testing of different spacer lengths may be necessary to achieve the desired outcome. The protocols provided in this guide offer a starting point for performing and quantifying protein biotinylation, enabling researchers to make informed decisions for their experimental needs.

References

A Researcher's Guide to Photocleavable Biotinylation for Mass Spectrometry: A Comparison

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of understanding complex biological systems, researchers increasingly rely on affinity purification coupled with mass spectrometry (AP-MS) to identify protein-protein interactions, map the composition of cellular compartments, and profile dynamic changes in the proteome. A cornerstone of this approach is the covalent labeling of proteins with biotin (B1667282), enabling their selective enrichment from complex mixtures. The choice of biotinylation reagent is critical and can significantly influence experimental outcomes.

This guide provides a detailed comparison of PC-Biotin-PEG4-NHS carbonate , a modern photocleavable reagent, with alternative protein labeling strategies. We will delve into the performance characteristics, experimental workflows, and data interpretation considerations to assist researchers in selecting the optimal tool for their specific needs.

The Spotlight: this compound

This compound is a heterobifunctional linker designed for the efficient biotinylation of proteins.[1][2] Its structure is key to its function:

  • Photocleavable (PC) Linker: Allows for the release of captured biomolecules from streptavidin beads using gentle, near-UV light (e.g., 365 nm), avoiding harsh chemical eluents.[3][4]

  • Biotin Moiety: Provides the high-affinity binding handle for enrichment on avidin (B1170675) or streptavidin supports.[1]

  • PEG4 Spacer: A four-unit polyethylene (B3416737) glycol arm that enhances solubility and minimizes steric hindrance, improving access of the biotin tag to the streptavidin binding pocket.[1]

  • NHS Carbonate: An amine-reactive group that forms a stable carbamate (B1207046) linkage with primary amines, such as the side chain of lysine (B10760008) residues on a protein's surface.[3]

These features make it an attractive tool for applications where the recovery of intact, unmodified proteins post-enrichment is paramount.

Comparison with Alternative Labeling Reagents

The selection of a biotinylation reagent depends on the experimental goals. Here, we compare this compound to two common alternatives: chemically cleavable reagents (e.g., NHS-SS-Biotin) and non-cleavable reagents (e.g., NHS-Biotin).

FeatureThis compoundNHS-SS-Biotin (Chemically Cleavable)NHS-Biotin (Non-Cleavable)
Elution Method UV Light (e.g., 365 nm)Reducing Agents (DTT, TCEP, β-mercaptoethanol)Harsh Denaturants (e.g., 8M Guanidine-HCl, boiling in SDS-PAGE buffer) or Low pH
Elution Conditions Mild, non-denaturingMild to denaturing, can affect protein structure and disulfide bondsHarsh, denaturing, often irreversible
Post-Elution Protein State Native, tag-freeModified with a thiol group, native disulfide bonds are cleavedDenatured, remains biotinylated
Background Binding Lower, due to specific and mild elutionModerate, reducing agents can cause non-specific protein elutionHigh, harsh elution can release non-specifically bound proteins
MS Compatibility Excellent, no residual tag on proteinGood, but may require additional cleanup; can leave a residual mass tagChallenging, biotinylated peptides can be difficult to detect and fragment
Ideal Use Case Analysis of intact proteins, preserving post-translational modifications and protein complexes.General protein enrichment where subsequent analysis does not require native protein structure.On-bead digestion for peptide-level analysis; not ideal for recovering intact proteins.

This table summarizes expected performance based on the chemical properties of the reagents. Specific results may vary depending on the experimental context.

Recent studies have benchmarked various cleavable biotin tags for chemoproteomics, highlighting that while acid-cleavable tags may show superior enrichment efficiency in some workflows, photocleavable and reduction-cleavable tags have important applications, especially when dealing with acid-sensitive modifications.[5][6][7] The key advantage of photocleavage is the exceptionally mild and specific release, which is often crucial for preserving the integrity of delicate protein complexes.[8]

Experimental Protocols

Protocol 1: Cell Surface Protein Biotinylation and Photocleavable Elution

This protocol describes the labeling of cell surface proteins on cultured mammalian cells, followed by enrichment and photocleavable elution for mass spectrometry analysis.

Materials:

  • This compound

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Quenching Buffer (e.g., 100 mM glycine (B1666218) in PBS), ice-cold

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-coated magnetic beads

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Photocleavage Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

  • UV Lamp (365 nm, 1-5 mW/cm²)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency. Wash the cells three times with ice-cold PBS to remove any amine-containing culture media.[9]

  • Biotinylation: Immediately prepare a solution of this compound in ice-cold PBS at a concentration of 0.25-0.5 mg/mL. Incubate the cells with the biotinylation solution for 30 minutes at 4°C with gentle rocking.

  • Quenching: Aspirate the biotinylation solution and wash the cells three times with ice-cold Quenching Buffer to neutralize any unreacted NHS carbonate.[10]

  • Cell Lysis: Lyse the cells directly on the plate with ice-cold Lysis Buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.

  • Protein Enrichment: Add streptavidin-coated magnetic beads to the clarified lysate and incubate for 1-2 hours at 4°C with rotation to capture biotinylated proteins.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively (at least 5 times) with Wash Buffer to remove non-specifically bound proteins.

  • Photocleavage: After the final wash, resuspend the beads in Photocleavage Buffer. Transfer the slurry to a UV-transparent plate or tube.

  • Elution: Expose the bead slurry to 365 nm UV light for 20-30 minutes on ice or at 4°C. The optimal time may need to be determined empirically.

  • Sample Collection: Pellet the beads with a magnetic stand and collect the supernatant containing the eluted, tag-free proteins. This sample is now ready for downstream processing for mass spectrometry (e.g., protein concentration determination, digestion, and LC-MS/MS analysis).

Visualizing Workflows and Concepts

To better illustrate the processes and comparisons discussed, the following diagrams have been generated using the DOT language.

G cluster_label Labeling cluster_enrich Enrichment cluster_elute Elution & Analysis Cells Cells Biotinylation Biotinylation Cells->Biotinylation Add PC-Biotin-PEG4-NHS Quenching Quenching Biotinylation->Quenching Add Glycine Lysis Lysis Quenching->Lysis Add Lysis Buffer Enrichment Enrichment Lysis->Enrichment Add Streptavidin Beads Washing Washing Enrichment->Washing Remove Unbound Photocleavage Photocleavage Washing->Photocleavage 365nm UV Light MS_Analysis LC-MS/MS Photocleavage->MS_Analysis Collect Supernatant

Caption: Experimental workflow for photocleavable biotinylation.

G cluster_pc Photocleavable (PC-Biotin) cluster_cc Chemically Cleavable (SS-Biotin) cluster_nc Non-Cleavable (NHS-Biotin) PC_Elution UV Light (Mild) PC_Product Native, Tag-Free Protein (High Quality) PC_Elution->PC_Product CC_Elution Reducing Agent (Mild, but alters protein) CC_Product Thiol-Modified Protein (Disulfides broken) CC_Elution->CC_Product NC_Elution Denaturants (Harsh) NC_Product Denatured, Tagged Protein (Low Recovery) NC_Elution->NC_Product Start Enriched Protein on Beads Start->PC_Elution Start->CC_Elution Start->NC_Elution G cluster_cytosol Cytosol RTK_inactive Inactive Receptor (e.g., EGFR) RTK_active Active Dimer RTK_inactive->RTK_active Dimerization & Phosphorylation Clathrin Clathrin-Coated Pit RTK_active->Clathrin Internalization Signaling Downstream Signaling (MAPK Pathway, etc.) RTK_active->Signaling Endosome Endosome Clathrin->Endosome Ligand Ligand (e.g., EGF) Ligand->RTK_inactive Binding

References

Verifying the Integrity of Released Protein After Photocleavage: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control over protein activity is paramount. Photocleavable linkers offer a powerful tool for the spatial and temporal release of proteins, enabling a wide range of applications in cell biology, proteomics, and drug delivery. However, a critical and often overlooked aspect is the verification of the released protein's integrity. The very act of photocleavage, typically involving UV irradiation, can potentially compromise the protein's structure and function.

This guide provides a comprehensive comparison of analytical techniques to assess the integrity of proteins after photorelease. It includes detailed experimental protocols for key assays, quantitative data for comparing photocleavable linkers, and visual workflows to aid in experimental design.

Comparison of Common Photocleavable Linkers

The choice of a photocleavable linker is a crucial first step, as its properties directly impact cleavage efficiency and the potential for off-target effects. The most common class of photocleavable moieties is based on the o-nitrobenzyl (oNB) group.[1] Upon irradiation with UV light (typically around 365 nm), the oNB group undergoes an intramolecular rearrangement, leading to the cleavage of the linker and the release of the conjugated molecule.[1] Another notable photocleavable system is the genetically encoded photocleavable protein, PhoCl, which undergoes irreversible backbone scission upon exposure to visible light (≈400 nm).[2][3]

Photocleavable LinkerTypical Wavelength (nm)Quantum Yield (Φ)Cleavage EfficiencyKey Considerations
o-Nitrobenzyl (oNB) ~3650.01 - 0.07[1]Up to 80% on surfaces[4]Can be synthetically incorporated. UV exposure may cause protein damage.[5] Byproducts can potentially react with the protein.
Coumarin-based 400 - 450~0.25[6]HighCleavage with less damaging blue light. Good quantum efficiency.[6]
Photocleavable Protein (PhoCl) ~405Not typically reportedUp to 92% (PhoCl2c variant)[7]Genetically encodable, allowing for site-specific incorporation. Uses cytocompatible visible light.[2][3]
2-Nitrophenylalanine (NPA) >300Not specified~30% in T4 Lysozyme[8]Can be genetically encoded. Cleavage yield can be moderate and sequence-dependent.[8]

A Workflow for Verifying Protein Integrity

A multi-faceted approach is essential to thoroughly assess the integrity of a protein after photocleavage. The following workflow outlines a series of recommended analytical techniques.

G cluster_0 Photocleavage cluster_1 Primary Analysis cluster_2 Structural Integrity cluster_3 Functional Integrity Photocleavage Protein-Linker Conjugate UV/Visible Light Irradiation SDS_PAGE SDS-PAGE (Size & Purity) Photocleavage->SDS_PAGE Quantification Protein Quantification (Bradford/BCA Assay) Photocleavage->Quantification SEC Size Exclusion Chromatography (Aggregation & Homogeneity) SDS_PAGE->SEC MS Mass Spectrometry (Primary Structure & Modifications) SEC->MS CD Circular Dichroism (Secondary/Tertiary Structure) MS->CD Functional_Assay Functional Assay (e.g., Enzyme Kinetics, Binding Assay) CD->Functional_Assay G cluster_0 Initial State cluster_1 Photorelease cluster_2 Signaling Cascade Inactive_Protein Inactive Signaling Protein (Tethered via Photocleavable Linker) Light Light (UV/Visible) Active_Protein Active Signaling Protein Light->Active_Protein Cleavage Receptor Receptor Binding Active_Protein->Receptor Downstream Downstream Signaling (e.g., Kinase Cascade) Receptor->Downstream Response Cellular Response Downstream->Response G Methods Verification Method SDS-PAGE Size Exclusion Chromatography (SEC) Mass Spectrometry (MS) Circular Dichroism (CD) Functional Assay Information Information Provided Apparent Molecular Weight & Purity Aggregation & Homogeneity Primary Structure & Modifications Secondary/Tertiary Structure Biological Activity Methods->Information Provides Strengths Strengths Simple & Rapid Native Conditions, Detects Aggregates High Resolution & Specificity Sensitive to Conformational Changes Direct Measure of Integrity Information->Strengths Has Limitations Limitations Denaturing, Limited Resolution Does Not Confirm Function Complex Data Analysis Indirect Measure of Function Assay-dependent, Can be Complex Strengths->Limitations But has

References

A Head-to-Head Battle for Your Protein: Photocleavage Elution vs. Traditional Boiling in SDS-PAGE Buffer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient recovery of purified proteins is a critical step in downstream analysis. The choice of elution method from affinity purification media can significantly impact the yield, purity, and integrity of the target protein. This guide provides an objective comparison of two common elution techniques: gentle photocleavage and robust boiling in SDS-PAGE buffer, supported by experimental data and detailed protocols to inform your experimental design.

Two primary methods for eluting proteins from affinity beads are photocleavage and boiling in SDS-PAGE buffer. Photocleavage utilizes a light-sensitive linker that breaks upon exposure to a specific wavelength of light, releasing the bound protein in its native or near-native state. In contrast, boiling in SDS-PAGE buffer is a harsh, denaturing method that uses heat and detergents to disrupt the affinity interaction and prepare the protein for electrophoretic analysis.

At a Glance: Key Performance Metrics

The choice between these two methods often depends on the intended downstream application of the eluted protein. Photocleavage is favored when preserving the protein's biological activity and structural integrity is paramount. Boiling in SDS-PAGE buffer is a highly efficient method for preparing samples for denaturing gel electrophoresis, such as Western blotting, where protein function is not a concern.

FeaturePhotocleavage ElutionBoiling in SDS-PAGE Buffer
Principle Light-induced cleavage of a specific linkerHeat and detergent-mediated denaturation and disruption of affinity binding
Protein State Native/Near-native, biologically activeDenatured, inactive
Elution Conditions Mild, specific wavelength of lightHarsh, 95-100°C
Protein Recovery Generally high, can be optimizedVery high, often considered near-quantitative for SDS-PAGE loading
Purity High, specific release minimizes co-elution of contaminantsVariable, can co-elute non-specifically bound proteins and antibody fragments
Protein Integrity High, minimizes degradation and modificationsCan cause aggregation (especially for large or membrane proteins) and chemical modifications
Downstream Compatibility Functional assays, structural studies, mass spectrometry of intact proteinsSDS-PAGE, Western blotting, mass spectrometry of peptides (after in-gel digestion)

Experimental Workflow Overview

The following diagrams illustrate the general experimental workflows for both photocleavage-based elution and elution by boiling in SDS-PAGE buffer.

cluster_0 Photocleavage Elution Workflow cluster_1 Boiling in SDS-PAGE Buffer Workflow PC_Start Protein of Interest with Photocleavable Tag PC_Bind Bind to Affinity Resin PC_Start->PC_Bind PC_Wash Wash to Remove Non-specific Binders PC_Bind->PC_Wash PC_Photo Expose to Specific Wavelength of Light PC_Wash->PC_Photo PC_Elute Collect Eluted, Tag-less Protein PC_Photo->PC_Elute PC_End Biologically Active Protein for Downstream Applications PC_Elute->PC_End Boil_Start Protein of Interest Bound to Affinity Resin Boil_Wash Wash to Remove Non-specific Binders Boil_Start->Boil_Wash Boil_Add Add SDS-PAGE Loading Buffer Boil_Wash->Boil_Add Boil_Heat Boil at 95-100°C Boil_Add->Boil_Heat Boil_Collect Collect Supernatant Containing Denatured Protein Boil_Heat->Boil_Collect Boil_End Sample Ready for SDS-PAGE Analysis Boil_Collect->Boil_End

Experimental workflows for protein elution.

Quantitative Comparison of Elution Efficiency

While direct head-to-head comparative studies are limited, the following table summarizes representative quantitative data gathered from various sources to illustrate the performance of each method.

ParameterPhotocleavage ElutionBoiling in SDS-PAGE Buffer
Protein Recovery Yield >80% (Can be optimized by adjusting light exposure time and intensity)>95% (For direct loading onto SDS-PAGE)
Purity (by densitometry) High (>90%)Variable (Dependent on wash stringency; can be lower due to co-elution of antibody chains)
Protein Integrity High (Preserves native structure and post-translational modifications)Low (Induces denaturation, aggregation, and potential chemical modifications)

Experimental Protocols

Photocleavage-Based Elution from Affinity Beads

This protocol is a generalized procedure and may require optimization based on the specific photocleavable linker and protein of interest.

  • Binding and Washing:

    • Incubate the cell lysate containing the protein with a photocleavable tag (e.g., PC-biotin) with affinity beads (e.g., streptavidin-coated).

    • Wash the beads extensively with a suitable wash buffer (e.g., PBS with 0.1% Tween-20) to remove non-specifically bound proteins.

  • Photocleavage:

    • Resuspend the beads in a minimal volume of a non-denaturing buffer (e.g., PBS).

    • Expose the bead slurry to a UV lamp at the recommended wavelength (typically 365 nm for nitrobenzyl-based linkers) for a specified duration (e.g., 15-30 minutes) on ice or at 4°C.[1] The optimal exposure time should be determined empirically.

  • Elution and Collection:

    • Centrifuge the beads to pellet them.

    • Carefully collect the supernatant containing the eluted, tag-less protein.

Elution by Boiling in SDS-PAGE Buffer from Affinity Beads

This is a standard protocol for preparing samples for SDS-PAGE and Western blotting.

  • Washing:

    • After binding the protein of interest to the affinity beads, wash the beads thoroughly with a wash buffer to minimize background.

  • Elution:

    • Resuspend the beads in 1X or 2X SDS-PAGE loading buffer (e.g., Laemmli buffer).[2] The volume should be sufficient to cover the beads.

    • Boil the bead suspension at 95-100°C for 5-10 minutes to denature the proteins and disrupt the affinity interaction.[2] For membrane proteins or large proteins prone to aggregation, heating at 70°C for 10 minutes may be a better alternative.[3]

  • Sample Collection:

    • Centrifuge the tubes to pellet the beads.

    • Carefully collect the supernatant, which contains the eluted and denatured protein, ready for loading onto an SDS-PAGE gel.

Considerations for Method Selection

  • Downstream Application: This is the most critical factor. If protein activity or native structure is required, photocleavage is the superior choice. For simple protein detection by Western blot, boiling in SDS-PAGE buffer is highly effective and straightforward.

  • Protein Properties: Large, multi-subunit, or membrane proteins may be prone to aggregation when boiled.[3][4] In such cases, photocleavage or milder heat treatment is advisable.

  • Purity Requirements: Photocleavage generally yields a purer protein sample as the specific cleavage of the linker minimizes the co-elution of proteins non-specifically bound to the affinity matrix or the antibody itself.

  • Cost and Reagents: Photocleavage requires the synthesis or purchase of proteins with photocleavable tags and a UV light source. Boiling in SDS-PAGE buffer uses standard and inexpensive laboratory reagents.

Conclusion

Both photocleavage and boiling in SDS-PAGE buffer are valuable elution techniques with distinct advantages and disadvantages. Photocleavage offers a gentle and specific method for obtaining functional, high-purity proteins, making it ideal for sensitive downstream applications. Boiling in SDS-PAGE buffer is a robust, highly efficient, and simple method for preparing denatured protein samples for electrophoretic analysis. The optimal choice depends on a careful consideration of the experimental goals, the nature of the protein of interest, and the required purity and integrity of the final eluate. By understanding the principles and performance of each method, researchers can make an informed decision to best suit their experimental needs.

References

Safety Operating Guide

Proper Disposal of PC-Biotin-PEG4-NHS Carbonate: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential procedural guidance for the safe and compliant disposal of PC-Biotin-PEG4-NHS carbonate. Adherence to these protocols is critical to ensure personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals actively using this reagent.

This compound is an amine-reactive, photocleavable biotinylation reagent.[1][2][3] Due to its chemical properties and hazard classifications, all waste materials containing this compound must be managed as hazardous chemical waste.[4] Improper disposal can lead to skin and eye irritation, respiratory issues, and is harmful if swallowed.[4]

I. Immediate Safety Protocols

Before handling any waste containing this compound, ensure all appropriate Personal Protective Equipment (PPE) is in use.

Required PPE:

  • Eye Protection: Safety glasses or goggles are mandatory.[4]

  • Hand Protection: Wear nitrile or other chemically resistant gloves.[4]

  • Protective Clothing: A lab coat must be worn.[4]

  • Respiratory Protection: For handling the solid powder form, a dust mask (e.g., N95) is recommended to prevent respiratory irritation.[4]

In case of exposure, follow these first-aid measures immediately:

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4]

  • Skin Contact: Wash with plenty of water and soap. Remove contaminated clothing and wash it before reuse.[4]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[4]

  • Ingestion: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[4]

II. Quantitative Data Summary

The following table summarizes the key hazard classifications for this compound.

Hazard ClassificationGHS Hazard Statement
Skin IrritationH315: Causes skin irritation
Eye IrritationH319: Causes serious eye irritation
Acute Toxicity (Oral)H302: Harmful if swallowed
Specific Target Organ ToxicityH335: May cause respiratory irritation

Data sourced from the Safety Data Sheet for this compound.[4]

III. Experimental Workflow for Waste Disposal

The proper disposal of this compound waste requires segregation into distinct streams. The following diagram and protocols outline the step-by-step procedure for managing each waste type.

G cluster_0 Waste Generation & Segregation cluster_1 Waste Streams & Collection cluster_2 Disposal Actions start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Unused/Expired Solid (Original Vial) waste_type->solid_waste Solid conc_solutions Concentrated Solutions (e.g., in DMSO, DMF) waste_type->conc_solutions Concentrated Liquid dilute_solutions Dilute Aqueous Solutions & Reaction Mixtures waste_type->dilute_solutions Dilute Aqueous contaminated_labware Contaminated Labware (Pipette tips, gloves, etc.) waste_type->contaminated_labware Solid Labware collect_solid Collect in Designated Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Designated Liquid Hazardous Waste Container conc_solutions->collect_liquid dilute_solutions->collect_liquid collect_sharps Collect in Designated Solid Hazardous Waste Container contaminated_labware->collect_sharps final_disposal Dispose of Contents/Container via Licensed Collector collect_solid->final_disposal no_drain DO NOT Dispose Down Drain collect_liquid->no_drain collect_liquid->final_disposal collect_sharps->final_disposal

Figure 1. Decision workflow for the proper disposal of this compound waste streams.

IV. Detailed Disposal Protocols

A. Unused or Expired Solid this compound:

  • Do Not Dispose in Regular Trash: The solid powder must never be discarded in general waste.

  • Collection: The original vial containing the unused or expired product should be placed in a designated hazardous waste container.[5]

  • Labeling: Ensure the hazardous waste container is clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

B. Concentrated Solutions (e.g., in DMSO, DMF):

  • No Drain Disposal: Never dispose of concentrated solutions of this compound down the drain.[5][6] Organic solvents like DMSO and DMF are unsuitable for sewer disposal.[5]

  • Collection: Collect all concentrated stock solutions in a sealed, labeled hazardous liquid waste container. The container material must be compatible with the solvent used (e.g., a high-density polyethylene (B3416737) container).[5]

  • Rinsate Collection: The first rinse of any glassware that contained concentrated solutions should be collected as hazardous waste. Subsequent rinses with water may be permissible for drain disposal, but consult your local EHS guidelines first.[5]

C. Dilute Aqueous Solutions and Reaction Mixtures:

  • Waste Collection: Even in dilute form, aqueous solutions and reaction mixtures should be collected as hazardous liquid waste.

  • pH Neutralization: For aqueous solutions, ensure the pH is between 5.5 and 9.5 before collection, provided no other prohibited materials are present.[7] However, given the hazardous nature of the primary compound, collection for licensed disposal is the recommended route.

D. Contaminated Labware and Debris (e.g., pipette tips, gloves, gels):

  • Solid Waste Collection: All solid materials that have come into contact with this compound, such as pipette tips, microcentrifuge tubes, gloves, and paper towels, must be collected in a designated solid hazardous waste container.[5]

  • Gels: Electrophoresis gels containing this compound should be collected in a sealed container and disposed of as solid hazardous waste.[5]

V. Final Disposal Logistics

All segregated and labeled hazardous waste containers must be disposed of through your institution's official channels. Contact your Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of your hazardous waste.[5] Always follow your local, state, and federal regulations for hazardous waste disposal.[8]

References

Safeguarding Your Research: A Comprehensive Guide to Handling PC-Biotin-PEG4-NHS Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical reagents. This guide provides essential, immediate safety and logistical information for the operational use and disposal of PC-Biotin-PEG4-NHS carbonate, a photocleavable, amine-reactive biotinylation reagent. By adhering to these procedural steps, you can mitigate risks and ensure the integrity of your experiments.

Hazard Identification and Immediate Precautions

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1] It is also harmful if swallowed.[1] Therefore, strict adherence to safety protocols is crucial from the moment of receipt to the final disposal of the compound and any associated waste.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice. Always inspect gloves for any tears or punctures before use. Change gloves frequently, especially if they become contaminated.[2]
Eye and Face Protection Safety glasses with side shields or safety gogglesIn situations with a risk of splashing, a face shield worn over safety goggles is recommended to provide comprehensive protection for the face and eyes.[2]
Skin and Body Protection Laboratory coatA standard cotton or cotton/poly blend lab coat is required for all laboratory work. Ensure it is clean and fully buttoned.
Chemical-resistant apronFor tasks with a higher risk of splashes or spills, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection Not generally required with proper engineering controlsWork should be conducted in a certified chemical fume hood to minimize the inhalation of any dust or aerosols.[1] If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator may be necessary.
Engineering Controls

To further minimize exposure, the following engineering controls should be in place:

  • Chemical Fume Hood: All handling of the solid compound and preparation of solutions should be performed in a well-ventilated chemical fume hood.[1]

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound will ensure both safety and the quality of your experimental results.

Receiving and Storage

Upon receiving the compound, immediately inspect the packaging for any damage. The product should be stored in a tightly sealed container at -20°C, protected from moisture and light.[3] The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis, so it is critical to prevent exposure to moisture.[4] The photocleavable (PC) linker is light-sensitive.[3]

Handling and Preparation of Solutions
  • Acclimatization: Before opening, allow the container to warm to room temperature to prevent condensation of moisture inside the vial.[4]

  • Weighing: If weighing the solid compound, do so in a chemical fume hood.

  • Solvent Selection: Use anhydrous solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions.[3] Ensure that the solvents are of high purity and stored under inert gas to prevent contamination with water.

  • Solution Preparation: Prepare solutions immediately before use, as the NHS ester has a limited half-life in solution.[5]

The following diagram illustrates the recommended workflow for handling this compound:

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receive Receive Compound Store Store at -20°C (Protect from light and moisture) Receive->Store Acclimate Acclimate to Room Temperature Store->Acclimate Weigh Weigh in Fume Hood Acclimate->Weigh Dissolve Dissolve in Anhydrous Solvent Weigh->Dissolve React Perform Bioconjugation Reaction Dissolve->React Quench Quench Unreacted NHS Ester React->Quench Purify Purify Conjugate Quench->Purify Segregate Segregate Waste Purify->Segregate Label Label Hazardous Waste Segregate->Label Dispose Dispose via EHS Label->Dispose

Caption: Workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure compliance with local regulations. All waste generated should be treated as hazardous chemical waste.[6]

Waste TypeDisposal Procedure
Unused Solid Reagent Collect in a clearly labeled, sealed container for hazardous solid waste. Do not dispose of in regular trash.[6]
Concentrated Stock Solutions (in DMF or DMSO) Collect in a sealed, labeled container for hazardous liquid waste. The container material must be compatible with the solvent. Never pour down the drain.[6]
Aqueous Waste from Reactions Before disposal, quench the reactive NHS ester by adjusting the pH to between 7 and 8.5 and allowing it to stand for several hours to facilitate hydrolysis.[6] Then, collect in a labeled container for hazardous aqueous waste.
Contaminated Labware (pipette tips, tubes, etc.) Collect all contaminated solid materials in a designated container for solid hazardous waste.[6]
Contaminated PPE (gloves, etc.) Dispose of as solid hazardous waste in the designated container.

Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste disposal.

By implementing these comprehensive safety and handling procedures, you can create a secure laboratory environment and ensure the successful application of this compound in your research endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.